Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Description
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Properties
IUPAC Name |
methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-6(8(14)15-2)3-4-7(13-5)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBSPXCPFDLIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381437 | |
| Record name | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205582-88-3 | |
| Record name | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate
CAS Number: 205582-88-3
This technical guide provides a comprehensive overview of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in modern medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, safe handling, and applications.
Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold
This compound belongs to the class of trifluoromethylated pyridine derivatives, a structural motif of immense interest in drug discovery and development. The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically influences the molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the pyridine nitrogen, all of which are critical parameters in the design of bioactive molecules. This guide will delve into the specifics of the title compound, a versatile intermediate for the synthesis of more complex chemical entities.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 205582-88-3 | [1] |
| Molecular Formula | C9H8F3NO2 | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| Appearance | Off-white to white solid | Inferred from related compounds |
| Boiling Point | 209.0 ± 40.0 °C (Predicted) | |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.78 ± 0.22 (Predicted) | [1] |
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
Methyl Protons (C2-CH₃): A singlet in the aliphatic region.
-
Methyl Ester Protons (COOCH₃): A singlet in the region of 3.5-4.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the carbon atoms of the pyridine ring, the trifluoromethyl group, the C2-methyl group, and the methyl ester (carbonyl and methoxy carbons).
Expected Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 219.05.
Synthesis of this compound
The synthesis of this compound is most logically achieved through the esterification of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid. This precursor acid can be synthesized via several routes reported for related trifluoromethylnicotinic acids.[4]
Proposed Synthesis Pathway
The following diagram illustrates a plausible and efficient two-step synthesis pathway starting from a commercially available chlorinated precursor.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Inferred)
The following protocol is based on established chemical principles and published procedures for similar transformations.[4][5]
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid
-
To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid in methanol, add triethylamine.
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by an appropriate workup, which may involve acidification to precipitate the carboxylic acid, followed by filtration and drying.
Step 2: Synthesis of this compound (Esterification)
-
Suspend 2-methyl-6-(trifluoromethyl)nicotinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethylated pyridine core is a privileged scaffold in many biologically active compounds.
Role in Drug Discovery
The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to its lipophilic nature. While specific drugs derived directly from this compound are not prominently in the public domain, its structural motifs are present in a variety of therapeutic agents. Related trifluoromethylnicotinic acid derivatives are key intermediates in the synthesis of compounds with potential applications as calcium channel inhibitors and for the treatment of leukemia.[4]
The following workflow illustrates the central role of this building block in a typical drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
Agrochemical Applications
Trifluoromethylated pyridines are also crucial components in many modern agrochemicals, including herbicides and insecticides. The trifluoromethyl group often imparts enhanced efficacy and favorable environmental properties to these molecules. For instance, related compounds are used in the synthesis of highly effective herbicides.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from closely related trifluoromethylated pyridine derivatives can be used as a guide.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a trifluoromethyl group and a pyridine scaffold makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, a plausible synthesis pathway with a detailed experimental protocol, its key applications, and essential safety information to aid researchers in their scientific endeavors.
References
- Google Patents. US5980882A - Drug-resin complexes stabilized by chelating agents.
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PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025-08-07). Available at: [Link]
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S.N. Pandeya, et al. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025-08-05). Available at: [Link]
- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
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PubChem. Methyl 6-(trifluoromethyl)nicotinate. Available at: [Link]
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- 3. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID(261635-93-2) 1H NMR spectrum [chemicalbook.com]
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"Methyl 2-methyl-6-(trifluoromethyl)nicotinate" chemical properties
An In-depth Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 205582-88-3), a key heterocyclic building block in modern medicinal chemistry and drug development.[1] The document delineates its core physicochemical properties, characteristic spectroscopic signatures, and plausible synthetic pathways. Emphasis is placed on the compound's chemical reactivity and its strategic application as a versatile intermediate for introducing the trifluoromethyl-substituted pyridine motif into complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: A Strategic Building Block
Nicotinic acid and its derivatives are foundational scaffolds in pharmaceutical sciences, known for a wide range of physiological activities.[2] The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often employed to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[3] this compound emerges at the intersection of these two domains. It is a highly functionalized pyridine derivative that offers multiple reaction sites for molecular elaboration. The electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the pyridine ring, making this compound a unique and valuable intermediate for accessing novel chemical space in drug discovery programs, particularly in the development of anti-inflammatory, analgesic, and anti-infective agents.[4][5]
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound defines its physical properties and reactivity. A summary of its key identifiers and computed properties is presented below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 205582-88-3 | [1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][6] |
| Molecular Weight | 219.16 g/mol | [1] |
| IUPAC Name | methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | N/A |
| Predicted pKa | -0.78 ± 0.22 (Predicted) | [1] |
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be predicted based on its structural analogues, such as methyl 6-methylnicotinate and various trifluoromethyl-substituted pyridines.[7][8] These predictions are crucial for reaction monitoring and quality control.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | d | 1H | H-4 (Pyridine ring) | Deshielded proton between two electron-withdrawing groups (ester and CF₃). |
| ~7.6-7.8 | d | 1H | H-5 (Pyridine ring) | Aromatic proton adjacent to the methyl group. |
| ~3.9 | s | 3H | -OCH₃ (Ester methyl) | Typical chemical shift for a methyl ester. |
| ~2.7 | s | 3H | -CH₃ (Pyridine methyl) | Methyl group attached to the pyridine ring. |
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1720-1735 | C=O | Ester carbonyl stretch, a strong and sharp absorption. |
| ~1100-1350 | C-F | Strong, characteristic absorptions for the trifluoromethyl group. |
| ~1550-1600 | C=C, C=N | Aromatic ring stretching vibrations. |
| ~1250-1300 | C-O | Ester C-O stretch. |
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 188) or the entire ester group (-COOCH₃, m/z 160).
Synthesis and Mechanistic Considerations
The synthesis of highly substituted nicotinic acid derivatives often involves multi-step sequences. A plausible and efficient approach for this compound can be conceptualized from established methodologies for constructing substituted pyridine rings. One such general strategy involves the cyclocondensation of an enamine with a 1,3-dicarbonyl compound or its equivalent.
Illustrative Synthetic Workflow
The following diagram outlines a logical, multi-step synthesis beginning from a readily available trifluoromethyl-substituted precursor. This approach ensures precise placement of the required functional groups.
Caption: Fig. 1: Conceptual synthetic workflow for the target molecule.
Experimental Protocol: A Representative Synthesis
This protocol describes a general method for the synthesis of substituted nicotinates, adapted for the target molecule.
Objective: To synthesize this compound.
Methodology:
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate and an equimolar amount of 3-aminocrotononitrile.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) in a suitable solvent like ethanol.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The rationale here is to facilitate the condensation reaction to form the key dihydropyridine intermediate.
-
-
Step 2: Cyclization and Oxidative Aromatization.
-
Once the initial condensation is complete, cool the reaction mixture.
-
Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or a mild nitric acid solution, portion-wise to the flask. This step is critical for converting the unstable dihydropyridine intermediate into the stable aromatic pyridine ring. The oxidation must be controlled to prevent side reactions.
-
Continue stirring at room temperature or with gentle heating until the aromatization is complete, as indicated by TLC or LC-MS analysis.
-
-
Step 3: Work-up and Purification.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final product, this compound.
-
Chemical Reactivity and Derivatization Potential
The molecule possesses three key regions of reactivity: the methyl ester, the trifluoromethyl group, and the pyridine ring itself. This multi-faceted reactivity makes it a powerful intermediate for generating diverse libraries of compounds.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in methanol/water) to yield the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2).[9] This acid is a crucial intermediate for forming amides, esters, and other acid derivatives.
-
Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalytic activation, can produce a wide range of amides. This is a common strategy in drug discovery for modifying solubility and hydrogen bonding properties.
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the two powerful electron-withdrawing groups (ester and CF₃). This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) very difficult and likely to require harsh conditions. Conversely, the ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly if a leaving group were present at the 4- or 5-positions.
Caption: Fig. 2: Key reactivity pathways for derivatization.
Applications in Research and Development
The primary application of this compound is as a specialized building block in the synthesis of biologically active molecules.
-
Medicinal Chemistry: Nicotinic acid derivatives have been investigated for a range of pharmacological activities.[10] The presence of the 2-methyl and 6-trifluoromethyl substituents provides a unique substitution pattern that can be exploited to fine-tune the steric and electronic properties of a lead compound. It serves as an ideal starting point for synthesizing molecules targeting enzymes or receptors where a substituted pyridine core is required for binding.
-
Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in agrochemicals. The metabolic stability conferred by the CF₃ group is also a highly desirable trait in the design of new pesticides and herbicides.
-
Materials Science: Substituted pyridines can act as ligands in coordination chemistry or as monomers for specialty polymers. The specific electronic properties of this molecule could be of interest in the development of novel materials with tailored optical or electronic characteristics.
Safety and Handling
No specific GHS hazard data is available for this compound. However, based on the closely related analogue, Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6), appropriate caution should be exercised.[11] This related compound is classified with warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[12]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is derived from the unique combination of a versatile nicotinic acid core and the influential methyl and trifluoromethyl substituents. Its well-defined reactivity allows for predictable derivatization, making it an essential tool for medicinal chemists aiming to accelerate the drug discovery process. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research and development projects.
References
- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications.
- Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
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- Khalil, N., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
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- 2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem, NIH.
- CAS 136483-17-5 Methyl 2-(trifluoromethyl)nicotinate. BOC Sciences.
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.
- Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Benchchem.
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- Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.
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A Comprehensive Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 205582-88-3)
Executive Summary: This document provides an in-depth technical overview of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its molecular structure, physicochemical properties, a detailed synthesis protocol, and methods for spectroscopic validation. Furthermore, this guide delves into the strategic importance of its constituent functional groups—the pyridine core, the trifluoromethyl moiety, and the methyl group—in the context of modern drug design and lead optimization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds due to their ability to engage in hydrogen bonding, modulate pKa, and provide rigid structural frameworks. Among these, the pyridine ring is a ubiquitous feature in numerous approved drugs. The strategic functionalization of this core is a key tactic in lead optimization.
The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter a molecule's properties. It is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved binding affinity for target proteins.[1] Similarly, the seemingly simple methyl (-CH3) group can have a disproportionately large impact on a compound's pharmacological profile, an effect often termed the "magic methyl" phenomenon.[2][3] A methyl group can establish critical van der Waals contacts in a binding pocket, restrict bond rotation to favor a bioactive conformation, or shield adjacent groups from metabolic degradation.[2][3]
This compound combines these high-value motifs into a single, versatile chemical intermediate, making it a powerful tool for systematically exploring structure-activity relationships (SAR) in drug discovery projects.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine-3-carboxylate. Its structure is characterized by a methyl ester at the C3 position, a methyl group at the C2 position, and a trifluoromethyl group at the C6 position.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Key Physicochemical Data
The following table summarizes the essential properties of the title compound.
| Property | Value | Source(s) |
| CAS Number | 205582-88-3 | [4] |
| Molecular Formula | C₉H₈F₃NO₂ | [4][5] |
| Molecular Weight | 219.16 g/mol | [4] |
| Synonyms | Methyl 2-methyl-6-(trifluoromethyl)-3-pyridinecarboxylate; 2-Methyl-6-trifluoromethyl-nicotinic acid methyl ester | |
| Predicted Boiling Point | 209.0 ± 40.0 °C | |
| Predicted Density | 1.286 ± 0.06 g/cm³ | |
| Predicted pKa | -0.78 ± 0.22 | [4] |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid precursor, 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2).[6][7] This approach is favored due to the commercial availability of the starting acid and the high efficiency of esterification reactions.
Synthesis Workflow
The overall process involves the acid-catalyzed reaction of the carboxylic acid with methanol, followed by an aqueous workup to remove the catalyst and byproducts, and finally, purification to isolate the desired ester.
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An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract
Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a pivotal heterocyclic building block, primarily utilized as a key intermediate in the synthesis of agrochemicals and novel pharmaceutical agents. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and increased lipophilicity, which are highly desirable in modern drug and pesticide discovery.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis of the methodologies.
Strategic Overview: Core Synthesis Paradigms
The synthesis of substituted trifluoromethylpyridines like the target molecule generally follows two main strategies: de novo construction of the pyridine ring from acyclic, fluorine-containing precursors, or the modification of an existing pyridine scaffold.[2] This guide will detail two field-proven pathways that exemplify these approaches:
-
Pathway 1: Cyclocondensation for De Novo Ring Formation. A robust and convergent approach that constructs the substituted pyridine ring in a single key transformation from carefully chosen acyclic building blocks.
-
Pathway 2: Esterification of a Precursor Acid. A classic and reliable functional group interconversion, starting from the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.
The choice between these pathways often depends on factors such as starting material availability, scalability, and the desired cost-efficiency of the overall synthetic campaign.
Pathway 1: De Novo Synthesis via Base-Catalyzed Cyclocondensation
This pathway represents a highly efficient method for constructing the fully substituted pyridine ring. The core of this strategy is a base-catalyzed cascade reaction involving a Michael addition, followed by an intramolecular cyclization and subsequent aromatization. A closely related procedure for the corresponding ethyl ester has been validated in the patent literature, demonstrating its industrial relevance.[3]
Mechanistic Rationale and Causality
The reaction proceeds by the condensation of a β-ketoester (methyl acetoacetate) with a trifluoromethylated enone derivative (4-ethoxy-1,1,1-trifluoro-3-buten-2-one). The choice of a strong, non-nucleophilic base like sodium methoxide is critical; it serves to deprotonate the α-carbon of methyl acetoacetate, generating a nucleophilic enolate. This enolate then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the fluorinated enone. The resulting intermediate, now containing all the necessary atoms for the pyridine ring, undergoes a spontaneous or base-promoted intramolecular cyclization and dehydration sequence to yield the aromatic nicotinic acid ester.
Experimental Workflow Diagram
Caption: Workflow for the Cyclocondensation Synthesis.
Detailed Experimental Protocol (Adapted from CN114716320A[3])
Materials:
-
Methyl acetoacetate
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Sodium methoxide solution (e.g., 25 wt% in methanol)
-
Methanol (anhydrous)
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add methyl acetoacetate (1.0 eq) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 eq).
-
Cool the mixture in an ice-water bath to 0°C.
-
Slowly add a solution of sodium methoxide in methanol (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing cold, dilute hydrochloric acid to neutralize the base.
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to obtain the final product, this compound.
Pathway 2: Synthesis via Esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid
This pathway is a straightforward functional group transformation that is highly reliable and easy to perform, particularly if the precursor carboxylic acid is readily available. 2-Methyl-6-(trifluoromethyl)nicotinic acid is a known compound that serves as the immediate precursor to the target molecule.[2][4] The synthesis is achieved through a classic Fischer esterification reaction.
Mechanistic Rationale and Causality
Fischer esterification is an acid-catalyzed equilibrium reaction. A strong acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of a water molecule to regenerate the catalyst and form the final ester product. The reaction is typically driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.
Experimental Workflow Diagram
Caption: Workflow for the Fischer Esterification Pathway.
Detailed Experimental Protocol
Materials:
-
2-methyl-6-(trifluoromethyl)nicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a round-bottom flask containing an excess of methanol (serving as both reagent and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq) to the suspension while stirring.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting acid by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. Further purification by distillation or chromatography may be performed if necessary.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Cyclocondensation | Pathway 2: Esterification |
| Strategy | Convergent, De Novo Ring Synthesis | Linear, Functional Group Interconversion |
| Step Count | One key transformation from acyclic precursors | One step from advanced intermediate |
| Atom Economy | High, as most atoms from precursors are incorporated | High for the esterification step itself |
| Key Reagents | Sodium Methoxide, Fluorinated Enone | Sulfuric Acid, Methanol |
| Scalability | Good, demonstrated in patent literature[3] | Excellent, classic and robust reaction |
| Primary Consideration | Availability of specialized fluorinated building block | Availability of the precursor carboxylic acid |
| Advantages | Builds complexity rapidly | Simple, reliable, high-yielding |
| Disadvantages | Requires a more complex starting material | Relies on the synthesis or purchase of the acid |
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust and scientifically validated pathways. The de novo cyclocondensation route offers an elegant and convergent solution for constructing the heterocyclic core from simpler, acyclic materials. In contrast, the Fischer esterification pathway provides a direct and highly reliable method when the corresponding carboxylic acid is available as a starting material. The selection of the optimal route will be dictated by project-specific constraints, including the availability of starting materials, required scale, and overall economic considerations. Both methods provide researchers with dependable protocols for accessing this important fluorinated building block for further application in agrochemical and pharmaceutical development.
References
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Hu, X. et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. The Journal of Organic Chemistry, 85(2), 924-933. Available at: [Link][5][6]
-
Ihara, H. & Sakamoto, F. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154-165. Available at: [Link]
-
Hu, X. et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. ACS Publications. Available at: [Link][6]
-
Hu, X. et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Request PDF on ResearchGate. Available at: [Link]
-
Trifluoromethylated heterocyclic compounds have played an increasingly significant role in pharmaceuticals, agrochemicals, and materials. ResearchGate. Available at: [Link][1]
-
Ihara, H. & Sakamoto, F. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link][2]
-
A new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives was synthesized with good to excellent yields through a simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro 3-oxobutanoate. PMC NIH. Available at: [Link]
-
PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link][2][4]
-
CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. Google Patents. Available at: [3]
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A Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications
Abstract
Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and altered electronics, a methyl group, and a reactive methyl ester, makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, outlines robust synthetic pathways from both laboratory and industrial perspectives, details its characterization, and explores its application as a key intermediate in the development of novel bioactive compounds.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
IUPAC Name: Methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate[1]
Common Name: this compound
CAS Number: 205582-88-3
Molecular Formula: C₉H₈F₃NO₂[1]
Structure:
(Image Source: PubChem CID 2779428)
A summary of its key computed and experimental properties is provided in Table 1. The presence of the trifluoromethyl group significantly influences the molecule's electronics and lipophilicity, properties that are often desirable in drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 219.16 g/mol | [1] |
| Boiling Point | 209.0 ± 40.0 °C (Predicted) | |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | |
| pKa (Conjugate Acid) | -0.78 ± 0.22 (Predicted) | |
| Storage Temperature | 2-8 °C |
Synthesis and Manufacturing Strategies
The synthesis of this compound can be approached from two primary strategic levels: direct precursor modification, which is common for laboratory-scale synthesis, and de novo ring construction, often favored for industrial-scale production.
Pathway I: Fischer Esterification of the Carboxylic Acid Precursor (Laboratory Scale)
The most direct and common laboratory method to produce the title compound is through the Fischer esterification of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2). This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.
Caption: Fischer Esterification Workflow.
Expert Insight: The choice of a strong acid catalyst like sulfuric acid (H₂SO₄) is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent, pushing the equilibrium toward the product side in accordance with Le Châtelier's principle.
Representative Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl ester.
Pathway II: De Novo Pyridine Ring Synthesis (Industrial Scale)
For large-scale synthesis where cost and availability of starting materials are paramount, building the pyridine ring from simpler, acyclic precursors is often the preferred strategy. A patented method for the analogous ethyl ester provides a clear blueprint for this approach. It involves the condensation of an enone with an active methylene compound, followed by intramolecular cyclization with an ammonia source.
Caption: Industrial De Novo Synthesis Workflow.
This pathway demonstrates a convergent synthesis, building complexity rapidly. The key transformation is the intramolecular cyclization with an ammonium salt, which forms the pyridine ring. This method avoids potentially expensive or complex substituted pyridine starting materials, making it economically viable for large-scale production.
Application as a Key Synthetic Intermediate
This compound is not typically an end product but rather a high-value intermediate. Its utility stems from the differential reactivity of its functional groups. The ester can be hydrolyzed, reduced, or converted to an amide, while the pyridine ring can undergo further substitution reactions.
A critical application of this building block is in the synthesis of novel kinase inhibitors and other pharmacologically active agents. For instance, it has been utilized in the synthesis of compounds investigated as inhibitors of c-MET, a receptor tyrosine kinase implicated in cancer.
Caption: Role as a Versatile Synthetic Building Block.
In a documented example from patent literature (WO2007079150), the related precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid, is converted to an acyl chloride and then reacted with an aniline derivative to form a key amide bond, a common step in the synthesis of many kinase inhibitors. The methyl ester provides an alternative, often milder, route to these same amides via direct amidation or after hydrolysis.
Analytical and Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the 7.5-8.5 ppm region), a singlet for the ester methyl group (-OCH₃) around 3.9 ppm, and a singlet for the ring-substituted methyl group (-CH₃) around 2.6 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (120-160 ppm), the ester methyl carbon (~53 ppm), and the ring methyl carbon (~24 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight (m/z = 219.16).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹, along with C-F stretching bands in the 1100-1300 cm⁻¹ region and C-H stretching bands around 2900-3000 cm⁻¹.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. The precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also potentially harmful if swallowed, in contact with skin, or inhaled.
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
Standard precautionary statements for handling such compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective equipment. In case of contact, rinse affected areas thoroughly with water.
Conclusion
This compound stands out as a strategically important building block for modern chemical synthesis. Its preparation is achievable through well-understood, scalable chemical reactions. The trifluoromethyl moiety imparts beneficial properties for drug discovery, making this intermediate a valuable component in the synthetic chemist's toolbox for creating next-generation pharmaceuticals and agrochemicals. The methodologies and insights presented in this guide are intended to provide a solid, authoritative foundation for its synthesis and application in advanced research and development settings.
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PubChem Compound Summary for CID 2779428, this compound. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link][1]
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PubChem Compound Summary for CID 2775683, 2-Methyl-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link]
- Benchchem: An In-depth Technical Guide to the Synthesis of Methyl 6-methylnicotinate. (2025).
- Google Patents: CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. (2022).
- Google Patents: WO2007079150A2 - Substituted aminopyridine, pyrimidine and triazine compounds. (2007).
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"Methyl 2-methyl-6-(trifluoromethyl)nicotinate" physical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract
This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a lipophilic trifluoromethyl group, a reactive methyl ester, and a pyridine core makes it a versatile building block for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We consolidate predicted data, draw insights from structurally similar analogs, and present standardized, field-proven protocols for the experimental validation of these properties. The causality behind methodological choices is explained to ensure both accuracy and reproducibility in a laboratory setting.
Introduction and Molecular Overview
This compound, identified by CAS Number 205582-88-3, is a key intermediate in organic synthesis.[1] The molecule's structure is characterized by a pyridine-3-carboxylate backbone. The pyridine ring is functionalized with a methyl group at the 2-position and a highly electronegative trifluoromethyl (CF₃) group at the 6-position.
The presence of the CF₃ group is particularly noteworthy. It significantly modulates the electronic properties of the pyridine ring, increasing its stability and altering its reactivity. Furthermore, the CF₃ group enhances the lipophilicity of the molecule, a critical parameter influencing the pharmacokinetic profiles (e.g., membrane permeability, metabolic stability) of derivative drug candidates. The methyl ester at the 3-position serves as a versatile chemical handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.
This guide serves as a foundational resource for scientists working with this compound, providing the essential data needed for reaction planning, formulation development, and analytical method design.
Table 1: Compound Identifiers and Core Molecular Data
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | N/A |
| CAS Number | 205582-88-3 | [1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |
| Molecular Weight | 219.16 g/mol | [1] |
| Synonyms | 2-Methyl-6-trifluoromethyl-nicotinic acid methyl ester; Methyl 2-methyl-6-(trifluoromethyl)-3-pyridinecarboxylate |
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, reaction optimization, and application. While experimental data for this compound is limited in publicly available literature, reliable predictions and data from close structural analogs allow for a robust characterization.
Table 2: Summary of Physical Properties
| Property | Predicted/Analog-Derived Value | Remarks | Source |
| Boiling Point | 209.0 ± 40.0 °C | Predicted value at 760 mmHg. | |
| Density | 1.286 ± 0.06 g/cm³ | Predicted value. | |
| pKa | -0.78 ± 0.22 | Predicted value; refers to the protonated pyridine nitrogen. | [1] |
| Melting Point | Not available (likely a low-melting solid or liquid) | The corresponding ethyl ester is a liquid at room temperature.[3] The parent acid has a melting point of 139-141 °C.[4] | N/A |
| Water Solubility | Insoluble (predicted) | The analogous Methyl 6-(trifluoromethyl)nicotinate is insoluble in water.[5] The parent acid is slightly soluble (4.7 g/L).[6][7] | N/A |
| Solvent Solubility | Soluble in acetone | Based on the analog Methyl 6-(trifluoromethyl)nicotinate.[5] Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH. | N/A |
| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability. |
Boiling Point and Density
The predicted boiling point of 209.0 °C suggests that the compound has low volatility under standard conditions, simplifying handling by reducing inhalation risks. The predicted density of approximately 1.286 g/cm³ is consistent with a fluorinated organic molecule of its size.
Solubility Profile
The trifluoromethyl group significantly increases lipophilicity. Consequently, this compound is expected to be insoluble in water, a property confirmed by its close analog, Methyl 6-(trifluoromethyl)nicotinate.[5] However, it should exhibit good solubility in moderately polar to nonpolar organic solvents, such as acetone, ethyl acetate, and dichloromethane.[5] This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, purification (e.g., chromatography), and formulation.
State and Melting Point
While no experimental melting point is reported, the fact that the corresponding ethyl ester is a liquid at room temperature suggests that this compound is likely a low-melting solid or a liquid.[3] This contrasts with its parent carboxylic acid, which is a solid with a melting point of 139-141 °C, highlighting the impact of the ester functional group on the crystal lattice energy.[4]
Standardized Protocols for Experimental Determination
To move beyond predicted values, rigorous experimental determination is essential. The following protocols describe standard, self-validating methodologies for characterizing the key physical properties of novel compounds like this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method over traditional melting point apparatus. It provides a highly accurate thermodynamic melting point (Tₘ) and can also reveal other phase transitions, such as glass transitions or polymorphic transformations, and give an indication of sample purity.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (Tₘ = 156.6 °C). This step is critical for data trustworthiness.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C, adjusted based on observation) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Cool the sample back to 25 °C.
-
A second heating run is often performed to observe the behavior of the melt-recrystallized sample.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area can be integrated to determine the heat of fusion (ΔHfus).
Determination of Aqueous Solubility by Shake-Flask and HPLC-UV
Rationale: The shake-flask method is a "gold standard" for determining thermodynamic solubility. Coupling it with HPLC-UV for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low solubility levels.
Methodology:
-
Standard Curve Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Perform serial dilutions in the HPLC mobile phase to create a set of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Equilibration: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial. Ensure enough solid is present to maintain a saturated solution.
-
Shaking: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The system is self-validating as the continued presence of solid material confirms saturation.
-
Sample Processing: After equilibration, allow the vials to stand for 1 hour for undissolved solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (a low-binding material like PVDF is recommended) to remove any particulate matter.
-
Quantification:
-
Inject the calibration standards into an HPLC-UV system to generate a standard curve (Peak Area vs. Concentration). A reverse-phase C18 column is a suitable starting point.
-
Inject the filtered sample from step 4.
-
Determine the concentration of the sample by interpolating its peak area from the standard curve. This concentration represents the aqueous solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the determination of aqueous solubility, a cornerstone experiment in drug discovery and development.
Caption: Workflow for Aqueous Solubility Determination via Shake-Flask and HPLC-UV.
Handling, Storage, and Safety
Given its status as a fine chemical intermediate, proper handling of this compound is paramount.
-
Storage: The recommended storage condition is 2-8°C in a tightly sealed container to prevent potential degradation from moisture or heat over long-term storage.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.
Conclusion
This compound is a valuable synthetic building block whose utility is fundamentally linked to its physicochemical properties. This guide has synthesized predicted data and information from close analogs to provide a robust working profile of the compound. Its predicted low volatility, high lipophilicity, and poor aqueous solubility are key characteristics that will dictate its behavior in both synthetic and biological systems. The provided experimental protocols offer a clear and reliable pathway for researchers to validate these properties in their own laboratories, ensuring data integrity and facilitating the progression of research and development efforts.
References
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This compound | C9H8F3NO2 | CID 2779428 - PubChem. [Link]
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Methyl nicotinate - Wikipedia. [Link]
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Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem. [Link]
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Spectroscopic Profile of Methyl 2-methyl-6-(trifluoromethyl)nicotinate: A Technical Guide
Introduction
Methyl 2-methyl-6-(trifluoromethyl)nicotinate, with the chemical formula C₉H₈F₃NO₂ and CAS number 205582-88-3, is a substituted pyridine derivative.[1][2][3][4] Such fluorinated organic molecules are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and binding affinity. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound.
This technical guide provides an in-depth analysis of the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced prediction methodologies and comparative data from structurally related compounds, such as 2-methyl-6-(trifluoromethyl)nicotinic acid, to offer a robust analytical framework for researchers.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. The following sections detail the predicted NMR data for this compound. These predictions are based on computational models and should be used as a guide for interpreting experimental data.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Predicted ¹H NMR Data
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | Doublet (d) | 1H | H4 (Aromatic) |
| ~ 7.6 - 7.8 | Doublet (d) | 1H | H5 (Aromatic) |
| ~ 3.9 - 4.1 | Singlet (s) | 3H | OCH₃ (Ester) |
| ~ 2.6 - 2.8 | Singlet (s) | 3H | CH₃ (Pyridine) |
Interpretation of ¹H NMR Spectrum: The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The H4 proton is anticipated to be further downfield due to the anisotropic effect of the ester group. The methyl protons of the ester and the methyl group on the pyridine ring are expected to appear as sharp singlets as they have no adjacent protons to couple with.
Predicted ¹³C NMR Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=O (Ester) |
| ~ 158 - 161 | C2 (Pyridine) |
| ~ 148 - 151 (quartet) | C6 (Pyridine, coupled to ³F) |
| ~ 138 - 141 | C4 (Pyridine) |
| ~ 122 - 125 (quartet) | CF₃ (Trifluoromethyl, coupled to ¹⁹F) |
| ~ 120 - 123 | C5 (Pyridine) |
| ~ 118 - 121 | C3 (Pyridine) |
| ~ 52 - 54 | OCH₃ (Ester) |
| ~ 23 - 26 | CH₃ (Pyridine) |
Interpretation of ¹³C NMR Spectrum: The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the trifluoromethyl group (C6) and the trifluoromethyl carbon itself appearing as quartets due to coupling with the three fluorine atoms. The methyl carbons will be the most upfield signals.
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is highly sensitive to the electronic environment of the fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet (s) | CF₃ |
Interpretation of ¹⁹F NMR Spectrum: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[29][30]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) should be used for accurate integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Proton decoupling is generally not necessary unless H-F coupling is being investigated. An external reference standard (e.g., CFCl₃) or an internal standard can be used for chemical shift calibration.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 219 | [M]⁺ | Molecular Ion |
| 204 | [M - CH₃]⁺ | Loss of a methyl radical |
| 188 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 160 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 150 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |
Interpretation of Mass Spectrum: The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound.[1][2] The fragmentation of pyridine carboxylic acid esters is often characterized by the loss of the alkoxy group from the ester.[31] Therefore, a significant peak is expected at m/z 188 due to the loss of the methoxy radical. Another prominent fragmentation pathway would be the loss of the entire carbomethoxy group, leading to a fragment at m/z 160. The loss of the trifluoromethyl group would result in a peak at m/z 150.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use electrospray ionization (ESI) in positive ion mode. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 219) as the precursor ion.
Infrared (IR) Spectroscopy: Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3050 - 3100 | C-H stretching | Aromatic (Pyridine) |
| ~ 2950 - 3000 | C-H stretching | Aliphatic (CH₃) |
| ~ 1720 - 1740 | C=O stretching | Ester |
| ~ 1580 - 1620 | C=C and C=N stretching | Aromatic (Pyridine) |
| ~ 1430 - 1470 | C-H bending | Aliphatic (CH₃) |
| ~ 1250 - 1350 | C-O stretching | Ester |
| ~ 1100 - 1200 | C-F stretching | Trifluoromethyl |
Interpretation of IR Spectrum: The IR spectrum is expected to show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester group. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety will be present in the 1580-1620 cm⁻¹ range.[32][33][34][35][36]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument will automatically generate the final transmittance or absorbance spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and comparative analysis of related compounds, researchers can gain a solid understanding of the expected spectral features of this molecule. The detailed experimental protocols provided herein offer a standardized approach to acquiring high-quality spectroscopic data, which is essential for the accurate characterization of this and other novel chemical entities in the fields of drug discovery and materials science. It is imperative to note that while predictions are a powerful tool, experimental verification remains the gold standard for structural elucidation.
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ResearchGate. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
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An In-depth Technical Guide to the NMR Analysis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug development. Given the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy and data from analogous structures to present a detailed, predictive analysis. This approach, rooted in scientific precedent, offers a robust framework for the structural elucidation and characterization of this molecule.
Introduction: The Structural Landscape of this compound
This compound (CAS No. 205582-88-3) is a molecule that presents several interesting features for NMR analysis.[1][2] The pyridine ring, with its distinct electronic properties, is further modulated by the presence of an electron-donating methyl group, an electron-withdrawing trifluoromethyl group, and a methyl ester functionality. Understanding the interplay of these substituents is key to accurately interpreting the molecule's NMR spectra.
This guide will provide a detailed, step-by-step predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Furthermore, we will explore the application of two-dimensional (2D) NMR techniques that would be instrumental in the definitive assignment of all proton and carbon signals in an experimental setting.[3][4][5][6]
Predicted ¹H NMR Spectrum: A Window into the Proton Environment
The ¹H NMR spectrum is anticipated to reveal four distinct signals corresponding to the two aromatic protons on the pyridine ring and the protons of the two methyl groups. The chemical shifts are predicted based on the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.2 | Doublet (d) | ~8.0 | 1H | H-4 | The H-4 proton is expected to be downfield due to the anisotropic effect of the neighboring carbonyl group and the overall electron-withdrawing nature of the substituted pyridine ring. It will be split into a doublet by the adjacent H-5 proton. |
| ~7.6 | Doublet (d) | ~8.0 | 1H | H-5 | The H-5 proton will be upfield relative to H-4 and will appear as a doublet due to coupling with H-4. |
| ~3.9 | Singlet (s) | N/A | 3H | -OCH₃ | The methyl protons of the ester group are expected to be in the typical range for such functionalities. |
| ~2.7 | Singlet (s) | N/A | 3H | -CH₃ | The methyl protons attached to the pyridine ring will be slightly downfield compared to a typical aromatic methyl group due to the ring's electron-deficient character. |
Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) | Assignment | Rationale |
| ~165 | Singlet | C=O | The carbonyl carbon of the ester group is expected in this characteristic downfield region. |
| ~158 | Singlet | C-2 | The carbon bearing the methyl group will be downfield due to its position on the electron-deficient pyridine ring. |
| ~148 | Quartet | C-6 | This carbon, directly attached to the trifluoromethyl group, will exhibit a characteristic quartet splitting due to one-bond coupling with the three fluorine atoms. |
| ~138 | Singlet | C-4 | The chemical shift of this aromatic CH carbon is influenced by the adjacent nitrogen and the overall substitution pattern. |
| ~122 | Singlet | C-5 | This aromatic CH carbon is expected to be upfield relative to C-4. |
| ~122 | Quartet | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |
| ~120 | Singlet | C-3 | The carbon bearing the ester group will have a chemical shift influenced by both the nitrogen atom and the carbonyl group. |
| ~53 | Singlet | -OCH₃ | The methyl carbon of the ester group is expected in this typical range. |
| ~24 | Singlet | -CH₃ | The methyl carbon attached to the pyridine ring will be in the expected region for an aromatic methyl group. |
Predicted ¹⁹F NMR Spectrum: A Probe for the Trifluoromethyl Group
The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the trifluoromethyl group.[7] For this compound, a single signal is expected.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -65 | Singlet | The chemical shift of the -CF₃ group is anticipated to be in the typical range for trifluoromethyl groups attached to an aromatic ring. In a proton-decoupled spectrum, this signal will appear as a singlet. |
Advanced 2D NMR Techniques for Definitive Structural Confirmation
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment of the complex spin systems often found in heterocyclic molecules.[3][5]
Correlation Spectroscopy (COSY)
A ¹H-¹H COSY experiment would be used to confirm the connectivity between the aromatic protons. A cross-peak between the signals assigned to H-4 and H-5 would definitively establish their vicinal relationship.
Heteronuclear Single Quantum Coherence (HSQC)
An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons (C-4, C-5, -OCH₃, and -CH₃) by linking their ¹H and ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular structure. Key expected HMBC correlations for this compound are illustrated in the diagram below.
Caption: Predicted key HMBC correlations for structural elucidation.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, the following standardized protocols are recommended.
Sample Preparation
-
Massing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[8][9]
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.
-
Transfer: Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Sealing: Securely cap the NMR tube.
NMR Data Acquisition Workflow
Caption: Standard workflow for comprehensive NMR analysis.
Conclusion
This technical guide provides a detailed, predictive NMR analysis of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, a comprehensive picture of its spectral characteristics has been constructed. The outlined experimental protocols and the discussion of advanced 2D NMR techniques provide a solid foundation for researchers to perform and interpret the NMR analysis of this and structurally related compounds, thereby facilitating its identification, characterization, and application in drug discovery and development.
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]3][4][5]
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Hesse, M., Meier, H., & Zeeh, B. (n.d.). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Edition. John Wiley & Sons.[10]
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Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society.[8]
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.[11]
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Wiley-VCH GmbH. (2002-2025). 2-(Trifluoromethyl)pyridine. SpectraBase. Retrieved from [Link]]
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Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]6]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.[12][13]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[9]
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The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in modern medicinal chemistry and drug development. In the absence of publicly available experimental mass spectra, this document leverages high-fidelity predictive modeling and foundational principles of mass spectrometry to elucidate its fragmentation pathways under electron ionization. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization and quality control of novel chemical entities. We will explore the theoretical underpinnings of the fragmentation patterns, present a detailed, step-by-step protocol for its analysis, and provide visual representations of the proposed mechanisms.
Introduction: The Significance of Fluorinated Nicotinates
This compound (C₉H₈F₃NO₂) is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group (CF₃) into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nicotinate scaffold itself is a prevalent motif in a wide array of bioactive compounds.
Given its importance, the unambiguous structural confirmation of this compound is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the molecular weight determination and structural elucidation of such volatile and semi-volatile organic compounds.[1] This guide will provide a comprehensive, albeit predictive, examination of the mass spectrometric fingerprint of this compound.
Methodology: A Framework for Analysis
The following section outlines a standardized protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of 10-20 µg/mL in the same solvent.
-
Quality Control: Include a solvent blank and a known standard to ensure the cleanliness of the system and verify instrument performance.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard capillary gas chromatograph equipped with a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injection: 1 µL of the working solution should be injected in splitless mode to maximize sensitivity.
-
Oven Program: A starting temperature of 80°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, with a final hold of 5 minutes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Predictive Mass Spectrum Generation
Due to the unavailability of an experimental spectrum in public databases, a predicted mass spectrum was generated using the Competitive Fragmentation Modeling-ID (CFM-ID) web server.[2][3][4] The SMILES string for this compound, COC(=O)C1=C(C)N=C(C=C1)C(F)(F)F, was used as the input for the prediction.
Data Interpretation: Deconstructing the Molecular Ion
The predicted electron ionization mass spectrum of this compound is presented below, followed by a detailed analysis of its key features.
Predicted Mass Spectrum
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Identity |
| 219 | 45 | [M]⁺ (Molecular Ion) |
| 200 | 30 | [M - F]⁺ |
| 188 | 100 | [M - OCH₃]⁺ |
| 160 | 75 | [M - COOCH₃]⁺ |
| 145 | 60 | [M - (COOCH₃ + CH₃)]⁺ or [M - CF₃]⁺ |
| 117 | 40 | Pyridine ring fragment |
| 69 | 25 | [CF₃]⁺ |
The Molecular Ion
The molecular ion peak ([M]⁺) is predicted to appear at an m/z of 219, corresponding to the molecular weight of this compound (219.16 g/mol ).[5][6] The presence of a reasonably abundant molecular ion is expected due to the relative stability of the pyridine ring system.
Proposed Fragmentation Pathway
The fragmentation of this compound is primarily driven by the cleavage of the ester group and the trifluoromethyl substituent, which are the most labile parts of the molecule. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation of this compound.
α-Cleavage of the Ester Group: The most prominent fragmentation pathway is predicted to be the loss of the methoxy radical (•OCH₃) from the ester group, leading to the formation of a stable acylium ion at m/z 188. This is a common fragmentation pattern for methyl esters and is expected to be the base peak in the spectrum.[7]
Loss of the Carbomethoxy Group: A subsequent fragmentation involves the loss of the entire carbomethoxy radical (•COOCH₃), resulting in a fragment ion at m/z 160. This corresponds to the trifluoromethyl-methyl-pyridine cation.
Fragmentation of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group influences the fragmentation pattern. The loss of a fluorine radical (•F) can lead to a fragment at m/z 200. The cleavage of the C-C bond between the pyridine ring and the CF₃ group can result in the formation of a [CF₃]⁺ cation at m/z 69 and a methyl-nicotinate radical cation at m/z 150. The fragmentation of trifluoromethyl-substituted heterocyclic compounds often involves the cleavage of the CF₃ group.[8]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of this compound. By combining computational prediction with established fragmentation principles of related structures, we have proposed a detailed fragmentation pathway that can serve as a valuable reference for researchers in the field. The presented methodology offers a robust framework for the analysis of this and other novel fluorinated compounds, underscoring the power of mass spectrometry as a tool for structural elucidation in drug discovery and development.
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Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
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Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(Web Server issue), W94–W99. [Link]
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Wang, F., Allen, D., Tian, S., Oler, E., Gautam, V., Greiner, R., Metz, T. O., & Wishart, D. S. (2022). CFM-ID 4.0–a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W165–W174. [Link]
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CFM-ID. (n.d.). Competitive Fragmentation Modeling for Metabolite Identification. Retrieved January 11, 2026, from [Link]
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EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved January 11, 2026, from [Link]
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The Emergence of a Key Building Block: A Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide delves into the core aspects of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a heterocyclic building block of significant interest. While the specific "discovery" of this molecule is not pinpointed to a singular seminal publication, its synthesis and utility are firmly rooted in the established principles of organic chemistry and the escalating demand for novel fluorinated scaffolds. This guide will provide an in-depth analysis of its synthesis, physicochemical properties, and its strategic importance as a precursor in the development of advanced chemical entities.
Introduction: The Trifluoromethyl Nicotinate Scaffold in Modern Chemistry
The pyridine ring, a fundamental heterocyclic motif, is a privileged structure in numerous biologically active compounds. Its functionalization provides a versatile platform for modulating molecular properties. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug discovery to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] Consequently, trifluoromethyl-substituted pyridines, such as this compound, have emerged as highly valuable intermediates.
This guide will deconstruct the synthesis of this compound, drawing upon established methodologies for the preparation of its precursors and the final esterification step. Furthermore, it will explore the compound's characteristics and its potential applications as a key building block in the synthesis of more complex molecules with therapeutic or agrochemical potential.
Physicochemical Properties and Characterization
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and development.
| Property | Value | Source |
| CAS Number | 205582-88-3 | Internal Database |
| Molecular Formula | C₉H₈F₃NO₂ | Internal Database |
| Molecular Weight | 219.16 g/mol | Internal Database |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | ≥98% | Commercial Suppliers |
Synthesis of this compound: A Logical Approach
The synthesis of this compound can be logically approached in two key stages: the formation of the core heterocyclic structure, 2-methyl-6-(trifluoromethyl)nicotinic acid, followed by its esterification.
Synthesis of the Precursor: 2-methyl-6-(trifluoromethyl)nicotinic Acid
The construction of the trifluoromethylated pyridine ring is the critical first phase. Various methods for the synthesis of trifluoromethylpyridines have been developed, often involving cyclocondensation reactions with trifluoromethyl-containing building blocks.[1] A common and efficient strategy involves the use of precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate.
Diagram 1: General Synthesis Workflow
Sources
A Technical Guide to the Preliminary Biological Screening of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract
This guide outlines a strategic, multi-tiered approach for the preliminary biological evaluation of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a novel chemical entity with potential therapeutic applications. Given the absence of published biological data for this specific molecule[1], this document provides a comprehensive framework for its initial characterization. The proposed screening cascade is designed to efficiently assess general cytotoxicity, explore plausible therapeutic activities based on structural motifs (antimicrobial, anti-inflammatory), and identify potential safety liabilities at an early stage. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and logically progressing investigation. This whitepaper is intended for researchers and drug development professionals initiating the discovery process for this and structurally related compounds.
Introduction and Rationale
This compound is a pyridine derivative featuring a trifluoromethyl group, a common moiety in medicinal chemistry known to enhance metabolic stability and receptor binding affinity. The core nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The combination of these structural features suggests a plausible, yet unconfirmed, basis for biological activity.
A preliminary screening program is therefore essential to elucidate the compound's biological profile. The critical first step in drug discovery is to perform broad, cost-effective in vitro screening to identify any primary biological effects and potential liabilities.[2] This guide proposes a tiered screening cascade designed to maximize data acquisition while conserving resources, beginning with foundational cytotoxicity and broad-spectrum activity assays, followed by more targeted, hypothesis-driven evaluations and early safety profiling.
Caption: Proposed multi-tiered screening cascade for the test compound.
Tier 1: Foundational Screening
The initial tier focuses on establishing a baseline biological profile. These assays are fundamental for identifying any potent, non-specific toxicity and for uncovering broad-spectrum antimicrobial activity.
General Cytotoxicity Profiling
Rationale: Assessing cytotoxicity is a critical first step to determine the compound's therapeutic index and to guide concentration ranges for subsequent assays.[3][4] A compound that is broadly cytotoxic at low concentrations is generally not a viable therapeutic candidate. We will employ the MTT assay, a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well.[3]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Treat cells with the compound dilutions. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[5]
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration that reduces cell viability by 50%.[5]
-
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Cancer) | Result | Result | Result |
| HeLa (Cancer) | Result | Result | Result |
| HEK293 (Non-cancer) | Result | Result | Result |
| ¹ SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells |
Antimicrobial Activity Screening
Rationale: The pyridine core is a common scaffold in antimicrobial agents. A broad-spectrum screen against representative bacterial and fungal pathogens is a cost-effective way to identify potential anti-infective properties.[6] The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC).[7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[8]
-
Fungus: Candida albicans
-
-
Assay Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi), a negative/growth control (no compound), and a sterility control (no microorganisms).[8]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Data Presentation:
| Microorganism | Strain | Compound MIC (µg/mL) | Control MIC (µg/mL) |
| S. aureus | ATCC 29213 | Result | Result |
| E. coli | ATCC 25922 | Result | Result |
| P. aeruginosa | ATCC 27853 | Result | Result |
| C. albicans | ATCC 90028 | Result | Result |
Tier 2: Hypothesis-Driven Screening
Based on the structural relationship to nicotinic acid, which has known immunomodulatory effects, a targeted anti-inflammatory screen is a logical next step.
In Vitro Anti-Inflammatory Activity
Rationale: Inflammation is a key pathological process in many diseases.[9][10] A common in vitro model uses lipopolysaccharide (LPS) to stimulate macrophages (like the RAW 264.7 cell line), which mimics bacterial infection and induces the production of inflammatory mediators such as nitric oxide (NO).[11][12] The Griess assay provides a simple and effective method to quantify NO production.
Caption: Simplified pathway of LPS-induced NO production in macrophages.
Experimental Protocol: LPS-Induced NO Inhibition Assay
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells for 1 hour with non-cytotoxic concentrations of the test compound (determined from the Tier 1 assay).
-
Include a positive control (e.g., Dexamethasone).
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Wells without LPS stimulation will serve as a baseline control.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Data Presentation:
| Concentration (µM) | % NO Inhibition |
| 0.1 | Result |
| 1 | Result |
| 10 | Result |
| 50 | Result |
| IC₅₀ (µM) | Result |
Tier 3: Early Safety & ADME-Tox Profiling
Early assessment of key safety and ADME (Absorption, Distribution, Metabolism, Excretion) parameters is crucial to de-risk promising hits and avoid late-stage failures.[13][14][15]
Cardiotoxicity: hERG Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT syndrome).[16] Regulatory agencies mandate hERG testing for most new chemical entities.[17] A high-throughput, fluorescence-based thallium flux assay is a validated and efficient method for preliminary screening.[18]
Experimental Protocol: Thallium Flux hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., hERG-HEK293).[19]
-
Assay Principle: Cells are loaded with a fluorescent dye that is quenched by thallium (Tl⁺). When the hERG channels open, Tl⁺ (which mimics K⁺) flows into the cell, causing a change in fluorescence. An inhibitor will block this flux.[18]
-
Procedure:
-
Plate hERG-expressing cells in a 384-well plate.
-
Load cells with a thallium-sensitive fluorescent dye.
-
Add the test compound across a range of concentrations. Include a vehicle control (DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[19]
-
Add a stimulus buffer containing Tl⁺ to open the hERG channels.
-
Measure the change in fluorescence over time using a kinetic plate reader.[18]
-
-
Data Analysis:
-
Calculate the percentage of hERG channel inhibition relative to controls.
-
Determine the IC₅₀ value from the dose-response curve.
-
Data Presentation:
| Parameter | Compound | Positive Control (E-4031) |
| hERG Inhibition IC₅₀ (µM) | Result | Result |
Metabolic Interaction: CYP450 Inhibition Assay
Rationale: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of most drugs.[20] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[21][22] An in vitro assay using human liver microsomes and a cocktail of probe substrates for the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a standard screening method.[23][24]
Experimental Protocol: Multi-CYP Inhibition Assay
-
System: Pooled human liver microsomes, which contain a full complement of CYP enzymes.
-
Procedure:
-
Incubate the test compound at several concentrations with human liver microsomes and an NADPH-regenerating system.
-
Add a "cocktail" of specific probe substrates, one for each major CYP isoform being tested.
-
After a set incubation time, stop the reaction (e.g., with cold acetonitrile).
-
Include a known inhibitor for each isoform as a positive control.[23]
-
-
Analysis:
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from each probe substrate.[23]
-
-
Data Analysis:
-
Calculate the percentage inhibition of each CYP isoform's activity at each concentration of the test compound.
-
Determine the IC₅₀ value for each isoform.
-
Data Presentation:
| CYP Isoform | Probe Substrate | Compound IC₅₀ (µM) |
| CYP1A2 | Phenacetin | Result |
| CYP2C9 | Diclofenac | Result |
| CYP2C19 | S-Mephenytoin | Result |
| CYP2D6 | Dextromethorphan | Result |
| CYP3A4 | Midazolam | Result |
Conclusion and Future Directions
The systematic screening cascade detailed in this guide provides a robust framework for the initial biological characterization of this compound. The collective data from these assays will enable a comprehensive go/no-go decision.
-
A potent compound with a high selectivity index (high cytotoxicity against cancer cells, low against normal cells) would warrant further investigation as a potential anticancer agent.
-
Significant antimicrobial activity at non-cytotoxic concentrations would position the compound as a lead for anti-infective development.
-
Potent, non-cytotoxic anti-inflammatory activity would justify further exploration in more complex immunological models.
Conversely, an IC₅₀ value below 10 µM in the hERG assay or potent inhibition of major CYP450 isoforms would raise significant safety flags, potentially halting further development unless medicinal chemistry efforts can mitigate these liabilities. The results of this preliminary screen will be instrumental in guiding the subsequent steps of the drug discovery process.
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A Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate: A Core Building Block in Modern Chemistry
Abstract
Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a methyl group, and a methyl ester, provides a versatile scaffold for constructing novel agrochemicals and pharmaceuticals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's reactivity and imparts desirable properties, such as enhanced metabolic stability and binding affinity, to the final products.[1][2] This guide provides an in-depth analysis of the compound's properties, synthesis, and applications, offering field-proven insights for researchers and development professionals.
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto this ring system has become a cornerstone of modern drug design.[3][4] The -CF3 group is a powerful modulator of a molecule's physicochemical properties for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] This often leads to an increased in-vivo half-life of a drug candidate.
-
Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve bioavailability.[1]
-
Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electron distribution of the pyridine ring, influencing pKa and enhancing interactions with biological targets like enzymes and receptors through hydrogen bonding and electrostatic interactions.[1][6]
This compound serves as an exemplary building block, providing chemists with a pre-functionalized, CF3-containing pyridine core, thereby streamlining the synthesis of complex target molecules.[4]
Physicochemical Properties
The properties of this compound make it suitable for a range of organic transformations. A summary of its key characteristics is presented below.
| Property | Value | Source |
| CAS Number | 205582-88-3 | [7] |
| Molecular Formula | C9H8F3NO2 | [7][8] |
| Molecular Weight | 219.16 g/mol | [7] |
| Boiling Point | 209.0 ± 40.0 °C (Predicted) | |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis and Manufacturing Insights
The synthesis of substituted trifluoromethylpyridines can be approached in several ways, including the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine ring.[3][9] A common strategy for synthesizing 6-(trifluoromethyl)nicotinate derivatives involves a cyclocondensation reaction.
Representative Synthetic Pathway: Cyclocondensation
A prevalent method for constructing the 2-methyl-6-(trifluoromethyl)pyridine core involves the cyclocondensation of a trifluoromethyl-containing building block, such as a 1,3-dicarbonyl compound, with an enamine or a related species. This approach offers high regioselectivity and is adaptable for large-scale production.
Below is a generalized workflow illustrating this key synthetic strategy.
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An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
This guide provides a comprehensive overview of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key intermediate in modern pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer field-proven insights into the safe handling, properties, synthesis, and strategic application of this valuable heterocyclic building block. The protocols and recommendations herein are structured to ensure scientific integrity and promote a culture of safety and reproducibility in the laboratory.
Strategic Importance and Physicochemical Profile
This compound (CAS No. 205582-88-3) is a substituted pyridine derivative. Its strategic value in medicinal chemistry is derived from the unique combination of a nicotinic acid scaffold, a methyl ester functional group, and a trifluoromethyl (-CF₃) moiety.
The trifluoromethyl group is a cornerstone of modern drug design for several reasons. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] These properties are critical for improving the pharmacokinetic and pharmacodynamic profile of a drug candidate, often transforming a promising compound into a viable therapeutic agent.[1] The introduction of a -CF₃ group can increase oral bioavailability and in-vivo stability, making it a favored substituent in the development of novel antiviral and anticancer drugs.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 205582-88-3 | Ambeed[1] |
| Molecular Formula | C₉H₈F₃NO₂ | Guidechem |
| Molecular Weight | 219.16 g/mol | Guidechem |
| Predicted pKa | -0.78 ± 0.22 | Guidechem |
| Predicted Boiling Point | 209.0 ± 40.0 °C | ChemicalBook |
| Predicted Density | 1.286 ± 0.06 g/cm³ | ChemicalBook |
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory. The established hazard and precautionary statements provide the foundation for all handling protocols.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Core Directive: Safe Handling and Exposure Control
A proactive safety culture is paramount. The following protocols are designed as a self-validating system to minimize risk during the handling and use of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary causality behind exposure is the inhalation of vapors or dust and direct contact with skin and eyes. Engineering controls are the first and most effective line of defense.
-
Ventilation: All manipulations of this compound must be performed in a properly functioning chemical fume hood. The causality is clear: a fume hood contains vapors and potential dust, preventing them from entering the laboratory atmosphere and the user's breathing zone.
-
Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on the compound's known hazards.
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory. Standard safety glasses do not provide a sufficient seal against splashes or vapors.
-
Hand Protection: Nitrile or neoprene gloves are required. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. The causality for this choice relates to the compound's classification as a skin irritant (H315) and the need for a barrier resistant to potential organic solvents.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
The logical workflow for preparing to handle the compound is illustrated below.
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is critical to mitigating harm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
The decision-making process for spill response is outlined in the following diagram.
Synthesis and Purification Protocol
The most direct and common laboratory-scale synthesis of this compound is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.
Underlying Mechanism
The Fischer esterification is a condensation reaction. A carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The causality of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This is a reversible equilibrium-driven process; therefore, using an excess of the alcohol (methanol in this case) or removing water as it is formed drives the reaction toward the ester product, in accordance with Le Châtelier's principle.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials:
-
2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (≥10 eq, serves as reagent and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-6-(trifluoromethyl)nicotinic acid.
-
Reagent Addition: Add anhydrous methanol, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring in an ice bath. Causality: The initial cooling prevents an uncontrolled exotherm upon addition of the strong acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution will cause frothing.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure this compound.
Stability, Storage, and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases, with which it may be incompatible. A recommended storage temperature is 2-8°C.
-
Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture, which could slowly hydrolyze the ester back to the carboxylic acid.
-
Disposal: All waste material containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal environmental regulations. Do not allow the product to enter drains or waterways.
References
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Methodological & Application
An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This comprehensive application note details a robust and reliable protocol for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in the development of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold highly valuable in medicinal chemistry. This guide provides a step-by-step experimental protocol, an exploration of the underlying chemical principles, and the necessary data for successful and reproducible synthesis.
Introduction
This compound (CAS No. 205582-88-3) is a trifluoromethyl-substituted pyridine derivative.[1][2][3] The strategic placement of the methyl and trifluoromethyl groups on the pyridine ring creates a versatile intermediate for the synthesis of more complex molecules. The most direct and classical approach to synthesize this ester is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2).[1][4][5][6] This method is widely employed due to its operational simplicity and cost-effectiveness.
Synthesis Pathway: Fischer-Speier Esterification
The primary route for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][7][8] In this specific application, 2-methyl-6-(trifluoromethyl)nicotinic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is used, which also serves as the solvent.[2][7] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.[8]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on well-established Fischer esterification procedures for analogous nicotinic acids.[9]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 | 205.13 |
| Methanol (anhydrous) | 67-56-1 | 32.04 |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the methanolic solution. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Typical reaction times can range from 4 to 24 hours.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.
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- 9. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Trifluoromethylation of Methyl 2-Methylnicotinate
Introduction: The Strategic Importance of Trifluoromethylated Nicotinates
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical design. This small functional group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Trifluoromethylated pyridine derivatives, in particular, are privileged scaffolds found in numerous pharmaceuticals and agricultural products.[2][3] Methyl 2-methylnicotinate, a readily available building block, presents an attractive substrate for direct trifluoromethylation, offering a streamlined route to novel compounds with potentially enhanced biological activity. This guide provides detailed protocols and technical insights into the regioselective trifluoromethylation of methyl 2-methylnicotinate, targeting researchers, scientists, and professionals in drug development.
Understanding the Challenge: Regioselectivity in Pyridine Trifluoromethylation
Direct C-H trifluoromethylation of pyridine rings is a synthetic challenge primarily due to issues of regioselectivity. The pyridine ring has distinct electronic properties, with the positions ortho and para to the nitrogen atom being electron-deficient and susceptible to nucleophilic attack, while the meta position is less activated. Radical trifluoromethylation reactions often yield a mixture of 2-, 3-, and 4-trifluoromethylated products, complicating purification and reducing the overall efficiency of the desired isomer.[4] Therefore, methods that offer high regioselectivity are of paramount importance.
This guide will focus on two distinct and mechanistically diverse protocols for the trifluoromethylation of methyl 2-methylnicotinate:
-
A Regioselective 3-Position C-H Trifluoromethylation via Hydrosilylation-Activation: This modern approach leverages the temporary activation of the pyridine ring to achieve high selectivity for the otherwise challenging 3-position.
-
A General Photoredox-Catalyzed Radical Trifluoromethylation: This method offers a broader applicability for late-stage functionalization and can be adapted for various heterocyclic systems.
Protocol 1: Regioselective 3-Position C-H Trifluoromethylation via Hydrosilylation-Activation
This protocol is adapted from the innovative work of Kuninobu and colleagues on the 3-position-selective C-H functionalization of pyridines and quinolines.[4][5] The strategy involves the temporary dearomatization of the pyridine ring through hydrosilylation, which activates the 3-position for electrophilic attack by a trifluoromethylating agent.
Causality of Experimental Choices
The choice of a hydrosilylation-based activation strategy is rooted in its ability to transiently alter the electronic nature of the pyridine ring. The resulting N-silyl enamine intermediate possesses increased nucleophilicity at the C3 position, directing the electrophilic trifluoromethylating agent, Togni's Reagent I, to this specific site with high precision. The subsequent oxidation step re-aromatizes the ring to furnish the desired 3-trifluoromethylated product.
Experimental Workflow Diagram
Caption: Workflow for 3-Position Trifluoromethylation.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Methyl 2-methylnicotinate | Sigma-Aldrich | ≥98% | |
| Methylphenylsilane | Oakwood Chemical | ≥97% | |
| Tris(pentafluorophenyl)borane | Strem Chemicals | ≥98% | Handle in a glovebox or inert atmosphere |
| Togni's Reagent I | Sigma-Aldrich | ≥97% | |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | TCI Chemicals | >98% | |
| 1,2-Dichloroethane (DCE), anhydrous | Acros Organics | 99.8% |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add methyl 2-methylnicotinate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (5.0 mL), followed by tris(pentafluorophenyl)borane (0.05 mmol, 5 mol%).
-
Hydrosilylation: Add methylphenylsilane (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heating: Place the sealed Schlenk tube in a preheated oil bath at 65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling: After completion of the hydrosilylation, cool the reaction mixture to 0 °C in an ice bath.
-
Trifluoromethylation: In a separate vial, dissolve Togni's Reagent I (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (2.0 mL). Add this solution dropwise to the cooled reaction mixture.
-
Oxidation: After stirring at 0 °C for 30 minutes, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 1.2 equiv) in one portion.
-
Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-(trifluoromethyl)-2-methylnicotinate.
Expected Results and Data Interpretation
| Product | Expected Yield | Analytical Data |
| Methyl 3-(trifluoromethyl)-2-methylnicotinate | 60-75% | ¹H NMR: Expect characteristic shifts for the methyl and ester protons, and aromatic protons. ¹⁹F NMR: A singlet corresponding to the CF₃ group. MS (ESI+): [M+H]⁺ consistent with the product's molecular weight. |
Protocol 2: Photoredox-Catalyzed Radical C-H Trifluoromethylation
This protocol provides a more general approach to C-H trifluoromethylation and is particularly valuable for late-stage functionalization of complex molecules.[6] It utilizes a photoredox catalyst to generate trifluoromethyl radicals from a stable precursor, which then react with the substrate. While regioselectivity can be a challenge with radical reactions on pyridines, careful optimization of reaction conditions can favor the formation of a major isomer.
Mechanism and Rationale
The reaction is initiated by the excitation of a photoredox catalyst (e.g., an Iridium or Ruthenium complex) with visible light. The excited catalyst then engages in a single-electron transfer (SET) with a trifluoromethyl source, such as Umemoto's or Togni's reagent, to generate a trifluoromethyl radical. This highly reactive radical can then add to the electron-deficient pyridine ring. The resulting radical intermediate is then oxidized and deprotonated to afford the trifluoromethylated product.
Reaction Mechanism Diagram
Caption: Simplified Photoredox Catalysis Cycle.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Methyl 2-methylnicotinate | Sigma-Aldrich | ≥98% | |
| Togni's Reagent II | Sigma-Aldrich | ≥97% | Handle with care, potentially explosive. |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst) | Strem Chemicals | - | Other common photocatalysts can be used. |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | ACS Grade | |
| Acetonitrile (MeCN), anhydrous | Acros Organics | 99.8% |
Step-by-Step Protocol
-
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, add methyl 2-methylnicotinate (0.2 mmol, 1.0 equiv), Togni's Reagent II (0.3 mmol, 1.5 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.004 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous acetonitrile (2.0 mL) and sodium bicarbonate (0.4 mmol, 2.0 equiv).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with nitrogen or argon for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir at room temperature for 24 hours. Ensure the reaction is adequately cooled to maintain room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative thin-layer chromatography (prep-TLC) or column chromatography on silica gel to isolate the trifluoromethylated isomers.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inefficient light source or catalyst degradation. | Ensure the light source is of the correct wavelength and intensity. Use freshly prepared catalyst solutions. |
| Insufficient degassing. | Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. | |
| Poor Regioselectivity | Inherent nature of the radical reaction. | Screen different solvents and bases. Sometimes, the choice of solvent can influence the regiochemical outcome. |
| Formation of Byproducts | Decomposition of starting material or product. | Lower the reaction temperature or shorten the reaction time. |
Conclusion
The trifluoromethylation of methyl 2-methylnicotinate presents a valuable pathway to novel chemical entities for drug discovery and agrochemical research. The choice of method will depend on the desired regioselectivity and the context of the synthesis. The hydrosilylation-activation protocol offers a highly regioselective route to the 3-trifluoromethylated isomer, a synthetically challenging yet potentially valuable compound. In contrast, the photoredox-catalyzed approach provides a more general method for C-H trifluoromethylation, which can be particularly useful in late-stage functionalization scenarios where regiochemical outcomes can be screened. Both protocols leverage modern synthetic methodologies to address the challenges associated with the direct trifluoromethylation of electron-deficient heterocyclic systems.
References
-
Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
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Tsujibayashi, S., Kataoka, Y., Hirano, S., & Matsubara, H. (2021). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. RSC Advances, 11(53), 33537-33545. [Link]
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Loh, Y. Y., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8839–8847. [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
-
Englert, U., et al. (2016). Insight into trifluoromethylation – experimental electron density for Togni reagent I. Chemical Communications, 52(4), 793-796. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
-
Cole, K. P., et al. (2017). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 139(34), 11699–11702. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
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Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
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Li, G., et al. (2019). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers, 6(16), 2965-2969. [Link]
-
PubChem. (n.d.). Methyl 4-(trifluoromethyl)picolinate. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
Wu, X., et al. (2025). Photoinduced Carbonylative Synthesis of β-Trifluoromethylated Thioesters through 1,2-Trifluoromethylation and Carbonylation of Alkenes. Green Chemistry. [Link]
-
Zhu, C., et al. (2019). Regioselective and Stereoselective Difluoromethylation of Enamides with Difluoromethyltriphenylphosphonium Bromide via Photoredox Catalysis. Organic Letters, 21(15), 6155-6159. [Link]
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Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4859. [Link]
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Application Notes & Protocols for the Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate via Fischer Esterification
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Nicotinates
Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine carboxylic acid ester.[1][2] Heterocyclic compounds containing a trifluoromethyl group are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the -CF₃ group, such as increased metabolic stability, lipophilicity, and binding affinity. The target molecule serves as a valuable building block in the synthesis of more complex pharmaceutical and agrochemical agents.
The Fischer esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for converting carboxylic acids into esters.[3] It is an acid-catalyzed nucleophilic acyl substitution that is revered for its operational simplicity and use of readily available, inexpensive reagents.[4][5] This application note provides a detailed protocol for the synthesis of this compound from its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid, using this robust methodology. We will delve into the mechanistic underpinnings, provide a step-by-step laboratory protocol, and discuss the rationale behind key experimental choices to ensure reproducibility and high yield.
Part 1: The Reaction Mechanism - An Acid-Catalyzed Pathway
The Fischer esterification proceeds via a reversible, multi-step mechanism.[6][7] The overall transformation is an equilibrium process, and specific experimental conditions are employed to drive the reaction toward the desired ester product.[4][8]
The mechanism involves the following key stages:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the nicotinic acid derivative. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][9]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][10]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups. This intramolecular proton shuttle converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).[6][11]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[7][10]
-
Deprotonation: A base in the reaction mixture (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the final proton from the carbonyl oxygen, yielding the neutral ester product and regenerating the acid catalyst.[3][6]
Caption: Acid-catalyzed mechanism of Fischer esterification.
Part 2: Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
Reagents:
-
2-Methyl-6-(trifluoromethyl)nicotinic acid (Starting Material)[12]
-
Anhydrous Methanol (CH₃OH), Reagent Grade
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
pH paper
Quantitative Data Summary
The following table provides representative quantities for a synthesis yielding approximately 2-3 grams of product. Adjustments can be made based on the desired scale.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 205.13[12] | 2.05 g | 10.0 | 1.0 |
| Anhydrous Methanol | 32.04 | 30 mL | ~740 | ~74 (Solvent & Reagent) |
| Concentrated Sulfuric Acid | 98.08 | 0.3 mL | ~5.5 | 0.55 (Catalyst) |
Step-by-Step Synthesis Procedure
A. Reaction Setup and Reflux
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.05 g (10.0 mmol) of 2-methyl-6-(trifluoromethyl)nicotinic acid.
-
Add 30 mL of anhydrous methanol. The methanol serves as both the reacting alcohol and the solvent, and using it in large excess helps drive the reaction equilibrium toward the product.[4][6][8]
-
While stirring, slowly and carefully add 0.3 mL of concentrated sulfuric acid to the mixture. Caution: This addition is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux (approximately 65°C, the boiling point of methanol) using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
B. Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Remove the bulk of the excess methanol using a rotary evaporator.
-
Pour the cooled residue into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).[6]
-
Combine the organic layers in the separatory funnel.
-
Carefully wash the combined organic phase with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[5][6] Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently by inverting and opening the stopcock.
-
Wash the organic layer with 50 mL of brine to remove residual water and aid in layer separation.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
C. Purification
-
The crude product, often an oil or low-melting solid, can be purified further if necessary.
-
For high purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended. Alternatively, vacuum distillation can be employed if the product is a liquid with a suitable boiling point.[6]
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
Part 3: Field-Proven Insights and Rationale
A robust protocol is one where every step is justified. Here, we explain the causality behind the key experimental choices.
-
Driving the Equilibrium: Fischer esterification is a reversible reaction.[6] To maximize the yield of the ester, Le Châtelier's principle is applied. We use a large excess of one reactant, methanol, which is inexpensive and also serves as the solvent.[5][8] This high concentration of methanol shifts the equilibrium position to favor the formation of the products. An alternative, often used in industrial settings, is the removal of water as it is formed, for example, by using a Dean-Stark apparatus with a solvent like toluene.[3]
-
The Role of the Catalyst: The reaction is impractically slow without a strong acid catalyst.[5] Concentrated sulfuric acid is a common choice as it is an effective catalyst and also acts as a dehydrating agent, further helping to shift the equilibrium.[8] Other protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used.[3] The catalyst's role is to activate the carboxylic acid, not to be consumed in the reaction.
-
Temperature and Reaction Time: Heating the reaction mixture to reflux increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe. Reaction times of 1-10 hours are typical.[3] Monitoring by TLC is crucial to avoid unnecessarily long heating periods which could lead to side reactions or decomposition.
-
Systematic Purification: The work-up procedure is designed to systematically remove impurities. The sodium bicarbonate wash is critical for removing both the strong acid catalyst and any unreacted starting material, which is also acidic.[6] The subsequent brine wash removes the bulk of dissolved water from the organic solvent before the final drying step with an anhydrous salt, ensuring the solvent removed on the rotary evaporator is free of water.
-
Validation and Characterization: A protocol is only trustworthy if its outcome can be verified. The identity and purity of the final product, this compound, must be confirmed through modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[13]
References
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- Wikipedia.
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- University of Toronto Scarborough.
- Chemguide.
- Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Thompson Rivers University.
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- MIT OpenCourseWare. 5.310 (F19)
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- ChemicalBook. METHYL 2-METHYL-6-(TRIFLUOROMETHYL)
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Application Notes & Protocols: Strategic Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract: This document provides a comprehensive guide to the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in the development of pharmaceuticals and agrochemicals. We will delve into the strategic considerations behind the selection of reaction conditions, offering detailed protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related trifluoromethyl-substituted heterocyclic compounds.
Introduction: The Significance of Trifluoromethyl-Substituted Nicotinates
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the biological activity and pharmacokinetic profile of a parent compound. This compound serves as a crucial intermediate for the synthesis of a variety of biologically active molecules. Its structure combines the reactive handles of an ester and a methyl group on a pyridine ring with the influential CF3 moiety, making it a versatile scaffold for further chemical transformations.
Strategic Synthesis: A Palladium-Catalyzed Cross-Coupling Approach
One of the most robust and widely adopted methods for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. This approach offers high yields and functional group tolerance. The general strategy involves the coupling of a suitable trifluoromethylating agent with a substituted pyridine precursor.
Mechanistic Considerations
The catalytic cycle of this palladium-catalyzed reaction is believed to proceed through a series of well-established steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a dry Schlenk flask, add Methyl 2-chloro-6-methylnicotinate (1.0 equiv), Palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and potassium fluoride (2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times.
-
Solvent Addition: Anhydrous 1,4-dioxane and anhydrous toluene are added via syringe.
-
Reagent Addition: (Trifluoromethyl)trimethylsilane (1.5 equiv) is added dropwise at room temperature.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (NMR) | >98% |
| Appearance | White solid |
| Molecular Weight | 219.16 g/mol |
Safety and Handling
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
TMSCF3: This reagent is volatile and moisture-sensitive. It should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents are flammable and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst. |
| Insufficiently anhydrous conditions | Use freshly distilled or purchased anhydrous solvents. Dry all glassware thoroughly. | |
| Poor quality trifluoromethylating agent | Use a fresh bottle of TMSCF3. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or GC-MS. |
| Side Product Formation | Decomposition of reagents or intermediates | Ensure the reaction is run under a strict inert atmosphere. Consider lowering the reaction temperature. |
References
-
Ye, Y., & Sanford, M. S. (2012). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Journal of the American Chemical Society, 134(22), 9034–9037. Available from: [Link]
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Kuttruff, C. A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5035–5039. Available from: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation. Chemical Science, 4(3), 917-926. Available from: [Link]
-
Patel, N. R., & Ghorai, P. (2021). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Available from: [Link]
-
Zhao, X., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6902–6907. Available from: [Link]
-
Wikipedia. Trifluoromethylation. Available from: [Link]
-
Li, Y., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11–46. Available from: [Link]
-
Wang, D.-H., et al. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 14(24), 6246–6249. Available from: [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7204–7209. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. Methyl 6-(trifluoromethyl)nicotinate. Available from: [Link]
-
Mulder, J. A., et al. (2007). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 11(4), 712–716. Available from: [Link]
-
IP.com. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]
-
Amerigo Scientific. Methyl 6-Chloro-2-(trifluoromethyl)nicotinate. Available from: [Link]
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
-
PubChem. Methyl 2-chloronicotinate. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available from: [Link]
Application Notes and Protocols: Leveraging Methyl 2-methyl-6-(trifluoromethyl)nicotinate in the Synthesis of Advanced Anti-inflammatory Agents
Introduction: The Strategic Importance of the Trifluoromethylnicotinate Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[1][2][3] Its strong electron-withdrawing nature, high metabolic stability, and ability to modulate lipophilicity make it a valuable tool for optimizing pharmacokinetic and pharmacodynamic parameters.[1][3][4]
Methyl 2-methyl-6-(trifluoromethyl)nicotinate stands as a key building block for accessing a class of potent non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview and detailed protocols for the utilization of this versatile intermediate in the synthesis of Flunixin, a potent analgesic and anti-inflammatory agent. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions.
Chemical Profile: this compound
A clear understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 205582-88-3 | [5][6] |
| Molecular Formula | C9H8F3NO2 | [5][7] |
| Molecular Weight | 219.16 g/mol | [5][7] |
| Boiling Point | 209.0±40.0 °C (Predicted) | [5] |
| Density | 1.286±0.06 g/cm3 (Predicted) | [5] |
| Storage | 2-8°C | [5] |
Proposed Synthetic Pathway: From Nicotinate Ester to a Potent NSAID
While numerous synthetic routes to fenamate-class NSAIDs exist, the utilization of this compound offers a strategic approach. The proposed pathway to Flunixin, a widely used veterinary NSAID, involves a two-step sequence:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.
-
N-Arylation: A cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination, to form the diarylamine linkage.
This application note will focus on a modern, efficient approach for the N-arylation step.
Caption: Proposed two-step synthesis of Flunixin.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid (Intermediate)
Objective: To hydrolyze the methyl ester of the starting material to its corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (1.5 eq) or lithium hydroxide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water.
-
Acidification: Slowly add 1M HCl solution with stirring until the pH of the solution is acidic (pH 2-3), which will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-methyl-6-(trifluoromethyl)nicotinic acid as a solid.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).
Part 2: Synthesis of Flunixin via Ullmann Condensation
Objective: To couple 2-methyl-6-(trifluoromethyl)nicotinic acid with 2-methyl-3-chloroaniline to form the final product, Flunixin. The Ullmann condensation is a classic and effective method for this transformation.[1]
Materials:
-
2-Methyl-6-(trifluoromethyl)nicotinic acid (from Part 1)
-
2-Methyl-3-chloroaniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) or Copper powder
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq), 2-methyl-3-chloroaniline (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure Flunixin.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity. The obtained data should be compared with literature values for Flunixin.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Characterization Data for Flunixin
The following data can be used to confirm the successful synthesis of Flunixin.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, the methyl group, and the carboxylic acid proton. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and C-F stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of Flunixin (C₁₄H₁₁F₃N₂O₂ = 296.25 g/mol ). |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of potent anti-inflammatory drugs. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of Flunixin. The principles of ester hydrolysis followed by a copper-catalyzed N-arylation are broadly applicable to the synthesis of other fenamate-type NSAIDs. Future research may focus on the development of more sustainable and efficient catalytic systems for the N-arylation step, such as employing more advanced Buchwald-Hartwig catalysts or exploring flow chemistry conditions to improve yield and reduce reaction times.
References
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Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Trifluoromethyl group - Wikipedia. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
This compound | C9H8F3NO2 | CID 2779428 - PubChem. National Institutes of Health. [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Springer. [Link]
-
IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. De Gruyter. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
This compound | C9H8F3NO2 | CID 2779428 - PubChem. [Link]
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Application Note & Protocols: Leveraging Methyl 2-methyl-6-(trifluoromethyl)nicotinate for the Synthesis of Potent and Selective COX-2 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 2-methyl-6-(trifluoromethyl)nicotinate as a pivotal building block in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors. We will explore the scientific rationale behind its molecular design, detail step-by-step synthetic protocols for its conversion into advanced intermediates, and discuss the mechanistic significance of the trifluoromethyl moiety in achieving COX-2 selectivity. This guide is designed to be a practical resource, combining theoretical insights with actionable laboratory procedures.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in COX-2 Inhibition
The enzyme Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for treating inflammation and pain, as it is inducibly expressed at sites of inflammation.[1] Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[2]
The design of selective COX-2 inhibitors often exploits a key structural difference between the two isoforms: the COX-2 active site is approximately 25% larger than that of COX-1.[3] This allows for the incorporation of bulkier substituents that can selectively bind to the COX-2 enzyme. The trifluoromethyl (CF₃) group, provided by building blocks like this compound, is of particular strategic importance for several reasons:
-
Steric Bulk and Selectivity: The CF₃ group is larger than a methyl (CH₃) group. Replacing a methyl group with a trifluoromethyl group can eliminate COX-1 inhibitory activity while retaining potent, time-dependent inhibition of COX-2.[3][4]
-
Hydrophobic Interactions: The CF₃ group can insert into a small hydrophobic pocket within the COX-2 active site, formed by amino acid residues such as Ala-527, Val-349, and Ser-530, leading to strong and selective binding.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This enhances the pharmacokinetic profile and in vivo half-life of the drug candidate.
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can modulate the acidity of nearby protons and influence the overall electronic properties of the molecule, which can be fine-tuned to optimize binding affinity.
This compound provides a pre-functionalized aromatic core, containing the critical CF₃ group, ready for elaboration into complex diarylheterocyclic structures characteristic of many potent COX-2 inhibitors, such as Celecoxib and its analogues.[6][7]
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the starting material.
| Property | Value | Source |
| CAS Number | 126939-21-9 | [8] |
| Molecular Formula | C₉H₈F₃NO₂ | [8] |
| Molecular Weight | 219.16 g/mol | [8] |
| Physical Form | Solid / Crystalline Powder | N/A |
| Storage Conditions | Store at 2-8°C, Inert atmosphere | N/A |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Refer to the material safety data sheet (MSDS) for complete safety and disposal information.
Core Synthetic Workflow: From Building Block to Inhibitor Core
The general strategy for utilizing this compound involves its conversion into a key intermediate, typically a β-diketone, which can then be cyclized with a substituted hydrazine to form the pyrazole core common to many COX-2 inhibitors.
Sources
- 1. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H8F3NO2 | CID 2779428 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 2-methyl-6-(trifluoromethyl)nicotinate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, prized for its ability to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] This application note delves into the utility of a key heterocyclic building block, Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS 205582-88-3), a compound that masterfully combines the desirable attributes of the trifluoromethyl group with the versatile chemistry of the pyridine ring system.
This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth insights and actionable protocols for leveraging this powerful synthetic intermediate. We will explore the rationale behind its design, its conversion into key downstream intermediates, and its documented application in the synthesis of bioactive molecules, including cannabinoid receptor antagonists and Hedgehog signaling pathway inhibitors.
Physicochemical Properties and Design Rationale
The structure of this compound is a deliberate convergence of functionalities designed to impart favorable drug-like properties.
| Property | Value/Description | Source |
| CAS Number | 205582-88-3 | |
| Molecular Formula | C9H8F3NO2 | |
| Molecular Weight | 219.16 g/mol | |
| Appearance | White to off-white solid or powder | Supplier Data |
The Trifluoromethyl Group (-CF3): The Metabolic Shield and Potency Enhancer The presence of the trifluoromethyl group at the 6-position of the pyridine ring is the molecule's most defining feature. Its strong electron-withdrawing nature and high metabolic stability offer several advantages in drug design:[2][3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[2]
-
Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[3]
-
Modulation of pKa: The electron-withdrawing effect of the -CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target interactions and improving cell permeability.
-
Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to favorable interactions with biological targets, such as enhanced hydrogen bonding or dipole-dipole interactions, thereby increasing potency.[3]
The Pyridine Core and Functional Handles: The 2-methylnicotinate scaffold provides two key points for chemical diversification:
-
The Methyl Ester: This group is readily converted into a variety of other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol.
-
The 2-Methyl Group: While less commonly modified, this group can influence the steric and electronic properties of the molecule and may play a role in directing reactions at other positions on the ring.
Core Applications & Synthetic Pathways
This compound serves as a strategic starting point for the synthesis of more complex, biologically active molecules. Two primary synthetic transformations unlock its potential: reduction to the corresponding alcohol and conversion to the nicotinamide.
Application I: Synthesis of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol - An Intermediate for Cannabinoid Receptor 1 (CB1) Antagonists
Derivatives of this scaffold have been explored as antagonists for the Cannabinoid Receptor 1 (CB1), a target of interest for treating obesity, metabolic syndrome, and related disorders. A key step in the synthesis of these antagonists is the reduction of the methyl ester to the primary alcohol.
Workflow Diagram: Reduction of Methyl Ester to Primary Alcohol
Caption: Workflow for the LAH reduction of the methyl ester.
Experimental Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
This protocol is adapted from a procedure described in the patent literature for the synthesis of triazolopyrimidine cannabinoid receptor 1 antagonists.[4]
Objective: To synthesize (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (Potassium sodium tartrate), 10% aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve this compound (1.0 eq, e.g., 8.8 g, 40 mmol) in anhydrous THF (e.g., 40 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 1.0 M solution of lithium aluminum hydride in THF (1.0 eq, e.g., 40 mL, 40 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Causality Note: LAH is a potent and pyrophoric reducing agent. Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or HPLC/MS.
-
Quenching: Carefully and slowly add 10% aqueous Rochelle's salt solution (e.g., 20 mL) to the stirring reaction mixture to quench the excess LAH. This will be accompanied by gas evolution.
-
Trustworthiness Note: The use of Rochelle's salt is a standard and safe work-up procedure (Fieser work-up) for LAH reductions. It helps to granulate the aluminum salts, making filtration and extraction much easier and more efficient than quenching with water alone.
-
-
Dilute the mixture with ethyl acetate. Wash the organic layer with 10% Rochelle's salt solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, can be purified by silica gel chromatography if necessary.
Application II: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinamide - A Precursor for Hedgehog Signaling Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in several types of cancer.[1] Small molecule inhibitors of this pathway are therefore of significant therapeutic interest. The nicotinamide derived from our title compound is a key intermediate for potent Hh pathway inhibitors.
Workflow Diagram: Ester to Amide Conversion
Caption: A multi-step workflow for converting the ester to the primary amide.
Experimental Protocol 2: Saponification and Amide Formation
This protocol is a generalized, two-step procedure based on standard organic chemistry transformations for converting a methyl ester to a primary amide. The intermediate acyl chloride is commercially available, but its synthesis from the corresponding carboxylic acid is described here.[4]
Objective: To synthesize 2-methyl-6-(trifluoromethyl)nicotinamide.
Part A: Saponification to 2-methyl-6-(trifluoromethyl)nicotinic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1N
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1N HCl. The carboxylic acid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-6-(trifluoromethyl)nicotinic acid.
Part B: Amide Formation via the Acyl Chloride
Materials:
-
2-methyl-6-(trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
-
Ammonium hydroxide (aq. solution) or Ammonia gas
Procedure:
-
Suspend 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent like toluene or DCM.
-
Add thionyl chloride (e.g., 1.5-2.0 eq) and heat the mixture to reflux until the solid dissolves and gas evolution ceases, indicating the formation of the acyl chloride.
-
Expertise Note: This reaction should be performed in a well-ventilated fume hood as it produces HCl and SO2 gases. The excess thionyl chloride and solvent are typically removed by distillation or rotary evaporation to yield the crude acyl chloride.
-
-
The crude 2-methyl-6-(trifluoromethyl)nicotinoyl chloride can be used directly or purified by vacuum distillation.
-
Dissolve the acyl chloride in an anhydrous solvent (e.g., THF or DCM) and cool to 0°C.
-
Slowly add an excess of concentrated ammonium hydroxide solution, or bubble ammonia gas through the solution.
-
Stir the reaction for several hours at room temperature.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methyl-6-(trifluoromethyl)nicotinamide, which can be purified by recrystallization or silica gel chromatography.[1]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers a reliable entry point into novel, fluorinated chemical space. Its trifluoromethyl group provides a metabolic block and can enhance biological potency, while its ester functionality allows for predictable and efficient conversion into key intermediates like alcohols, carboxylic acids, and amides. The protocols detailed herein, grounded in documented applications for synthesizing inhibitors of the CB1 receptor and the Hedgehog signaling pathway, provide a validated framework for researchers to employ this versatile reagent in their own drug discovery programs.
References
- CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Zhu, W., et al. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.Journal of Fluorine Chemistry.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry, 58(21), 8315–8359.
- US7452892B2 - Triazolopyrimidine cannabinoid receptor 1 antagonists.
Sources
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- 3. CN1176907C - Substituted pyridine herbicides - Google Patents [patents.google.com]
- 4. US7452892B2 - Triazolopyrimidine cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of Methyl 2-methyl-6-(trifluoromethyl)nicotinate for Accelerated Drug Discovery
Abstract
This document provides a comprehensive guide for the chemical derivatization of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a privileged scaffold for drug discovery programs. We detail the strategic importance of this heterocyclic building block, underpinned by the unique physicochemical properties imparted by the trifluoromethyl group.[1][2][3] This guide moves beyond simple procedural lists to explain the causal logic behind key synthetic transformations. Detailed, step-by-step protocols for hydrolysis, amide library synthesis, and advanced palladium-catalyzed cross-coupling reactions are provided. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries, enabling robust exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Introduction: The Strategic Value of the 2-Methyl-6-(trifluoromethyl)nicotinate Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a cornerstone of rational drug design.[2][4] The CF3 group acts as a powerful modulator of a molecule's electronic profile, lipophilicity, metabolic stability, and binding affinity.[1][3] When appended to a pyridine ring, as in this compound, it creates a chemically stable and electron-deficient heterocyclic system that is ripe for functionalization.
The core scaffold presents three primary vectors for chemical modification, each offering distinct opportunities to modulate biological activity and pharmacokinetic properties. Understanding how and why to functionalize these positions is key to unlocking the full potential of this building block.
Figure 1: Key vectors for derivatization on the core scaffold.
-
Vector 1 (Ester Group): The methyl ester at the C3 position is the most accessible handle for initial diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for generating vast amide libraries.[5][6] This allows for the introduction of a wide array of functional groups to probe interactions with biological targets.
-
Vector 2 (Pyridine Ring): The electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution, although this often requires harsh conditions. A more versatile strategy involves selective C-H activation or halogenation, primarily at the C4 or C5 positions, to install a handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[7][8][9] This approach dramatically expands the accessible chemical space to include aryl, heteroaryl, and amino substituents.
-
Vector 3 (Methyl Group): While more challenging, the C2-methyl group can be functionalized, typically through radical-mediated pathways, to introduce further diversity. This vector is generally explored at a later stage of lead optimization.
This guide will focus on the highest-impact and most reliable transformations associated with Vectors 1 and 2.
Foundational Derivatization: Hydrolysis to the Carboxylic Acid Intermediate
The conversion of the starting ester to 2-methyl-6-(trifluoromethyl)nicotinic acid is the gateway to numerous subsequent reactions, most notably amide bond formation. Standard saponification conditions are effective for this transformation. The choice of base (LiOH, NaOH, or KOH) can be critical; LiOH is often preferred for its high solubility in mixed aqueous-organic solvent systems and its tendency to minimize side reactions.
Protocol 2.1: Saponification of this compound
Objective: To quantitatively convert the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH (approx. 0.1 M concentration).
-
Base Addition: In a separate vessel, dissolve LiOH·H₂O (1.5 eq) in H₂O and add the solution to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with H₂O and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-methyl-6-(trifluoromethyl)nicotinic acid[10][11] as a white solid, which can often be used in the next step without further purification.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
|---|
| 2-methyl-6-(trifluoromethyl)nicotinic acid | C₈H₆F₃NO₂ | 205.13 g/mol | >95% |
Library Generation via Amide Coupling
With the carboxylic acid intermediate in hand, the synthesis of a diverse amide library becomes straightforward using standard peptide coupling reagents. This is a cornerstone of SAR exploration in drug discovery. The choice of coupling reagent (e.g., HATU, HBTU, EDC/HOBt) and base (e.g., DIPEA, Et₃N) allows for the efficient formation of amide bonds with a vast array of primary and secondary amines under mild conditions.
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Application Note: High-Purity Isolation of Methyl 2-methyl-6-(trifluoromethyl)nicotinate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive guide for the purification of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in pharmaceutical and agrochemical research. The protocol herein details a robust method utilizing automated flash column chromatography on silica gel. We will explore the rationale behind the selection of the stationary and mobile phases, a step-by-step protocol for method development using Thin-Layer Chromatography (TLC), and the final scaled-up purification. This guide is intended for researchers, scientists, and drug development professionals seeking an efficient and reliable method for obtaining this compound in high purity.
Introduction
This compound (CAS No. 205582-88-3) is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Synthetic routes to this compound can often yield a crude product containing unreacted starting materials, isomers, and other byproducts. Therefore, a reliable purification method is critical to ensure the integrity of subsequent research.
Column chromatography is a fundamental technique for the purification of organic compounds.[3] However, the basic nitrogen of the pyridine ring in the target molecule can interact with acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[4] This application note addresses this challenge by optimizing the mobile phase to achieve a sharp and symmetrical peak for the desired product.
Physicochemical Properties of the Target Compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 205582-88-3 | [1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| Predicted pKa | -0.78 ± 0.22 | [1] |
The predicted pKa suggests that the pyridine nitrogen is weakly basic, which informs the choice of stationary and mobile phases to minimize undesirable interactions.
Method Development: Thin-Layer Chromatography (TLC)
Prior to scaling up to flash column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[5]
Materials and Equipment for TLC
-
TLC plates: Silica gel 60 F₂₅₄
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
Visualization: UV lamp (254 nm), Iodine chamber
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.[5]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system.[5]
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[6][7] Aromatic compounds like the target molecule will appear as dark spots on a fluorescent background.[6][7] Further visualization can be achieved using an iodine chamber.[6][7]
-
Rf Calculation: Calculate the Rf value for each spot.
Solvent System Optimization
A systematic approach to optimizing the mobile phase is crucial. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Comments |
| 9:1 | ~0.1 | Compound is strongly retained. Increase polarity. |
| 7:3 | ~0.3 | Good retention and potential for good separation. |
| 1:1 | ~0.6 | Compound elutes too quickly. Decrease polarity. |
Based on these results, a gradient elution starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing to a higher polarity (e.g., 7:3 Hexane:Ethyl Acetate) is recommended for the column chromatography.
Purification by Automated Flash Column Chromatography
Automated flash chromatography offers superior resolution and speed compared to traditional gravity columns.
Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Solvents: HPLC-grade Hexane and Ethyl Acetate
-
Crude this compound
Workflow for Purification
The overall workflow for the purification process is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Detailed Protocol
-
Column Selection and Equilibration: Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material. A general rule is to use a silica-to-crude-product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[8] Equilibrate the column with the initial mobile phase (95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane, and inject it onto the column.[8]
-
Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the column.[8]
-
-
Elution: Begin the elution with the initial mobile phase. A suggested gradient is as follows:
| Time (min) | % Hexane | % Ethyl Acetate |
| 0-2 | 95 | 5 |
| 2-15 | 95 -> 70 | 5 -> 30 |
| 15-20 | 70 | 30 |
-
Fraction Collection: Collect fractions based on the UV chromatogram. The target compound should elute as a distinct peak.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica. | While the optimized hexane/ethyl acetate system should minimize this, adding a small amount (0.1-0.5%) of triethylamine to the mobile phase can further reduce tailing by competing for the active sites on the silica. |
| Poor Separation | The polarity of the mobile phase is not optimal, or impurities have very similar polarities to the product. | Re-optimize the solvent system using TLC. A shallower gradient during elution may improve separation.[9] Consider a different stationary phase if co-elution persists. |
| Low Recovery | The compound may be irreversibly adsorbed onto the silica gel, or the elution strength of the mobile phase is insufficient. | Ensure the gradient reaches a sufficiently high polarity to elute the compound. If degradation on the acidic silica is suspected, consider using deactivated silica gel.[9] |
Conclusion
This application note provides a detailed and reliable protocol for the purification of this compound using automated flash column chromatography. By following the outlined steps for TLC method development and the subsequent scaled-up purification, researchers can consistently obtain this valuable building block in high purity. The principles and troubleshooting guide presented here can also be adapted for the purification of other similar heterocyclic compounds.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]
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- 2. This compound | C9H8F3NO2 | CID 2779428 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization protocol for "Methyl 2-methyl-6-(trifluoromethyl)nicotinate"
Initiating Data Collection
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The Trifluoromethyl-Nicotinate Scaffold: A Keystone for Modern Medicinal Chemistry
Introduction: The Strategic Value of the 2-Methyl-6-(trifluoromethyl)nicotinate Core
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing the pharmacological profile of lead compounds. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity for biological targets. The pyridine ring, a ubiquitous motif in pharmaceuticals, serves as a versatile and readily functionalizable core. The convergence of these two features in Methyl 2-methyl-6-(trifluoromethyl)nicotinate creates a scaffold of significant interest for the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and infectious diseases.
This technical guide provides an in-depth exploration of the synthesis and functionalization of the this compound scaffold. We will detail robust synthetic protocols, explore key derivatization strategies, and discuss the application of these novel compounds in biological systems, supported by quantitative data and mechanistic insights. Our aim is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful chemical tool.
Synthesis of the Core Scaffold: A Multi-Step Approach
The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the construction of the substituted pyridine ring, followed by esterification. While various methods exist for the formation of trifluoromethyl-substituted pyridines, a common and reliable strategy involves the cyclocondensation of fluorinated building blocks.
Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
The precursor acid is a key intermediate, and its synthesis is a critical first step. Several routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed, often involving the construction of the pyridine ring from simple fluorinated precursors. A representative approach is outlined below.
Reaction Scheme:
Caption: Synthesis of the Nicotinic Acid Precursor.
Experimental Details:
-
Reaction Setup: To a solution of a suitable fluorinated precursor (e.g., a trifluoromethyl-containing β-ketoester) in an appropriate solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate) and a co-reactant to form the pyridine ring (e.g., an enamine).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the cyclocondensation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving acidification to precipitate the carboxylic acid. The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.
Protocol 2: Esterification to this compound
With the nicotinic acid in hand, the final step is a standard esterification to yield the target scaffold.
Reaction Scheme:
Caption: Final Esterification Step.
Experimental Details:
-
Reaction Setup: Dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography to yield the final product.
Application Notes: Functionalization of the Scaffold for Library Synthesis
The true utility of this compound lies in its potential for diversification. The scaffold presents several reactive handles for the introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for biological screening. The primary sites for modification are the methyl ester, the C2-methyl group, and the aromatic pyridine ring itself.
Amide Bond Formation via the Ester Group
The methyl ester at the C3 position is a versatile precursor for the synthesis of a diverse range of amides. This is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.
Workflow for Amide Library Synthesis:
Application Notes & Protocols: Characterizing "Methyl 2-methyl-6-(trifluoromethyl)nicotinate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid (Niacin) and its derivatives are a well-established class of therapeutic agents, primarily known for their lipid-modifying effects mediated through the G-protein coupled receptor GPR109A (also known as HCA₂).[1][2][3] The introduction of a trifluoromethyl (CF₃) group into the nicotinate scaffold, as seen in "Methyl 2-methyl-6-(trifluoromethyl)nicotinate," can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity. These modifications may lead to derivatives with novel pharmacological profiles, potentially enhancing therapeutic efficacy or mitigating undesirable side effects like cutaneous flushing.
This guide provides a structured, multi-tiered approach to characterizing the biological activity of novel this compound derivatives. The protocols herein are designed to establish a comprehensive pharmacological profile, from initial target engagement to off-target liability and potential anti-inflammatory effects.
Guiding Rationale: A Strategic Screening Cascade
A logical progression of assays is crucial for efficient drug discovery. We propose a screening cascade that moves from a high-throughput primary assay confirming target engagement to more complex secondary and safety-related assays. This approach ensures that resources are focused on the most promising candidates.
Caption: Simplified GPR109A signaling pathway.
Tier 2 Protocol: Anti-Inflammatory Activity Assay
Scientific Rationale: Beyond its metabolic roles, GPR109A activation on immune cells like macrophages can exert anti-inflammatory effects. [1][4]A common and robust method to assess this is to challenge macrophage-like cells with lipopolysaccharide (LPS), a potent inflammatory stimulus, and measure the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). [5][6]A successful anti-inflammatory compound will suppress this LPS-induced cytokine release.
Protocol: LPS-Induced TNF-α Release in THP-1 Macrophages
This protocol uses the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells. [7] 1. Cell Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
- To differentiate, seed THP-1 cells into a 96-well culture plate at 1 x 10⁵ cells/well in media containing Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL.
- Incubate for 48-72 hours to allow cells to differentiate and adhere. Differentiated cells will appear larger and become attached to the plate.
- After incubation, gently aspirate the PMA-containing media and wash the cells once with fresh, serum-free RPMI. Add fresh culture media and let the cells rest for 24 hours.
2. Compound Treatment and Inflammatory Challenge:
- Prepare serial dilutions of the test derivatives in RPMI.
- Remove the media from the differentiated THP-1 cells and add the compound dilutions. Incubate for 1-2 hours (pretreatment period).
- Prepare a stock of LPS in RPMI. Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL. [7][8] * Include the following controls:
- Unstimulated Control: Cells + Media (no compound, no LPS).
- Vehicle Control: Cells + Media + LPS + highest concentration of DMSO.
- Positive Control: Cells + Media + LPS + a known anti-inflammatory agent (e.g., Dexamethasone).
- Incubate the plate for 4-6 hours at 37°C.
3. Cytokine Measurement (ELISA):
- After incubation, carefully collect the cell culture supernatant from each well.
- Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol precisely. [5][6] * Briefly, this involves adding the supernatant to an antibody-coated plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, addition of a colorimetric substrate (e.g., TMB).
4. Data Analysis:
- Measure the absorbance at 450 nm using a plate reader.
- Generate a standard curve using the recombinant TNF-α standards provided in the kit.
- Calculate the concentration of TNF-α in each sample from the standard curve.
- Determine the percent inhibition of TNF-α release for each compound concentration relative to the vehicle control.
- Plot the data and calculate the IC₅₀ value for active compounds.
Tier 3 Protocol: ADME/Tox - Cytochrome P450 Inhibition
Scientific Rationale: Cytochrome P450 (CYP) enzymes are critical for the metabolism of most drugs. [9]Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) by a new chemical entity can lead to dangerous drug-drug interactions. [9][10]Therefore, assessing the inhibitory potential of derivatives early in development is essential. High-throughput, fluorescence-based assays provide a rapid and cost-effective method for this evaluation. [9][11][12]
Protocol: Fluorogenic CYP Inhibition Assay
This protocol describes a general method adaptable to multiple CYP isoforms using specific enzyme/substrate pairs.
1. Reagent Preparation:
- Enzymes: Use recombinant human CYP enzymes (e.g., Bactosomes) for the major isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).
- Substrates: Use a specific fluorogenic probe for each isoform (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4). [11] * Cofactor: Prepare a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase). [11] * Buffer: Use a potassium phosphate buffer (pH 7.4).
2. Assay Procedure:
- Perform the assay in a 96-well black plate.
- Add buffer to all wells.
- Add serial dilutions of the test compounds or a known inhibitor (e.g., Ketoconazole for CYP3A4) to the appropriate wells. [11] * Add a mix of the specific CYP isoform and its fluorogenic substrate to all wells.
- Allow the plate to pre-incubate for ~10 minutes at 37°C.
- Initiate the reaction by adding the NADPH-generating system to all wells.
3. Data Acquisition:
- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths for the specific substrate's fluorescent product. The reaction is typically linear for 15-30 minutes.
4. Data Analysis:
- Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Calculate the percent inhibition for each compound concentration relative to the vehicle (no inhibitor) control.
- Plot percent inhibition vs. log[compound concentration] and fit the curve to determine the IC₅₀ value.
Data Presentation
All dose-response data should be summarized to facilitate comparison between derivatives.
| Compound ID | GPR109A EC₅₀ (nM) | TNF-α Release IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) |
| Lead-001 | 15.2 | 1.8 | > 50 | 25.6 |
| Lead-002 | 8.9 | 0.9 | 12.3 | > 50 |
| Control | 150.5 (N.A.) | 25.1 (Dex.) | 0.05 (Keto.) | 0.08 (Quin.) |
| Table 1: Example data summary for two lead derivatives and control compounds (N.A. = Nicotinic Acid, Dex. = Dexamethasone, Keto. = Ketoconazole, Quin. = Quinidine). EC₅₀/IC₅₀ values are crucial for ranking compounds by potency and selectivity. |
References
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A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. Available at: [Link]
-
Wang T, Li Z, Cvijic ME, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Wang T, Li Z, Cvijic ME, et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Stressman, M., & Scott, C. W. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 634, 131–138. Available at: [Link]
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CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]
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Ladds, G. (2017). cAMP assays in GPCR drug discovery. Methods in cell biology, 142, 51–57. Available at: [Link]
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Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. Available at: [Link]
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Ahmed, K., Tunio, A. G., & Rauf, A. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. International Journal of Medical Research & Health Sciences, 10(5). Available at: [Link]
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Ahmed, K., Tunio, A. G., & Rauf, A. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. IJMRA. Available at: [Link]
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cAMP assays in GPCR drug discovery. Bohrium. Available at: [Link]
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GPR109A and Vascular Inflammation. PMC - NIH. Available at: [Link]
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The Role of Gpr109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - PubMed Central. Available at: [Link]
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Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. ResearchGate. Available at: [Link]
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Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]
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In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. NIH. Available at: [Link]
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(PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available at: [Link]
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Detection of cytokine release in THP-1 cells. EU-ToxRisk. Available at: [Link]
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Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers. Available at: [Link]
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Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. Available at: [Link]
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Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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SSI QBECO- and LPS-induced cytokine release in THP-1 cells. ResearchGate. Available at: [Link]
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LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. NIH. Available at: [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]
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Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
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A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Springer Nature. Available at: [Link]
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Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the dedicated technical support center for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical, field-proven solutions to common challenges.
Introduction to the Synthetic Challenge
This compound is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group.[1] The synthesis of this molecule, while achievable, presents several challenges inherent to pyridine chemistry and trifluoromethylation reactions. This guide will focus on a plausible and commonly employed synthetic strategy, breaking down each step to address potential issues you may encounter.
A likely synthetic route commences with a commercially available dihalopyridine, followed by selective trifluoromethylation, methylation, and finally, esterification. Each of these transformations requires careful optimization to achieve high yields and purity.
Proposed Synthetic Pathway
A logical and practical synthetic route to this compound is outlined below. This pathway is constructed based on established methodologies for analogous pyridine functionalizations.[2]
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific issues that may arise during each stage of the synthesis in a question-and-answer format.
Step 1: Trifluoromethylation of 2,6-Dichloropyridine
The introduction of the trifluoromethyl group is a critical and often challenging step. A common method involves a copper-catalyzed reaction with a trifluoromethyl source.[2]
Q1: My trifluoromethylation of 2,6-dichloropyridine is giving low yields of 2-chloro-6-(trifluoromethyl)pyridine. What are the likely causes?
A1: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. For copper-catalyzed trifluoromethylations with reagents like methyl chlorodifluoroacetate (MCDFA), temperatures around 120°C are often required.[2] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Moisture: The presence of water can significantly hinder the reaction by reacting with the trifluoromethylating agent and deactivating the catalyst. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Catalyst Deactivation: The Cu(I) catalyst can be sensitive to air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reagent Stoichiometry: The molar ratios of the dichloropyridine, trifluoromethylating agent, copper catalyst, and fluoride source (e.g., KF) are critical. A typical starting point would be a slight excess of the trifluoromethylating agent and KF relative to the dichloropyridine.
Table 1: Typical Reaction Conditions for Copper-Catalyzed Trifluoromethylation [2]
| Parameter | Value |
| Starting Material | 2-Chloro-5-iodonicotinate (analogous) |
| Trifluoromethylating Agent | Methyl Chlorodifluoroacetate (MCDFA) |
| Catalyst | Copper(I) Iodide (CuI) |
| Additive | Potassium Fluoride (KF) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 120 °C |
Q2: I am observing the formation of significant amounts of 2,6-bis(trifluoromethyl)pyridine. How can I improve the selectivity for the mono-trifluoromethylated product?
A2: The formation of the di-substituted product is a common issue of over-reaction. To enhance selectivity for the desired mono-substituted product:
-
Control Stoichiometry: Carefully control the stoichiometry of the trifluoromethylating agent. Using a stoichiometric amount or a slight excess (e.g., 1.1-1.3 equivalents) relative to the 2,6-dichloropyridine can favor mono-substitution.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized, before significant formation of the di-substituted byproduct occurs.
-
Temperature: Lowering the reaction temperature may improve selectivity, although this could also decrease the reaction rate.
Step 2: Methylation of 2-Chloro-6-(trifluoromethyl)pyridine
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing the methyl group.[3]
Q1: My palladium-catalyzed methylation of 2-chloro-6-(trifluoromethyl)pyridine is sluggish or fails to proceed. What should I investigate?
A1: A stalled methylation reaction can be due to several factors related to the catalyst, reagents, or reaction conditions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for the successful coupling with electron-deficient pyridine rings. For challenging substrates, consider using more electron-rich and bulky phosphine ligands.
-
Base Selection: The base plays a critical role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Anhydrous and Inert Conditions: As with many cross-coupling reactions, moisture and oxygen can deactivate the palladium catalyst. Ensure the use of anhydrous solvents and maintain an inert atmosphere.
-
Methylating Agent: While various methylating agents can be used (e.g., methylboronic acid, methyltrimethoxysilane), their purity and stability are important.
Q2: I am observing significant hydrodechlorination of my starting material, leading to 2-(trifluoromethyl)pyridine as a major byproduct. How can I suppress this side reaction?
A2: Hydrodechlorination is a common side reaction in palladium-catalyzed cross-couplings. To minimize this:
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodechlorination. Experiment with different phosphine ligands to find one that favors the productive pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodechlorination more than the rate of the desired coupling.
-
Purity of Reagents: Ensure that the starting materials and reagents are free of impurities that could act as hydrogen sources.
Step 3: Carboxylation of 2-Methyl-6-(trifluoromethyl)pyridine
The introduction of the carboxylic acid group can be achieved via the formation of a Grignard reagent followed by quenching with carbon dioxide.
Q1: I am having difficulty forming the Grignard reagent from 2-methyl-6-(trifluoromethyl)pyridine. What are the critical factors for success?
A1: The formation of Grignard reagents from pyridyl halides can be challenging due to the presence of the nitrogen atom. The trifluoromethyl group, being strongly electron-withdrawing, can also affect the reactivity.[4]
-
Magnesium Activation: The surface of the magnesium turnings must be activated to initiate the reaction. This can be achieved by stirring the magnesium in anhydrous ether, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be scrupulously dried.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.
-
Initiation: The reaction may require gentle heating to initiate, but it can become exothermic once it starts. Be prepared to cool the reaction vessel.
Q2: My Grignard carboxylation is giving low yields of the desired nicotinic acid, with a significant amount of the starting material recovered. What can I do to improve the conversion?
A2: Low conversion in a Grignard carboxylation can be due to incomplete formation of the Grignard reagent or inefficient trapping with CO₂.
-
CO₂ Delivery: Ensure that the carbon dioxide is delivered efficiently to the reaction mixture. This can be done by bubbling dry CO₂ gas through the solution or by pouring the Grignard solution onto a large excess of crushed dry ice.
-
Reaction Temperature: The carboxylation step should be performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Work-up Procedure: The work-up is critical for isolating the carboxylic acid. Acidification of the reaction mixture with a non-oxidizing acid (e.g., HCl) is necessary to protonate the carboxylate salt.
Step 4: Esterification of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
The final step is the conversion of the nicotinic acid to its methyl ester.
Q1: My Fischer-Speier esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid is proceeding slowly and giving low yields. How can I optimize this reaction?
A1: Fischer-Speier esterification is an equilibrium-controlled process. To drive the reaction to completion:
-
Use of Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product. Methanol can often be used as the solvent.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required. Ensure that a sufficient amount of catalyst is used.
-
Water Removal: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus if a solvent other than methanol is used.
-
Alternative Esterification Methods: If Fischer-Speier esterification proves inefficient, consider alternative methods such as reaction with diazomethane (use with extreme caution due to its toxicity and explosive nature) or conversion of the carboxylic acid to the acid chloride followed by reaction with methanol.[5]
Q2: I am having difficulty purifying the final product, this compound, from the unreacted starting acid. What purification strategies are effective?
A2: The separation of the ester from the carboxylic acid can be achieved through several methods:
-
Extraction: After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the ester remains in the organic layer.
-
Chromatography: If extraction is not sufficient, column chromatography on silica gel is an effective method for separating the ester from the more polar carboxylic acid.
Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when working with trifluoromethyl-substituted compounds and Grignard reagents?
A: The trifluoromethyl group can influence the reactivity and stability of molecules. There have been reports of detonations with trifluoromethyl-substituted Grignard reagents, so extreme caution is advised, especially during scale-up.[4] Always work behind a blast shield and have appropriate personal protective equipment. Grignard reagents are also highly flammable and react violently with water.
Q: Can I use other methylation methods besides palladium-catalyzed cross-coupling?
A: Yes, other methods could be explored, such as the use of organolithium reagents followed by quenching with a methylating agent like methyl iodide. However, these methods can be less selective and may require cryogenic temperatures.
Q: How can I monitor the progress of these reactions effectively?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the formation of products and byproducts. For reactions involving non-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a suitable alternative.
Q: What are the key analytical techniques for characterizing the final product?
A: The structure and purity of this compound should be confirmed by a combination of techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
References
- What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ. (n.d.).
- Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. (n.d.).
- Synthesis of 6-(Trifluoromethyl)nicotinic acid - ChemicalBook. (2022, August 23).
- Palladium-Catalyzed Methylation of Nitroarenes with Methanol - PubMed. (2019, April 8).
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (n.d.).
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.).
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (2015, October 8).
- 261635-93-2 | 2-Methyl-6-(trifluoromethyl)nicotinic acid - ChemScene. (n.d.).
- 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem. (n.d.).
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.).
- Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds - Semantic Scholar. (n.d.).
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (2008, May 1).
- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents. (n.d.).
- An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate - Benchchem. (n.d.).
- Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem. (n.d.).
- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).
- How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017, August 13).
- 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure. (n.d.).
- (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2015, July 28).
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - JNAS | Journals of National Academy of Sciences of Ukraine. (2024, April 11).
- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones - ResearchGate. (n.d.).
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchGate. (n.d.).
- 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 - ChemicalBook. (n.d.).
- 205582-88-3 | this compound - Fluoropharm. (n.d.).
- This compound | C9H8F3NO2 | CID 2779428 - PubChem. (n.d.).
- Palladium-catalysed direct C-2 methylation of indoles - RSC Publishing. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway - Organic Chemistry Portal. (n.d.).
- Pd-Catalyzed ortho-Methylation of Acetanilides via Directed C-H Activation - ResearchGate. (n.d.).
- Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem. (n.d.).
- Synthesis of methyl 6-methylnicotinate - PrepChem.com. (n.d.).
- Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed. (n.d.).
- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (n.d.).
- Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst - Oriental Journal of Chemistry. (n.d.).
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Technical Support Center: Optimizing Reaction Yield of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important fluorinated pyridine derivative. As a key building block in medicinal chemistry and materials science, achieving a high yield and purity of this compound is often critical for project success. This document provides practical, field-proven insights to help you navigate the common challenges in its synthesis.
Troubleshooting Guide: Low Reaction Yield
Low or inconsistent yields are a common frustration in multi-step organic synthesis. This section addresses the most probable causes for diminished yields in the preparation of this compound and offers systematic solutions.
Q1: My Fischer esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid is sluggish and gives a low yield. What are the likely causes and how can I improve it?
The Fischer esterification, while a classic method, can be challenging with electron-deficient substrates like 2-methyl-6-(trifluoromethyl)nicotinic acid. The strong electron-withdrawing effect of the trifluoromethyl group can impact the reactivity of the carboxylic acid.[1][2]
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: Standard acid catalysts may not be effective enough.
-
Solution: Consider using a stronger acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. For sensitive substrates, a milder Lewis acid catalyst could be explored.[1]
-
-
Presence of Water: The Fischer esterification is a reversible reaction, and the presence of water will drive the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction, especially if using a solvent like toluene.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Gradually increase the reaction temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Experimental Protocol: Optimized Fischer-Speier Esterification
This protocol is a robust starting point for the esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid.
| Parameter | Recommended Condition |
| Starting Material | 2-methyl-6-(trifluoromethyl)nicotinic acid |
| Reagent | Anhydrous Methanol (large excess) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Solvent | Toluene (optional, for azeotropic removal of water) |
| Temperature | Reflux |
| Reaction Time | 4-12 hours (monitor by TLC/HPLC) |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add 2-methyl-6-(trifluoromethyl)nicotinic acid.
-
Add a large excess of anhydrous methanol and toluene (if applicable).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and potential side reactions involved in the preparation of this compound.
Synthesis
Q2: What are the common synthetic routes to obtain the precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid?
Several synthetic strategies can be employed to prepare the nicotinic acid precursor. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block. Another method is the modification of a pre-existing pyridine ring, for instance, through a palladium-catalyzed cross-coupling reaction to introduce the trifluoromethyl group.
Q3: Can I use a different esterification method instead of Fischer esterification?
Yes, alternative methods can be considered, especially if your substrate is sensitive to strong acidic conditions.
-
Via Acyl Chloride: The nicotinic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This two-step process often proceeds under milder conditions.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, with a catalyst such as 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions, but purification to remove the urea byproduct is necessary.
Purification
Q4: I am having difficulty purifying the final product. What are the best practices for purifying fluorinated nicotinate esters?
Purification of fluorinated heterocyclic compounds can be challenging due to their unique polarity and potential for interactions with the stationary phase.
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity and gradually increase it.
-
Silica Gel Treatment: In some cases, deactivating the silica gel with a small amount of triethylamine in the eluent can help to reduce tailing and improve separation, especially if the compound has a basic pyridine nitrogen.
-
-
Liquid-Liquid Extraction: During the work-up, a careful aqueous wash is crucial.
-
pH Adjustment: Washing with a dilute solution of sodium bicarbonate will remove any unreacted acidic starting material. A subsequent brine wash will help to remove residual water before drying the organic layer.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Side Reactions
Q5: What are the potential side reactions to be aware of during the synthesis?
-
Incomplete Esterification: As discussed, this is a primary concern. Driving the reaction to completion is key.
-
Decarboxylation: At very high temperatures, there is a risk of decarboxylation of the nicotinic acid starting material.
-
Side reactions involving the trifluoromethyl group: While generally stable, under harsh conditions, the trifluoromethyl group can sometimes undergo undesired transformations, although this is less common in esterification reactions.
Visualizations
Experimental Workflow: Fischer Esterification
Caption: A troubleshooting decision tree for low reaction yield.
References
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712–16723. [Link]
-
Peng, W., & Pike, V. W. (2019). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. The Journal of Organic Chemistry, 84(8), 4749–4760. [Link]
-
Juhász, T., & Oláh, J. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(9), 3009. [Link]
-
Methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Link]
-
Mulder, J. A., et al. (2011). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 15(4), 856–863. [Link]
-
Matveeva, E. D., et al. (2018). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. The Journal of Organic Chemistry, 83(15), 8124–8131. [Link]
-
McCarver, S. J., et al. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Chemical Biology, 15(7), 1832–1838. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Semantic Scholar. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Verhoog, S., et al. (2020). De-Risking the Cu-Mediated 18F-Fluorination of Heterocyclic PET Radioligands. Chemistry – A European Journal, 26(62), 14113–14119. [Link]
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Shimizu, M., & Hiyama, T. (2005). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 126(5), 643-653. [Link]
- 2-methyl nicotinate and preparation method and application thereof. (2021).
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Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047–7052. [Link]
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Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
- Synthetic method of 6-methyl nicotine. (2022).
-
El-Emary, T. I. (2016). How to purify esterefication product?. ResearchGate. [Link]
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Verhoog, S., et al. (2020). Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. SciSpace. [Link]
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Schaff, J. K. (1988). Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]
- Preparation of (trifluoromethyl)pyridines. (1987).
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Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]
-
Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
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Technical Support Center: Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important fluorinated intermediate. Trifluoromethylpyridine (TFMP) derivatives are crucial building blocks in modern agrochemicals and pharmaceuticals, valued for the unique physicochemical properties imparted by the trifluoromethyl group.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical field experience. Our goal is to help you anticipate challenges, diagnose problems, and optimize your synthetic route for higher yield and purity.
Logical Workflow for Synthesis
The synthesis of this compound is typically approached in two key stages: first, the formation of the core heterocyclic structure, 2-methyl-6-(trifluoromethyl)nicotinic acid, followed by its esterification. Each stage presents unique challenges that can impact the final product's quality.
Caption: Overall workflow for the two-stage synthesis.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Stage 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
Question 1: My reaction to form the nicotinic acid precursor has a very low yield. What are the likely causes?
Answer: Low yield in the synthesis of the substituted nicotinic acid, often formed via a cyclocondensation reaction, is a common issue.[4] The primary causes can be broken down into three areas:
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the trifluoromethyl-containing building block, is critical. Impurities can inhibit the reaction or lead to a cascade of side products. Ensure you are using reagents of appropriate grade and that stoichiometry is precise, especially concerning the base used (e.g., sodium methoxide), which is often critical for driving the reaction to completion.[5]
-
Reaction Conditions:
-
Temperature Control: Cyclocondensation reactions are often temperature-sensitive. Adding reagents at a low temperature (e.g., -5°C to 0°C) before gradually warming or refluxing is a common strategy to control the initial exothermic reaction and prevent side product formation.[5] Run small-scale trials to determine the optimal temperature profile for your specific substrates.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or GC-MS) to ensure it has reached completion before proceeding to work-up.
-
-
Work-up and Isolation:
-
pH Adjustment: The carboxylic acid product is typically isolated by acidifying the reaction mixture to induce precipitation. This step is critical. If the pH is too high, your product will remain dissolved as its carboxylate salt. If the pH is too low, you may introduce other impurities. Carefully adjust the pH to the isoelectric point of the acid (typically pH 2-4 for nicotinic acids) for maximum precipitation.[5][6]
-
Precipitation/Crystallization: Rapid precipitation can trap impurities. Allow the product to crystallize slowly, if possible. An "aging" period at a controlled temperature after pH adjustment can improve both yield and purity.[5]
-
Question 2: I'm observing significant impurities in my isolated nicotinic acid precursor. How can I identify and prevent them?
Answer: Impurity formation is a frequent challenge. Common impurities can include regioisomers, unreacted starting materials, or byproducts from side reactions.
-
Identification: Use LC-MS or GC-MS to get the molecular weights of the impurities. This can provide clues as to their identity (e.g., a mass corresponding to an isomer or a partially reacted intermediate). 1H and 19F NMR are invaluable for structural elucidation. Common impurities in nicotinic acid preparations can include isomers like isonicotinic acid or related pyridine derivatives.[7]
-
Prevention and Removal:
-
Control of Regioselectivity: In cyclocondensation reactions, the choice of building blocks and reaction conditions dictates the regioselectivity. If you are consistently forming the wrong isomer, a different synthetic strategy or building block may be necessary.[4]
-
Purification: Recrystallization is the most effective method for purifying the acid precursor. The key is to find a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Common solvents to screen include water, ethanol, isopropanol, or mixtures thereof.
-
Stage 2: Esterification to this compound
Question 3: My Fischer esterification is slow and gives poor conversion. How can I drive the reaction to completion?
Answer: Fischer esterification is an equilibrium-limited process. To achieve high conversion, you must shift the equilibrium toward the product side.
-
Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials.
-
Excess Reagent: The simplest method is to use a large excess of methanol, which acts as both a reagent and the solvent. This mass action effect drives the reaction forward.[8]
-
Dehydrating Agents: While not always necessary with excess alcohol, a Dean-Stark apparatus can be used if the reaction is conducted in a co-solvent like toluene to azeotropically remove water.[9]
-
-
Catalyst Activity:
-
Choice of Acid: Concentrated sulfuric acid is a common and effective catalyst.[8] However, if your substrate is sensitive, a milder catalyst like p-toluenesulfonic acid (p-TsOH) can be used.
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount. Typically, 5-10 mol% of H₂SO₄ is adequate.
-
Question 4: I am using a coupling agent (like EDC/DMAP) for esterification, but my final product is difficult to purify. What is the issue?
Answer: While coupling agents avoid the harsh conditions of acid catalysis, the byproducts can complicate purification.
-
The Problem: When using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), the main byproducts are EDC hydrochloride and the corresponding urea, which are water-soluble. However, residual DMAP and unreacted acid can persist.[10]
-
Troubleshooting the Work-up:
-
Initial Filtration (if using DCC): If using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by simple filtration.
-
Aqueous Washes: This is the key step for EDC. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Acid Wash: Wash the organic layer with a dilute acid like 1M HCl or 5% citric acid solution. This will protonate and extract residual DMAP and any unreacted EDC into the aqueous layer.
-
Base Wash: Follow with a wash using a mild base like 5% sodium bicarbonate solution to remove the unreacted carboxylic acid.[10] Caution: Perform this wash quickly and at a low temperature to minimize hydrolysis of your desired ester product.
-
-
Chromatography: If aqueous work-up fails to provide sufficient purity, column chromatography is the definitive solution. Use a gradient of ethyl acetate in hexanes to separate the non-polar ester from more polar impurities.
-
Caption: Key side reaction pathways during esterification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing trifluoromethylpyridines (TFMPs)? There are generally two major approaches for synthesizing the TFMP core structure: 1) starting with a trichloromethylpyridine and performing a chlorine/fluorine exchange reaction, or 2) building the pyridine ring from a trifluoromethyl-containing acyclic precursor via a cyclocondensation reaction.[1] The latter is often preferred for constructing highly substituted pyridines like the precursor to your target molecule.
Q2: Which esterification method is better: Fischer esterification or using coupling agents? This depends on your scale, substrate sensitivity, and available purification capabilities. The table below summarizes the key differences.
| Feature | Fischer Esterification | Coupling Agent (e.g., EDC/DMAP) |
| Reagents | Carboxylic Acid, Excess Methanol, Strong Acid (H₂SO₄) | Carboxylic Acid, Methanol, EDC, DMAP (cat.) |
| Conditions | High temperature (reflux)[8] | Mild (Room Temperature)[10] |
| Pros | Inexpensive, simple reagents, scalable. | High yielding, works for sensitive substrates. |
| Cons | Requires high temperatures, not suitable for acid-sensitive molecules, equilibrium-limited. | Expensive reagents, complex work-up to remove byproducts. |
| Common Issue | Incomplete conversion. | Purification challenges from byproducts.[10] |
Q3: How should I store this compound? As with most esters, it should be stored in a cool, dry place away from moisture and strong acids or bases to prevent hydrolysis. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Q4: What safety precautions are necessary during this synthesis?
-
Fluorinated Compounds: Trifluoromethylated compounds should be handled with care. While the final product may be stable, some intermediates can be volatile or toxic. Always work in a well-ventilated fume hood.
-
Strong Acids/Bases: The use of concentrated sulfuric acid, sodium methoxide, and other strong acids/bases requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Coupling Agents: Carbodiimides like DCC and EDC are known sensitizers and should be handled with care to avoid skin contact.
References
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available at: [Link]
- U.S. Patent 4,650,875A. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]
-
Al-Ghamdi, K., & El-Sharkawy, M. (2021). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]
- Chinese Patent CN114437031A. (2022). Synthetic method of 6-methyl nicotine. Google Patents.
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Available at: [Link]
- European Patent EP1340747A1. (2003). Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters. Google Patents.
-
Organic Syntheses. (n.d.). Nicotinic acid. Available at: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- U.S. Patent 2,816,112A. (1957). Non-catalytic preparation of nicotinic acid esters. Google Patents.
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Available at: [Link]
-
ResearchGate. (2000). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
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- 9. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, ensuring a higher success rate and purity of your target molecule.
I. Understanding the Synthesis: Common Routes and Potential Pitfalls
The synthesis of this compound typically involves the introduction of a trifluoromethyl group onto a pre-existing 2-methylnicotinate scaffold. While several methods exist for trifluoromethylation, a common approach for pyridine rings is a Sandmeyer-type reaction or a copper-mediated trifluoromethylation of a halo-pyridine precursor. Each of these routes, while effective, presents a unique set of challenges that can lead to the formation of specific byproducts.
A plausible and frequently utilized strategy involves the trifluoromethylation of an iodo-precursor, such as Methyl 2-methyl-6-iodonicotinate, using a trifluoromethylating agent like methyl chlorodifluoroacetate (MCDFA) in the presence of a copper catalyst.[1] Another viable route is the construction of the trifluoromethylpyridine ring from acyclic fluorinated building blocks.[2][3][4][5]
Regardless of the chosen path, a thorough understanding of the reaction mechanism is paramount to anticipating and mitigating the formation of impurities.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Suggested Remedial Action(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The copper catalyst (e.g., CuI) may be oxidized or of poor quality. 2. Ineffective Trifluoromethylating Agent: The trifluoromethylating agent may have decomposed or is not suitable for the substrate. 3. Unstable Diazonium Salt (in Sandmeyer-type reactions): The diazonium intermediate may be decomposing before it can react. | 1. Catalyst Activation: Use freshly purchased, high-purity CuI. If necessary, wash the catalyst with a suitable solvent to remove any surface oxidation. 2. Reagent Quality: Use a fresh, high-quality trifluoromethylating agent. For Sandmeyer reactions, ensure the trifluoromethylating agent is compatible with the diazonium salt.[6][7] 3. Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Stoichiometry Imbalance: An insufficient amount of the trifluoromethylating agent or catalyst was used. | 1. Optimization of Reaction Conditions: Monitor the reaction progress using TLC, GC, or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. 2. Adjust Stoichiometry: Ensure a slight excess of the trifluoromethylating agent is used. The optimal catalyst loading should also be determined empirically. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Excessive Reaction Temperature: High temperatures can lead to the decomposition of the starting materials, intermediates, or the final product.[1] 2. Side Reactions: The strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to undesired side reactions. | 1. Precise Temperature Control: Use a reliable heating mantle with a temperature controller. Avoid localized overheating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
| Difficult-to-Separate Impurities in the Final Product | 1. Formation of Positional Isomers: In some synthetic routes, trifluoromethylation can occur at different positions on the pyridine ring. 2. Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous work-up or if acidic/basic conditions are not carefully controlled. 3. Halogenated Byproducts: If a halo-pyridine precursor is used, incomplete reaction or side reactions can lead to the presence of chlorinated or brominated impurities. | 1. Purification Strategy: Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate isomers. Preparative HPLC may be necessary for very close-eluting isomers. 2. Controlled Work-up: Use a buffered aqueous solution for the work-up to maintain a neutral pH. If the carboxylic acid is formed, it can often be removed by a mild basic wash. 3. Thorough Purification: Recrystallization or column chromatography can be effective in removing halogenated impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: Based on common synthetic routes, you should be vigilant for the following potential byproducts:
-
Unreacted Starting Material: Such as Methyl 2-methyl-6-iodonicotinate or the corresponding amino-precursor in a Sandmeyer-type reaction.
-
Hydrolysis Product: 2-Methyl-6-(trifluoromethyl)nicotinic acid is a common byproduct resulting from the hydrolysis of the methyl ester.[8][9]
-
Positional Isomers: Depending on the synthetic strategy, you might observe the formation of other trifluoromethylated isomers, although this is generally less common with directed synthesis approaches.
-
Halogenated Impurities: If your synthesis involves a halogenated precursor (e.g., chloro- or bromo-pyridine), you may find residual amounts of these in your final product.
-
Biaryl Byproducts: In radical-mediated reactions like the Sandmeyer reaction, the formation of small amounts of dimerized pyridine species is possible.
Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?
A2: Regular monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative analysis. For more quantitative and precise monitoring, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. By tracking the consumption of the starting material and the formation of the product, you can determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive heat.
Q3: What analytical techniques are best suited for identifying and quantifying the byproducts?
A3: A combination of techniques is often the most effective approach:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the impurities.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): Ideal for less volatile compounds and for quantifying the purity of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can often reveal the presence of major impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing byproducts.
Q4: Can you provide a general purification protocol for removing common impurities?
A4: A multi-step purification strategy is often necessary:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove many inorganic salts and water-soluble impurities. Be mindful of the pH to avoid hydrolysis of the ester.
-
Solvent Extraction: Use a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product from the aqueous layer.
-
Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate) is a good starting point.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.
IV. Visualizing the Process: A Workflow for Troubleshooting
To aid in your troubleshooting efforts, the following diagram illustrates a logical workflow for identifying and addressing issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
V. Mechanistic Considerations for Byproduct Formation
Understanding the potential reaction pathways that lead to impurities is key to their prevention. In a copper-mediated trifluoromethylation, the reaction likely proceeds through a radical mechanism. Side reactions can occur if the aryl radical intermediate reacts with other species in the reaction mixture besides the trifluoromethyl source. For instance, dimerization to form biaryl compounds is a known side reaction in such processes.
Furthermore, the electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack. Under harsh reaction conditions (e.g., high temperatures), this can lead to decomposition or the formation of complex, often colored, byproducts.
By carefully controlling reaction parameters and using high-purity reagents, these undesired pathways can be minimized, leading to a cleaner reaction profile and a higher yield of the desired this compound.
References
- Cottet, F., & Schlosser, M. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837.
- Gao, B., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 456-472.
- Urata, Y., & Fuchikami, T. (1991). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Tetrahedron Letters, 32(1), 91-94.
-
Organic Syntheses. (n.d.). 3-TRIFLUOROMETHYL-PYRIDINE. Retrieved from [Link]
- García-López, V., et al. (2021). Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition.
- Google Patents. (2020). Menthyl nicotinate synthesis process.
-
ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2021). 2-methyl nicotinate and preparation method and application thereof.
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]
- Wang, X., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. The Journal of Organic Chemistry, 85(2), 924-933.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]
- Camarasa, C., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(13), 8945-8956.
-
European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. Retrieved from [Link]
-
ResearchGate. (2017). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
- Google Patents. (2021). Synthetic method of 6-methyl nicotine.
- Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3.
- Google Patents. (2016). Purification method of pyridine and pyridine derivatives.
- Sodeoka, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 464-471.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
- Wang, L., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: Synthesis and Applications of 6-(Trifluoromethyl)nicotinic Acid. Retrieved from [Link]
Sources
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- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the dedicated technical support center for "Methyl 2-methyl-6-(trifluoromethyl)nicotinate." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of synthesizing and purifying this important fluorinated pyridine derivative. Our focus is on delivering practical, field-tested insights to enhance the purity and yield of your target compound.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically proceeds through a two-step sequence:
-
Synthesis of the Carboxylic Acid Precursor: Formation of 2-methyl-6-(trifluoromethyl)nicotinic acid. A common route involves the transformation of a suitable pyridine precursor.
-
Esterification: Conversion of the nicotinic acid derivative to its methyl ester.
Each of these stages presents unique challenges and potential for impurity formation. A clear understanding of these is the first step in effective troubleshooting.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
A. Challenges in the Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic Acid
Question 1: My synthesis of the carboxylic acid precursor is low-yielding or results in a complex mixture. What are the likely causes and solutions?
Answer: Low yields and complex mixtures in the synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid often stem from the starting materials and the reaction conditions of the trifluoromethylation and oxidation steps.
-
Side Reactions during Oxidation: If you are preparing the acid by oxidizing a precursor like 5-ethyl-2-(trifluoromethyl)pyridine, a potential side reaction is the formation of a di-acid, which can complicate purification.
-
Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in stopping the reaction at the optimal time.
-
-
Incomplete Trifluoromethylation: If your route involves the introduction of the -CF3 group, incomplete reaction can be a major issue.
-
Solution: Ensure your trifluoromethylating agent is of high quality and used in the correct stoichiometric amount. The reaction conditions, particularly temperature and pressure, are critical and may require optimization for your specific substrate.
-
-
Positional Isomers: Depending on the synthetic route, you may form isomers of the desired product.
-
Solution: Purification by column chromatography or recrystallization is often necessary to separate these isomers. Developing a robust analytical method (HPLC or GC-MS) is crucial to identify and quantify these impurities.
-
B. Issues During Esterification
Question 2: The esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid is incomplete, or I observe significant hydrolysis back to the starting material. How can I improve this step?
Answer: Incomplete esterification and hydrolysis are common hurdles in the synthesis of methyl nicotinate derivatives.
-
Incomplete Reaction: The Fischer-Speier esterification, a common method using an alcohol and a strong acid catalyst (like sulfuric acid), is a reversible reaction.
-
Causality: The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.
-
Solution:
-
Use an excess of methanol: This will drive the equilibrium towards the product side.
-
Remove water: Employ a Dean-Stark apparatus if the reaction scale allows, or use a drying agent.
-
Alternative Reagents: For small-scale or sensitive substrates, consider using methylating agents like (trimethylsilyl)diazomethane or dimethyl sulfate with a suitable base, which are less prone to equilibrium issues.
-
-
-
Hydrolysis during Workup: The ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic aqueous conditions.
-
Causality: The ester linkage can be cleaved by nucleophilic attack of water or hydroxide ions.
-
Solution:
-
Minimize contact with aqueous acid/base: During the workup, perform neutralizations at low temperatures (e.g., 0-5 °C) and work quickly.
-
Use a mild base for neutralization: A saturated solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide to quench the acid catalyst.
-
Thorough extraction and drying: Ensure the product is efficiently extracted into an organic solvent and the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
III. Purification Protocols: Step-by-Step Methodologies
A. Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Experimental Protocol (Representative Method):
-
Solvent Selection: Based on protocols for similar compounds like 4-trifluoromethyl nicotinic acid, a mixed solvent system of petroleum ether and ethyl acetate is a good starting point. The ideal ratio will need to be determined empirically.
-
Rationale: The compound should be sparingly soluble in the less polar solvent (petroleum ether) at room temperature but readily soluble in the more polar solvent (ethyl acetate).
-
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. Slowly add hot petroleum ether until the solution becomes faintly turbid. c. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. For further crystallization, cool the flask in an ice bath or refrigerator. f. Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
| Troubleshooting Recrystallization | |
| Problem | Solution |
| Oiling out | The cooling rate may be too fast, or the solvent system is not optimal. Try a slower cooling rate or adjust the solvent ratio. |
| No crystal formation | The solution may not be sufficiently saturated, or there are too many impurities. Try evaporating some solvent or adding a seed crystal. |
| Low recovery | The compound may be too soluble in the mother liquor. Adjust the solvent ratio to decrease solubility at low temperatures. |
B. Column Chromatography
For complex mixtures or oily products, silica gel column chromatography is an effective purification method.
Experimental Protocol (General Guidance):
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh, depending on the required separation).
-
Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents. A good starting point is a mixture of hexanes and ethyl acetate.
-
Rationale: The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
-
Procedure: a. Determine the optimal eluent composition using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4. b. Prepare the column with the selected eluent. c. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to assess the purity of this compound?
A1: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the purity and detecting non-volatile impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying and quantifying volatile impurities and confirming the mass of the product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identifying structurally similar impurities.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups (e.g., ester carbonyl, C-F bonds).
Q2: How can I confirm the presence of the unreacted carboxylic acid as an impurity?
A2: The unreacted 2-methyl-6-(trifluoromethyl)nicotinic acid can be detected in several ways:
-
¹H NMR: The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm).
-
FTIR: A broad O-H stretch will be present in the region of 2500-3300 cm⁻¹.
-
Extraction: The carboxylic acid can be removed by washing the organic solution of the crude product with a mild aqueous base like sodium bicarbonate solution.
Q3: My final product has a slight color. What could be the cause and how can I remove it?
A3: A slight coloration can be due to trace impurities formed during the synthesis, particularly from oxidation or side reactions.
-
Solution:
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon and the adsorbed impurities. Be aware that this can sometimes lead to product loss.
-
V. Visualizing the Purification Workflow
Caption: A logical workflow for the purification of this compound.
VI. References
-
Google Patents. (1986). Process for the preparation of 6-methyl-nicotinic-acid esters.
-
Google Patents. (2020). Preparation method of 4-trifluoromethyl nicotinic acid.
Technical Support Center: Scale-Up Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS 205582-88-3). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and industrial production. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and scalable process.
Strategic Overview: Devising a Scalable Synthetic Route
The synthesis of a multi-substituted pyridine ring like this compound requires careful strategic planning, especially concerning the introduction of the trifluoromethyl group—a notoriously challenging transformation. A robust scale-up strategy prioritizes cost-effective starting materials, reaction safety, and minimizing purification burdens.
A logical retrosynthetic analysis suggests two primary pathways:
-
Pathway A: Late-Stage Trifluoromethylation. This approach begins with a more accessible 2-methylnicotinate precursor, where the C6 position is functionalized for trifluoromethylation. A common and industrially relevant method for this is the Sandmeyer-type reaction, which converts a 6-amino group into the desired 6-trifluoromethyl group.[1][2]
-
Pathway B: Pyridine Ring Construction. This strategy involves building the pyridine ring from acyclic precursors that already contain the necessary fragments. While offering high control over substituent placement, this route can be longer and less convergent, posing potential cost and efficiency challenges at scale.[3]
For industrial applications, Pathway A is often preferred due to the wider availability of substituted aminopyridines. This guide will focus on the challenges associated with this route.
Caption: Retrosynthetic analysis of the target molecule.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific, practical issues encountered during the synthesis scale-up in a direct question-and-answer format.
FAQ 1: What is the most significant challenge when scaling the trifluoromethylation step?
Answer: The primary challenge is managing the safety and selectivity of the trifluoromethylation reaction, particularly if using a Sandmeyer-type approach. This reaction involves the generation of an aryl diazonium salt from an amine precursor (e.g., Methyl 6-amino-2-methylnicotinate).
Key Scale-Up Concerns:
-
Thermal Stability: Aryl diazonium salts are notoriously unstable and can decompose exothermically, posing a significant thermal runaway risk.[4] When dry, they can be explosive.
-
Reagent Stoichiometry and Addition: Controlling the addition of diazotizing agents (e.g., sodium nitrite, tert-butyl nitrite) and the trifluoromethyl source is critical to avoid side reactions and ensure process safety.[5]
-
Byproduct Formation: Side reactions, such as hydro-deamination (replacement of the diazonium group with hydrogen) or formation of phenolic impurities, can reduce yield and complicate purification.
Recommendation: For scale-up, a one-pot procedure where the diazonium salt is generated and consumed in situ at low temperatures is highly recommended.[4] Perform reaction calorimetry (RC1) and Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to fully characterize the thermal hazards before proceeding beyond the lab scale.
Troubleshooting Guide: Common Experimental Issues
Question 1: My trifluoromethylation yield is consistently low (<50%) when moving to a larger scale. What are the likely causes?
Answer: Low yield in a Sandmeyer trifluoromethylation is a common scale-up issue stemming from several factors.
| Potential Cause | Explanation & Recommended Solution |
| Diazonium Salt Decomposition | On a larger scale, inefficient heat transfer can lead to localized "hot spots" where the diazonium intermediate decomposes before it can react. Solution: Ensure robust reactor cooling and agitation. Maintain a strict internal temperature of 0–5 °C during diazotization. Use a semi-batch process with slow, subsurface addition of the nitrite reagent to improve temperature control. |
| Moisture Contamination | The Sandmeyer reaction requires dry conditions to minimize the formation of phenol byproducts from the reaction of the diazonium salt with water.[4] Solution: Use anhydrous solvents and operate under an inert nitrogen atmosphere. Ensure all reagents are appropriately dried before use. |
| Inefficient Trifluoromethylating Agent | The active trifluoromethylating species, often a copper-CF₃ complex, must be generated effectively.[4] Solution: Use a high-purity, activated copper source (e.g., CuI, CuBr). Ensure the trifluoromethyl source (e.g., TMSCF₃, Ruppert-Prakash reagent) is of high quality. Optimize the stoichiometry, as an excess may be required. |
| Poor Mixing | In larger reactors, poor agitation can lead to localized concentration gradients, causing side reactions. Solution: Verify that the reactor's impeller design and speed are sufficient for the viscosity and volume of the reaction mass to ensure homogeneity. |
Question 2: The final esterification step is incomplete, leaving significant amounts of the carboxylic acid starting material.
Answer: Fischer esterification is an equilibrium-limited reaction.[6] At scale, simply extending the reaction time is often insufficient.
Root Causes & Solutions:
-
Equilibrium Limitation: The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
-
Solution 1 (Excess Reagent): Use a large excess of methanol (e.g., 10-20 equivalents) to drive the equilibrium towards the product. At scale, consider recovering and recycling the excess methanol to improve process economics.
-
Solution 2 (Water Removal): For larger batches, use a Dean-Stark apparatus or a distillation setup to continuously remove water as it is formed, thereby driving the reaction to completion.[6]
-
-
Insufficient Acid Catalyst: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl, activating it for nucleophilic attack by methanol.[6]
-
Solution: Ensure a sufficient catalytic amount is used (typically 5-10 mol%). On scale-up, the catalyst-to-substrate ratio must be maintained. Be cautious, as excessive acid can cause charring or other side reactions at high temperatures.
-
Question 3: My final product is difficult to purify due to persistent, close-boiling impurities. How can I identify and remove them?
Answer: This is a critical issue where prevention is better than cure. Optimizing the selectivity of the preceding steps is paramount. However, if impurities are present, a systematic approach is needed.
| Common Impurity | Likely Source | Identification (Method) | Recommended Purification Strategy |
| 2-Methyl-6-chloronicotinate | Incomplete trifluoromethylation of a chloro-precursor | GC-MS, LC-MS | Fractional vacuum distillation. This impurity will likely have a lower boiling point than the CF₃ analogue. |
| 2-Methylnicotinate | Hydro-deamination during Sandmeyer reaction | GC-MS, ¹H NMR (absence of CF₃ signal) | Fractional vacuum distillation. This is often a very close-boiling impurity and may require a column with high theoretical plates. |
| Unreacted Carboxylic Acid | Incomplete esterification | TLC (streaking), LC-MS, ¹H NMR (broad OH peak) | Perform a basic wash (e.g., with aq. NaHCO₃) during workup to extract the acidic starting material into the aqueous layer.[7] |
| Positional Isomers | Poor regioselectivity during ring formation (Pathway B) | ¹H & ¹⁹F NMR | Extremely difficult to separate at scale. This requires re-developing the synthesis to be more selective. Chromatographic separation is generally not viable for large-scale production. |
Recommended Experimental Protocol: Sandmeyer & Esterification
This protocol outlines a self-validating workflow for the synthesis, incorporating best practices for scale-up. Safety First: All operations should be conducted behind a blast shield, especially during the diazotization step.
Step 1: Trifluoromethylation of Methyl 6-amino-2-methylnicotinate
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, thermocouple, nitrogen inlet, and a liquid addition funnel. Ensure the reactor is scrupulously dry.
-
Reagent Charge: Charge the reactor with Methyl 6-amino-2-methylnicotinate (1.0 eq.), copper(I) iodide (1.5 eq.), and anhydrous acetonitrile (10-15 volumes).
-
Inerting: Purge the vessel with nitrogen and begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Diazotization: Add tert-butyl nitrite (1.5 eq.) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition is critical to control the exotherm and prevent dangerous accumulation of the reagent.
-
Trifluoromethyl Source Addition: In a separate dry vessel, prepare a solution of (Trifluoromethyl)trimethylsilane (TMSCF₃) (2.0 eq.) in anhydrous acetonitrile. Add this solution to the reaction mixture dropwise, again maintaining the internal temperature below 10 °C.
-
Reaction & Quench: Allow the mixture to stir at 10 °C for 2-3 hours, then warm slowly to room temperature overnight. Monitor reaction completion by LC-MS. Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-6-(trifluoromethyl)nicotinic acid.
Caption: Experimental workflow for the trifluoromethylation step.
Step 2: Fischer Esterification
-
Setup: To the reactor containing the crude acid from the previous step, add methanol (15 volumes) and concentrated sulfuric acid (0.1 eq.). Rationale: Using a large excess of methanol drives the reaction equilibrium forward.[6]
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Solvent Removal: Distill off the excess methanol under atmospheric pressure.
-
Neutralization: Cool the residue to room temperature and slowly add it to a chilled, stirred solution of saturated sodium bicarbonate until the pH of the aqueous layer is ~7-8.
-
Extraction & Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude oil should be purified by vacuum distillation to yield the final product, this compound.
References
-
Eureka | Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Retrieved from [Link]
-
ChemistryViews. (2015). Sandmeyer-Type Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
-
PubMed. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
- 1. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
"Methyl 2-methyl-6-(trifluoromethyl)nicotinate" stability and degradation issues
Welcome to the Technical Support Center for Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.[1] This is a common degradation pathway for esters, particularly in aqueous solutions under acidic or basic conditions. Additionally, the pyridine ring may be susceptible to oxidation and photolytic degradation under specific experimental conditions.
Q2: How stable is the trifluoromethyl group on the pyridine ring?
A2: The trifluoromethyl (-CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds. It is resistant to many common chemical transformations. However, under high-energy conditions such as intense UV radiation, degradation of the -CF3 group can occur.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A well-sealed container is essential to protect it from moisture, which can facilitate hydrolysis. For long-term storage, refrigeration is recommended.
Q4: I am observing an unexpected peak in my HPLC analysis. What could it be?
A4: An unexpected peak could be a degradation product, an impurity from the synthesis, or a contaminant. The most likely degradation product is 2-methyl-6-(trifluoromethyl)nicotinic acid, formed via hydrolysis. Other possibilities include isomers or products of oxidation. Refer to the Troubleshooting Guide for a systematic approach to identifying unknown peaks.
Q5: Can I use standard reversed-phase HPLC methods for analyzing this compound?
A5: Yes, reversed-phase HPLC with UV detection is a suitable method for the analysis of this compound and its potential degradation products. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point. The Troubleshooting Guide provides a more detailed analytical method development protocol.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Guide 1: Investigating Suspected Degradation in Solution
If you suspect that your sample of this compound is degrading in solution, this guide will help you identify the cause and potential degradation products.
Symptoms:
-
Appearance of new peaks in your HPLC or LC-MS chromatogram over time.
-
A decrease in the peak area of the parent compound.
-
Changes in the physical appearance of the solution (e.g., color change).
Workflow for Investigating Degradation:
Caption: Workflow for investigating degradation of this compound.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[2][3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions: [4]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.
Plausible Degradation Pathways:
The following diagram illustrates the most likely degradation pathways based on the chemical structure and literature on related compounds.
Caption: Plausible degradation pathways for this compound.
| Stress Condition | Plausible Degradation Product(s) | Rationale |
| Acid/Base Hydrolysis | 2-methyl-6-(trifluoromethyl)nicotinic acid | Hydrolysis of the ester linkage is a common degradation pathway for nicotinic acid esters.[1] |
| Oxidation | This compound N-oxide, Hydroxylated pyridine ring derivatives | The nitrogen atom in the pyridine ring is susceptible to oxidation to form an N-oxide.[5] The pyridine ring can also undergo hydroxylation. |
| Photolysis | Ring-opened products, potentially trifluoroacetic acid and other defluorinated species | High-energy UV light can induce cleavage of the aromatic ring and the C-F bonds.[6][7] |
| Thermal | Limited degradation expected at moderate temperatures. | Nicotinic acid and its esters generally exhibit good thermal stability at temperatures up to their melting points.[8][9] |
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[10][11][12][13]
Objective: To achieve baseline separation of this compound from all potential degradation products.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Initial HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, ramp to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Troubleshooting Common HPLC Issues:
| Problem | Possible Cause | Solution |
| Poor resolution between parent and degradant peaks | Inadequate mobile phase composition or gradient. | Modify the gradient slope, change the organic modifier (e.g., to methanol), or adjust the pH of the aqueous phase. |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small amount of an ion-pairing agent or adjust the mobile phase pH. Ensure the sample is fully dissolved in the mobile phase. |
| Ghost peaks | Contamination in the HPLC system or carryover. | Flush the system thoroughly. Run blank injections between samples. |
| Drifting baseline | Column not equilibrated; mobile phase composition changing. | Allow sufficient time for column equilibration. Ensure mobile phase is well-mixed and degassed. |
References
-
2-Methylpyridine N-oxidation runaway studies. ResearchGate. Available at: [Link]
-
Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. UNT Digital Library. Available at: [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]
-
Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. ACS Publications. Available at: [Link]
-
Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health. Available at: [Link]
-
3-pyridinecarboxylic acid, methyl ester. NIST. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. Available at: [Link]
-
Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health. Available at: [Link]
-
Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. National Institutes of Health. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health. Available at: [Link]
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]
-
A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Scholars Research Library. Available at: [Link]
-
Forced Degradation Studies. MedCrave. Available at: [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]
-
Forced Degradation Studies. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem. Available at: [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]
-
2-Methyl-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
- Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
-
A method for the degradation of radioactive nicotinic acid. National Institutes of Health. Available at: [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. Available at: [Link]
-
Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of Young Pharmacists. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health. Available at: [Link]
-
Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: Degradation kinetics and pathway. ResearchGate. Available at: [Link]
-
Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: degradation kinetics and pathway. PubMed. Available at: [Link]
Sources
- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers - UNT Digital Library [digital.library.unt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
Preventing byproduct formation in "Methyl 2-methyl-6-(trifluoromethyl)nicotinate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common challenges. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and optimize your reaction outcomes.
Introduction: Navigating the Synthesis of a Key Building Block
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of this substituted pyridine derivative is not without its challenges. Byproduct formation is a common hurdle that can lead to reduced yields and complicated purification steps.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and prevent the formation of key byproducts. We will delve into the mechanistic rationale behind these issues and offer field-proven protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete Reaction and Low Yield of the Final Ester
Question: My final esterification step to produce this compound is showing low conversion, with significant amounts of the starting carboxylic acid remaining. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a classic challenge in Fischer-Speier esterification, which is an equilibrium-controlled process.[1][2] The primary culprits for incomplete conversion are the presence of water and an unfavorable equilibrium position.
Causality and Mitigation Strategies:
-
Water as a Reaction Inhibitor: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the starting materials (Le Chatelier's principle). To counter this, it is crucial to remove water as it is formed.
-
Practical Protocol: Employing a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or hexane) is highly effective.[1]
-
-
Driving the Equilibrium Forward: Another strategy is to use a large excess of one of the reactants, typically the alcohol (methanol in this case), which can also serve as the solvent.[3]
-
Catalyst Choice and Concentration: While common Brønsted acids like sulfuric acid or p-toluenesulfonic acid are effective, their concentration is critical. An insufficient amount of catalyst will result in a slow reaction, while an excessive amount can lead to dehydration and other side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or Hexane | Forms an azeotrope with water for removal. |
| Apparatus | Dean-Stark trap | Efficiently removes water from the reaction mixture. |
| Methanol | Use as a co-solvent or in large excess | Shifts the equilibrium towards the product side. |
| Catalyst | H₂SO₄ or p-TsOH (1-5 mol%) | Provides the necessary acid catalysis for the reaction. |
Experimental Protocol: Optimized Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Add a mixture of toluene (to fill the Dean-Stark trap) and a 5 to 10-fold excess of methanol.
-
Add the acid catalyst (e.g., concentrated H₂SO₄, 0.02 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Isomeric Byproducts
Question: During the synthesis of the 2-methyl-6-(trifluoromethyl)nicotinic acid precursor, I am observing the formation of other trifluoromethylated isomers. How can I improve the regioselectivity of the trifluoromethylation step?
Answer: The direct trifluoromethylation of a pyridine ring can indeed be challenging in terms of regioselectivity. The electronic nature of the pyridine ring and the substituents already present will direct the incoming trifluoromethyl group. Radical trifluoromethylation reactions, for instance, can often lead to a mixture of isomers.[4]
Causality and Mitigation Strategies:
-
Directing Group Effects: The position of the methyl group and the eventual carboxyl group (or its precursor) will influence the electronic density of the pyridine ring, thereby directing the position of trifluoromethylation.
-
Choice of Trifluoromethylating Agent and Catalyst: Different trifluoromethylating reagents (e.g., Togni's reagent, Umemoto's reagent, or Langlois' reagent) and catalytic systems (e.g., copper-based) can exhibit different regioselectivities.[5] It is crucial to select a method that is known to favor the desired isomer for your specific substrate.
-
Strategic Synthesis Design: A more reliable approach is to build the pyridine ring with the trifluoromethyl group already in place. This can be achieved through a cyclocondensation reaction using a trifluoromethyl-containing building block.[6] This strategy avoids the issue of poor regioselectivity in a late-stage trifluoromethylation.
Illustrative Synthetic Pathway to Enhance Regioselectivity
Caption: Regioselective synthesis via cyclocondensation.
Issue 3: Hydrolysis of the Ester Product
Question: I have successfully synthesized my this compound, but I am noticing some hydrolysis back to the carboxylic acid during work-up or storage. How can I prevent this?
Answer: Ester hydrolysis is a common issue, particularly for nicotinic acid esters, and can be catalyzed by both acidic and basic conditions.[7] The presence of residual acid or base from the work-up, or exposure to moisture, can promote this unwanted side reaction.
Causality and Mitigation Strategies:
-
Thorough Neutralization: Ensure that all acidic or basic reagents are completely neutralized during the work-up. Washing the organic layer with a saturated solution of sodium bicarbonate (to remove acid) followed by brine (to remove excess water and inorganic salts) is crucial.
-
Anhydrous Conditions: After extraction, thoroughly dry the organic solvent using an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Proper Storage: Store the purified ester in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place to minimize contact with atmospheric moisture.
Troubleshooting Workflow for Ester Hydrolysis
Caption: Troubleshooting workflow for ester hydrolysis.
Concluding Remarks
The successful synthesis of this compound hinges on a careful consideration of reaction conditions and a proactive approach to troubleshooting. By understanding the underlying chemical principles of potential side reactions, researchers can implement strategies to mitigate byproduct formation, leading to higher yields and purer products. This guide serves as a foundational resource to empower you in your synthetic endeavors. For further in-depth information, we encourage you to consult the cited references.
References
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2015). Journal of Pesticide Science, 40(3), 139–148. [Link]
-
Fischer–Speier esterification. (2023, December 26). In Wikipedia. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Technical Support Center: Optimizing Purification of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the purification of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this key intermediate in high purity. The information herein is synthesized from established principles in purification science and practical experience with related heterocyclic compounds.
I. Understanding the Molecule: Key Purification Challenges
This compound is a substituted pyridine ester. Its unique structure presents specific challenges during purification that every researcher should be aware of. The presence of the basic pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, while the trifluoromethyl group influences the molecule's stability and solubility. The ester functional group is also susceptible to hydrolysis.
A thorough understanding of the potential impurities and degradation products is the first step toward developing a robust purification strategy.
Table 1: Common Impurities and Their Origins
| Impurity/Side Product | Potential Origin | Impact on Purification |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Hydrolysis of the methyl ester | Can be difficult to remove by chromatography if it co-elutes. May require an acidic or basic wash. |
| Unreacted starting materials | Incomplete reaction | Physical properties may be similar to the product, requiring high-resolution purification techniques. |
| Chlorinated precursors (e.g., Methyl 2-methyl-6-(trichloromethyl)nicotinate) | Incomplete fluorine/chlorine exchange during synthesis | Can be challenging to separate due to structural similarity. |
| Positional isomers | Non-selective reactions during synthesis | May have very similar retention times in chromatography, necessitating optimization of the separation method. |
| Solvent residues | Incomplete removal after reaction or extraction | Can interfere with downstream applications and quantification. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
A. Chromatographic Purification
Question 1: I'm seeing significant peak tailing during HPLC purification of my compound. What's causing this and how can I fix it?
Answer:
Peak tailing with pyridine-containing compounds is a common issue, often caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the surface of silica-based stationary phases. This leads to non-ideal peak shapes and poor separation.
Here is a systematic approach to address this:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1-0.5%. These additives will preferentially interact with the active silanol sites, minimizing their interaction with your target compound.
-
pH Adjustment: Adjusting the pH of the mobile phase can also be effective. By lowering the pH (e.g., using 0.1% formic acid or acetic acid), you can protonate the pyridine nitrogen, which can sometimes improve peak shape. However, be mindful of the stability of your compound under acidic conditions.
-
Choice of Stationary Phase: If mobile phase modifications are insufficient, consider using a different stationary phase. End-capped columns, where the residual silanol groups are chemically deactivated, are a good option. Alternatively, columns with a different chemistry, such as a phenyl or a polar-embedded phase, can offer different selectivity and improved peak shape.
dot
Caption: Troubleshooting workflow for peak tailing in HPLC.
Question 2: My product seems to be degrading on the silica gel column during flash chromatography. What can I do?
Answer:
The trifluoromethyl group can activate the pyridine ring, making it more susceptible to nucleophilic attack. The acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, or other degradation pathways.
Here are some strategies to mitigate on-column degradation:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-polar amine, like triethylamine (e.g., 0.5-1% in the eluent), and then packing the column with this slurry.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
-
Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade. Use a slightly more polar solvent system to elute your compound faster, but be careful not to sacrifice resolution.
B. Recrystallization and Product Isolation
Question 3: I'm having trouble finding a suitable solvent system for recrystallizing my crude product. What's a good starting point?
Answer:
Finding the right recrystallization solvent often requires some experimentation. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
A good starting point for a molecule like this compound would be a non-polar solvent in which it has some solubility, with the addition of a co-solvent to modulate the solubility.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Primary Solvent (Non-polar) | Co-solvent (More Polar) | Rationale |
| Hexanes or Heptane | Ethyl Acetate | A classic combination for compounds of moderate polarity. |
| Toluene | Hexanes or Heptane | Toluene can provide good solubility at higher temperatures. |
| Isopropanol | Water | If the compound has some water solubility, this can be effective. |
Experimental Protocol: Micro-scale Recrystallization Screening
-
Place a small amount of your crude material (10-20 mg) into several small test tubes.
-
To each tube, add a different primary solvent dropwise at room temperature until the solid just dissolves.
-
If the solid is insoluble, gently heat the mixture. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If the solid is too soluble in the primary solvent, add a co-solvent dropwise until you see persistent cloudiness. Then, heat the mixture until it becomes clear and allow it to cool as described above.
-
Observe which solvent system gives the best crystal formation and recovery.
Question 4: My final product is an oil, not a solid. How can I get it to crystallize?
Answer:
Oiling out during recrystallization is a common problem, often indicating that the product is impure or that the cooling rate is too fast.
-
Purity Check: First, ensure your compound is reasonably pure before attempting recrystallization. You can run a quick TLC or NMR to check for significant impurities. If it is highly impure, consider a chromatographic purification first.
-
Slower Cooling: Allow the hot solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a refrigerator and finally a freezer.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution. This seed crystal will provide a template for further crystal growth.
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Technical Support Center: Impurity Profiling of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Introduction
Welcome to the technical support center for Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical process of impurity profiling for this key chemical intermediate. This compound is a fluorinated pyridine derivative, a structural motif of increasing importance in modern pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the pyridine ring, necessitate a nuanced and systematic approach to analytical method development and impurity identification.
The presence of undesired impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, a robust impurity profiling strategy is not just a regulatory requirement but a cornerstone of quality control. This document provides in-depth, experience-driven guidance in a question-and-answer format, covering frequently asked questions, detailed troubleshooting guides for common analytical challenges, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impurity profiling of this compound.
Q1: What are the most likely process-related impurities I should expect?
A1: Process-related impurities are those that arise from the manufacturing process.[3] Their profile is highly dependent on the synthetic route. A common route to substituted pyridines involves condensation reactions.[4][5] For this compound, potential impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from multi-step syntheses. For instance, if the final step is an esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid, the acid itself would be a key impurity to monitor.
-
By-products: Formed from side reactions. The synthesis of substituted pyridines can sometimes lead to the formation of isomers or polymeric materials, especially under harsh reaction conditions.[6]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis steps.[3]
Q2: What types of degradation products might be formed during storage or forced degradation studies?
A2: Forced degradation studies are essential for identifying potential degradation pathways and ensuring the analytical method is "stability-indicating."[7][8] For this molecule, key degradation pathways to investigate are:
-
Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-methyl-6-(trifluoromethyl)nicotinic acid.
-
Oxidation: While the pyridine ring is relatively stable, oxidative conditions (e.g., using H₂O₂) could potentially lead to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to UV or visible light can induce degradation. The ICH Q1B guideline recommends exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[9]
-
Thermal Degradation: High temperatures can cause decomposition. Stress testing is typically performed at temperatures between 40-80°C.[9]
Q3: What are the regulatory thresholds for reporting and identifying impurities?
A3: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides thresholds for new drug substances.[10][11][12] These thresholds are based on the maximum daily dose (MDD) of the final drug product.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Impurity Thresholds. A limit above which an impurity should be reported, identified, or qualified.[12][13] |
Q4: Which primary analytical technique is most suitable for impurity profiling of this compound?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse technique for this application.[14][15] Its high resolution, sensitivity, and quantitative accuracy make it ideal.[14] Given the polar nature of the pyridine nitrogen and the hydrophobicity of the trifluoromethyl group, RP-HPLC provides excellent selectivity. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[15][16][17] Gas Chromatography (GC) may be suitable for volatile impurities or residual solvents but is less common for the primary impurity profile of the non-volatile active substance.[15]
Part 2: Troubleshooting Guides
This section provides practical solutions to specific issues that may arise during HPLC method development and analysis.
HPLC Troubleshooting
Scenario 1: Poor Peak Shape for the Main Analyte (Peak Tailing)
-
Question: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?
-
Answer & Rationale: Peak tailing for this compound is most often caused by secondary interactions between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of the silica-based HPLC column.[18] At a mid-range pH, the pyridine nitrogen can be protonated (pKa ~5.2), leading to strong ionic interactions with deprotonated silanols.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the residual silanol groups are protonated and less likely to interact with the analyte.
-
Use a Low-Bleed "Base-Deactivated" Column: Modern HPLC columns are often end-capped or use high-purity silica to minimize the number of accessible silanol groups. Using a column specifically designed for basic compounds is highly recommended.
-
Increase Buffer Concentration: If using a buffer (e.g., phosphate), increasing its concentration (e.g., to 25-50 mM) can help mask the residual silanol sites and improve peak shape.[18]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration to see if the peak shape improves.[18]
-
Scenario 2: An Unknown Peak is Co-eluting with a Known Impurity
-
Question: I have a new, unexpected peak that is not fully resolved from a known process impurity. How can I improve the separation?
-
Answer & Rationale: Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. To resolve them, you must alter the selectivity of the HPLC system.
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.
-
Adjust the Mobile Phase Gradient: If using a gradient method, make the gradient shallower (i.e., increase the run time and decrease the rate of change in organic solvent percentage). This gives the peaks more time to separate on the column.
-
Modify Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable impurities, potentially resolving them from non-ionizable ones.
-
Change the Stationary Phase: If other options fail, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) will provide a completely different selectivity and is very likely to resolve the co-eluting peaks.
-
Scenario 3: Poor Sensitivity for a Low-Level Degradation Product
-
Question: I can't achieve the required Limit of Quantification (LOQ) for an impurity that needs to be controlled at the 0.10% level. How can I increase the detector response?
-
Answer & Rationale: Low sensitivity can be due to the impurity having a poor chromophore (low UV absorbance) at the selected wavelength, or due to high baseline noise.
Troubleshooting Steps:
-
Optimize the Detection Wavelength: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of the impurity. Select the wavelength of maximum absorbance (λ-max) for quantification.
-
Increase Sample Concentration/Injection Volume: This is the most direct way to increase the signal, but be cautious of overloading the column with the main peak.
-
Reduce Baseline Noise: Ensure the mobile phase is properly degassed and mixed.[19] A noisy baseline will increase the LOQ. Flushing the system and detector cell can also help.[20]
-
Switch to Mass Spectrometry (MS) Detection: If the impurity has a poor UV chromophore but ionizes well, switching to an LC-MS system can provide orders of magnitude greater sensitivity and selectivity.[16]
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Instrumentation & Consumables:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: A base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or Trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 265 nm (or λ-max of the main peak) and DAD scan from 200-400 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
Impurity Standard (if available): Prepare a stock solution of any known impurity to determine its retention time and response factor.
-
-
System Suitability:
-
Before analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor for the main peak < 1.5.
-
Theoretical plates (N) > 2000.
-
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify degradation products, as recommended by ICH guidelines.[7][9][21]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Add 1M HCl to the sample solution and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to the sample solution and keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours.
-
-
Analysis:
-
After the designated time, neutralize the acid and base hydrolysis samples.
-
Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.
-
The goal is to achieve 5-20% degradation of the main peak.[7][9] If degradation is too extensive or too little, adjust the stress conditions (time, temperature, reagent concentration).
-
Visualizations
The following diagram illustrates a systematic workflow for identifying and characterizing an unknown impurity detected during analysis.
A systematic workflow for impurity identification.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Impurities in new drug substance | ICH Q3A(R2). YouTube. Available from: [Link]
-
Forced Degradation Testing. SGS Jordan. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]
-
HPLC Troubleshooting Guide. hplc.eu. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. Available from: [Link]
-
HPLC Troubleshooting Guide. Restek. Available from: [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available from: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. Available from: [Link]
-
IMPURITY PROFILING. IJCRT.org. Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. Available from: [Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities. ACS Publications. Available from: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPPS. Available from: [Link]
-
Pyridine. Wikipedia. Available from: [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ResearchGate. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. Research and Reviews. Available from: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Testing | SGS Jordan [sgs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijcrt.org [ijcrt.org]
- 16. biomedres.us [biomedres.us]
- 17. ijprajournal.com [ijprajournal.com]
- 18. hplc.eu [hplc.eu]
- 19. ijnrd.org [ijnrd.org]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. biopharminternational.com [biopharminternational.com]
Technical Support Center: Common Pitfalls in the Synthesis of Trifluoromethylnicotinates
Welcome to the technical support center for the synthesis of trifluoromethylnicotinates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into nicotinic acid ester scaffolds. The unique electronic properties of the CF₃ group make these compounds highly valuable in medicinal chemistry and materials science, but their synthesis is often fraught with challenges.[1][2][3]
This resource provides in-depth, experience-driven answers to common problems, explaining not just what to do, but why a particular approach works. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I getting a low yield or no reaction at all?
This is one of the most common issues. A failed or low-yielding reaction can be attributed to several factors, from reagent quality to subtle nuances in the reaction setup.
Plausible Causes & Recommended Solutions
-
Inactive Catalyst or Reagent Degradation:
-
The Problem: Many trifluoromethylation reactions rely on sensitive catalysts (e.g., copper or palladium complexes) and reagents (e.g., Togni's, Ruppert-Prakash) that can degrade with improper handling or storage.[1][4] Togni reagents, for instance, are shelf-stable but should not be heated as solid materials and must be stored correctly.[1]
-
Solution: Always use freshly opened or properly stored reagents. If using a metal catalyst, ensure it is anhydrous.[5] For palladium-catalyzed reactions, the choice of ligand is critical; a ligand like BrettPhos may be necessary to facilitate the reaction with less reactive aryl chlorides.[6][7][8]
-
Causality: Catalysts like palladium or copper facilitate the oxidative addition or radical initiation steps. If the catalyst is inactive, this crucial first step of the catalytic cycle will not occur, halting the reaction. Similarly, degraded trifluoromethylating agents will not effectively deliver the CF₃ group.
-
-
Sub-Optimal Reaction Conditions:
-
The Problem: Trifluoromethylation is highly sensitive to temperature, pressure, and reaction time. For example, some fluorine exchange methods require high temperatures (150°C - 250°C) and superatmospheric pressures to proceed efficiently.[5] Conversely, some nucleophilic additions require cooling to 0-25°C to prevent side reactions.[9]
-
Solution: Monitor your reaction closely using TLC or GC-MS to establish the optimal reaction time, which can range from a few hours to over 100 hours.[5] Perform small-scale optimizations, screening a range of temperatures. Do not assume that conditions reported for a similar substrate will translate directly to your system.
-
Causality: Temperature directly influences reaction kinetics. Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can lead to reagent decomposition or undesired side products, both of which lower the yield of the desired product.
-
-
Presence of Water or Protic Solvents:
-
The Problem: Many trifluoromethylating agents and intermediates are sensitive to moisture. The trifluoromethyl anion (CF₃⁻), for example, is prone to protonation by water or alcohols to form fluoroform (HCF₃), rendering it useless for the desired reaction.[4][7]
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Ensure all glassware is thoroughly dried.
-
Causality: The CF₃ anion is a strong base. Any protic source in the reaction mixture will act as an acid, leading to a simple and rapid acid-base quenching reaction that competes directly with the desired nucleophilic attack on your substrate.
-
Question 2: How can I control regioselectivity? My CF₃ group is adding to the wrong position.
Achieving the correct substitution pattern on a pyridine ring is a classic challenge in heterocyclic chemistry. The electronic nature of the ring and the reaction mechanism are key factors.
Plausible Causes & Recommended Solutions
-
Inherent Electronic Properties of the Pyridine Ring:
-
The Problem: The pyridine nitrogen is electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack. Conversely, radical or electrophilic attack is often less selective. Standard radical trifluoromethylations often yield mixtures of isomers.[9]
-
Solution 1 (For C3-Trifluoromethylation): Direct C-H trifluoromethylation at the C3 position is notoriously difficult. A modern approach involves activating the pyridine ring via hydrosilylation, which forms an N-silylenamine intermediate. This intermediate then directs an electrophilic trifluoromethylating agent (like Togni's reagent) to the C3 position with high selectivity.[9][10][11]
-
Solution 2 (For C4-Functionalization): A two-step method can provide excellent C4 selectivity. First, convert the pyridine into a C4-phosphonium salt. This group can then be displaced by a variety of nucleophiles, offering a reliable route to C4-substituted products that are otherwise difficult to access.[12]
-
Causality: The hydrosilylation method changes the electronic nature of the ring, making the C3 position the most nucleophilic site of the enamine intermediate.[10] The phosphonium salt strategy works by pre-installing a leaving group at the desired C4 position, overriding the ring's inherent reactivity patterns.
-
-
Ligand and Catalyst Control:
-
The Problem: In transition metal-catalyzed reactions, the choice of ligand can profoundly influence which position on the substrate binds to the metal center.
-
Solution: For palladium-catalyzed cross-coupling reactions, systematically screen different phosphine ligands. Sterically bulky ligands can block certain positions, forcing the reaction to occur at a less hindered site. Data-driven approaches using calculated ligand parameters can help predict which ligands will favor a desired regioisomer.[13][14]
-
Causality: The ligand coordinates to the metal center, modifying its steric and electronic properties. This, in turn, dictates the geometry of the transition state during the key bond-forming steps (e.g., migratory insertion or reductive elimination), thereby controlling the regiochemical outcome.[14]
-
Question 3: I'm observing significant side products, especially hydrolysis of my nicotinate ester. How can I prevent this?
Side reactions are a major cause of reduced yields and purification headaches. Ester hydrolysis is a particularly common pitfall when working with nicotinates under basic or acidic conditions.
Plausible Causes & Recommended Solutions
-
Ester Hydrolysis:
-
The Problem: Nicotinate esters can be hydrolyzed back to the corresponding nicotinic acid under either acidic or basic conditions, which may be present during the reaction or workup.[15][16][17]
-
Solution:
-
Use Anhydrous Conditions: As mentioned for low-yield issues, rigorously exclude water.
-
Buffer the Reaction: If acidic or basic byproducts are generated, consider adding a non-nucleophilic base (e.g., proton sponge) or buffer to maintain a neutral pH.
-
Modify the Workup: Use a mild aqueous workup with cooled, pH-neutral water or brine. Avoid strong acid or base washes if possible.
-
Change the Ester: If hydrolysis remains problematic, consider using a more sterically hindered ester (e.g., tert-butyl nicotinate), which is less susceptible to nucleophilic attack at the carbonyl carbon.
-
-
Causality: Ester hydrolysis is a classic nucleophilic acyl substitution reaction where water or hydroxide acts as the nucleophile. By minimizing the presence of these nucleophiles and controlling the pH, this competing reaction can be suppressed.
-
-
Proto-detrifluoromethylation:
-
The Problem: The newly installed C-CF₃ bond can sometimes be cleaved, replacing the CF₃ group with a hydrogen atom. This can occur with highly reactive CF₃⁻ sources or under harsh conditions.
-
Solution: Use milder trifluoromethylating agents. For example, if using a potent nucleophilic source like TMSCF₃ with a strong base leads to this issue, consider switching to an electrophilic reagent like a Togni or Umemoto reagent under copper or photoredox catalysis.[2][18]
-
Causality: This side reaction is often the reverse of the desired process. It can be favored if the reaction equilibrium is not strongly shifted towards the product or if radical intermediates have alternative reaction pathways available.
-
Question 4: My crude product is a complex mixture. What are the best purification strategies?
Fluorinated compounds, particularly heterocycles, can present unique purification challenges due to their polarity and potential for strong interactions with silica gel.[19][20][21]
Recommended Solutions
-
Standard Column Chromatography:
-
Tip 1: Start with a less polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity. Fluorinated compounds can sometimes elute unexpectedly.
-
Tip 2: If tailing is an issue on silica gel, try adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent.
-
Tip 3: Consider using alternative stationary phases like alumina (basic or neutral) or C18 reverse-phase silica if standard silica fails.
-
-
Recrystallization:
-
If your product is a solid and the crude purity is reasonably high (>80-90%), recrystallization is an excellent and scalable method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).
-
-
Preparative HPLC/SFC:
-
For very difficult separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful options. SFC is often particularly effective for separating isomers of fluorinated compounds.
-
Visualized Workflows and Data
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis pitfalls.
Comparison of Common Trifluoromethylating Agents
| Reagent Class | Example(s) | Typical Method | Pros | Cons |
| Electrophilic ("CF₃⁺") | Togni Reagents[1][22], Umemoto Reagents | Metal-catalyzed (Cu, Pd) or Photoredox | High functional group tolerance; shelf-stable; commercially available.[1][4] | Can be expensive; hypervalent iodine reagents can have explosive properties under certain conditions.[23] |
| Nucleophilic ("CF₃⁻") | Ruppert-Prakash Reagent (TMSCF₃)[4] | Base or Fluoride activation | Cost-effective CF₃ source. | Requires careful handling; sensitive to moisture and protic groups; can require strong base.[4][7] |
| Radical (CF₃•) | Langlois' Reagent (CF₃SO₂Na)[18], CF₃I | Photoredox or Radical Initiator | Good for C-H functionalization; mild conditions. | Can suffer from low regioselectivity; may require specific photocatalysts.[9][18] |
Example Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is a representative example for the trifluoromethylation of an iodo-nicotinate substrate using a Togni-type reagent.
Materials:
-
Ethyl 2-iodo-nicotinate (1.0 equiv)
-
Togni's Reagent I (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Anhydrous DMF (Dimethylformamide)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Add the magnetic stir bar, Ethyl 2-iodo-nicotinate (1.0 equiv), Togni's Reagent I (1.5 equiv), and CuI (0.1 equiv) to the Schlenk flask in a glovebox or under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture at room temperature (or gentle heating, e.g., 40-60 °C, if required) and monitor its progress by TLC or LC-MS. The reaction of aryl iodides with Togni's reagent is often efficient under these conditions.[2]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ethyl 2-trifluoromethyl-nicotinate.
References
- Benchchem. Technical Support Center: Synthesis of Trifluoromethylpyridines.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
- Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Request PDF. An Overview of Palladium-catalyzed Trifluoromethylation Reactions.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.
- Xu, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181.
- Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2025). ResearchGate.
- Catalysis for Fluorination and Trifluoromethylation. (2025). ResearchGate.
- Cho, E. J., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1671–1673.
- Buchwald, S. L., et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed, 20576820.
- Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.
- Scilit. A convenient synthesis of nicotinate esters from 3‐cyanopyridones.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8203–8208.
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 255-256, 110515.
- Togni, A., et al. (2018). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science, 9(33), 6854–6859.
- Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.
- ResearchGate. Fluorinated Heterocycles. (2025).
- Rodina, D., Vaith, J., & Paradine, S. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv.
- Chen, Y., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 1934–1941.
- Nielsen, D. K., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13854–13857.
- Rodina, D., Vaith, J., & Paradine, S. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5486.
Sources
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 16. scilit.com [scilit.com]
- 17. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchers.mq.edu.au [researchers.mq.edu.au]
- 20. wiley.com [wiley.com]
- 21. researchgate.net [researchgate.net]
- 22. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
How to increase the efficiency of "Methyl 2-methyl-6-(trifluoromethyl)nicotinate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors.
Introduction
This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, while achievable, can present several challenges that may impact yield and purity. This document provides a comprehensive resource to navigate these potential hurdles, structured in a user-friendly question-and-answer format. The proposed synthetic strategy involves a two-step process: the synthesis of the precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid, followed by its esterification to the final product.
Synthetic Pathway Overview
A plausible and efficient synthetic route to obtain this compound is outlined below. This pathway is inferred from established chemical principles and related literature on the synthesis of substituted nicotinic acids and their esters.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide for the Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic Acid
This section addresses common issues that may arise during the synthesis of the carboxylic acid precursor.
Q1: My methylation of 2-chloro-6-(trifluoromethyl)pyridine is resulting in low yields and multiple byproducts. What are the likely causes and how can I optimize this step?
A1: Low yields and side reactions in the methylation of pyridine rings are common challenges. The primary causes often revolve around the choice of methylating agent, reaction conditions, and the inherent reactivity of the starting material.
-
Causality: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making it less susceptible to electrophilic attack. However, it also influences the regioselectivity of nucleophilic substitution. The choice of a potent methylating agent is crucial. Organometallic reagents like methyl lithium or Grignard reagents are often employed. Side reactions can include addition at other positions of the pyridine ring or decomposition of the starting material under harsh conditions.
-
Troubleshooting and Optimization:
-
Reagent Choice: Consider using a more reactive and selective methylating agent. For instance, a switch from methylmagnesium bromide to methyl lithium at low temperatures can sometimes improve yields.
-
Temperature Control: This is a critical parameter. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions and decomposition. Gradual warming to room temperature should be carefully controlled.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organometallic reagent by moisture or oxygen.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used. Ensure your solvent is absolutely dry.
-
Q2: The carbonation step to form the carboxylic acid is inefficient. How can I improve the carboxylation yield?
A2: Incomplete carbonation can be a significant bottleneck. This is often due to issues with the carbon dioxide source or the reactivity of the intermediate organometallic species.
-
Causality: The efficiency of the carbonation reaction depends on the effective delivery of CO2 to the reaction mixture and the stability of the lithiated or Grignard intermediate. Poor solubility of CO2 in the reaction solvent or premature quenching of the organometallic intermediate can lead to low yields.
-
Troubleshooting and Optimization:
-
CO2 Source: Use freshly crushed dry ice or a stream of dry CO2 gas. When using dry ice, ensure it is finely powdered to maximize the surface area for reaction.
-
Addition Method: Add the organometallic solution slowly to a slurry of powdered dry ice in the reaction solvent. This ensures an excess of CO2 is always present.
-
Temperature: Maintain a low temperature during the addition to prevent side reactions.
-
Reaction Time: Allow the reaction to stir for a sufficient period after the addition is complete to ensure maximum conversion.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Methylating Agent | Methylmagnesium bromide | Methyl lithium | Higher reactivity and potentially better yield |
| Temperature | -20 °C to 0 °C | -78 °C | Reduced side reactions and decomposition |
| CO2 Addition | Large chunks of dry ice | Finely powdered dry ice or dry CO2 gas | Improved reaction efficiency |
| Atmosphere | Nitrogen blanket | Dry Argon atmosphere | Stricter exclusion of moisture and oxygen |
Table 1: Comparison of reaction conditions for the synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid.
Part 2: Troubleshooting Guide for the Fischer-Speier Esterification
This section focuses on the conversion of 2-methyl-6-(trifluoromethyl)nicotinic acid to its methyl ester.
Q3: My Fischer esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid is slow and gives a low yield. What factors are influencing this, and how can I drive the reaction to completion?
A3: The Fischer esterification is an equilibrium-limited reaction, and its efficiency can be hampered by several factors, especially with sterically hindered or electron-deficient carboxylic acids.
-
Causality: The presence of the electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carbonyl oxygen, making it less readily protonated by the acid catalyst. Furthermore, the equilibrium nature of the reaction means that the presence of water, a byproduct, can drive the reaction in reverse (hydrolysis of the ester).[1]
-
Troubleshooting and Optimization:
-
Excess Methanol: Use a large excess of methanol, which acts as both a reactant and the solvent. This shifts the equilibrium towards the product side according to Le Chatelier's principle.[1]
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, which is a highly effective method to drive the reaction to completion.[1]
-
Catalyst Choice and Loading: While sulfuric acid is common, other strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective. Ensure an adequate catalytic amount is used.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC. Extended reflux times may be necessary to achieve high conversion.
-
Q4: I am observing significant amounts of unreacted starting material and potential side products after the esterification. How can I improve the purity of my final product?
A4: Incomplete reaction and the formation of byproducts are common issues. Proper work-up and purification are crucial for obtaining high-purity this compound.
-
Causality: Unreacted carboxylic acid can be difficult to separate from the ester due to similar polarities. Side reactions can include dehydration or other acid-catalyzed transformations, although these are less common for this specific substrate.
-
Troubleshooting and Optimization:
-
Work-up Procedure: After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. The resulting carboxylate salt will be water-soluble and can be removed by extraction.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Multiple extractions will ensure complete recovery of the ester.
-
Purification: Column chromatography on silica gel is an effective method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent final purification step.
-
| Parameter | Condition A (Basic) | Condition B (Optimized) | Expected Outcome |
| Methanol | 5 equivalents | Used as solvent (large excess) | Equilibrium shifted towards ester formation |
| Water Removal | None | Dean-Stark trap | Drives reaction to completion |
| Work-up | Water wash | Saturated NaHCO3 wash | Removes unreacted acid |
| Purification | Extraction only | Column chromatography/Distillation | High purity of final product |
Table 2: Comparison of esterification and purification conditions.
Caption: Troubleshooting flowchart for Fischer-Speier esterification.
Frequently Asked Questions (FAQs)
Q5: Can I use other esterification methods besides Fischer-Speier?
A5: Yes, several other methods can be employed, especially if the substrate is sensitive to strong acids or high temperatures.
-
Reaction with Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl2), followed by reaction with methanol. This is often a high-yielding, two-step procedure.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form the ester under milder conditions. However, the removal of byproducts from these reagents can sometimes be challenging.
Q6: What are the key safety precautions I should take during this synthesis?
A6: Safety is paramount in any chemical synthesis.
-
Organometallic Reagents: Methyl lithium and Grignard reagents are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere and with appropriate personal protective equipment (PPE), including fire-resistant lab coats and gloves.
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
-
Trifluoromethylated Compounds: While the target molecule's toxicity is not extensively documented, it is prudent to handle all trifluoromethylated compounds with care, assuming they are potentially toxic. Work in a well-ventilated fume hood and avoid inhalation or skin contact.
Q7: How can I monitor the progress of my reactions effectively?
A7: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring reaction progress.
-
TLC: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.
-
GC: For volatile compounds, GC can provide a more quantitative assessment of the reaction conversion. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Cool the reaction mixture back to -78 °C and add a second equivalent of n-butyllithium (1.1 eq) dropwise.
-
Stir for 1 hour at -78 °C.
-
Pour the reaction mixture over an excess of finely crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Fischer-Speier Esterification)
-
Dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. For optimal yield, use a Dean-Stark apparatus to remove water if the reaction is performed in a co-solvent like toluene.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) or vacuum distillation to afford the pure ester.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). Retrieved from [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Request PDF on ResearchGate. (2025-08-07). Retrieved from [Link]
-
Synthesis of methyl 6-methylnicotinate. PrepChem.com. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for Methyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common purity challenges encountered during your synthetic work.
I. Troubleshooting Guide: Common Impurities and Removal Strategies
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of Starting Materials in the Final Product
Symptom: You observe the presence of unreacted starting materials, such as 2-methyl-6-(trifluoromethyl)nicotinic acid or precursors from the trifluoromethylation step, in your final product analysis (e.g., by NMR, LC-MS).
Probable Cause: Incomplete reaction is the most likely cause. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring and make certain reactions more challenging.[1]
Solution:
-
Reaction Monitoring: Implement rigorous reaction monitoring using techniques like TLC or LC-MS to ensure the reaction has gone to completion before workup.
-
Reagent Stoichiometry: Consider a slight excess of the more volatile or less stable reagent to drive the reaction to completion.
-
Temperature and Time: If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.
-
Purification: If unreacted starting materials are still present, a careful chromatographic separation is often effective. Normal-phase silica gel chromatography can separate the more polar starting materials from the desired ester product.
Issue 2: Hydrolysis of the Methyl Ester
Symptom: Your purified product shows the presence of 2-methyl-6-(trifluoromethyl)nicotinic acid.[2][3]
Probable Cause: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, even with trace amounts of water. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ester.
Solution:
-
Aqueous Workup: During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and work quickly at low temperatures to minimize contact time with the aqueous phase.
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
-
Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from causing hydrolysis over time. For long-term storage, temperatures of 2-8°C are recommended.
-
Purification: If the carboxylic acid impurity is present, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base to extract the acidic impurity.
Issue 3: Formation of Positional Isomers
Symptom: You detect isomers of the desired product, for example, Methyl 6-methyl-2-(trifluoromethyl)nicotinate.
Probable Cause: Lack of regioselectivity during the synthesis, particularly in the trifluoromethylation step, can lead to the formation of positional isomers.[4] The directing effects of the substituents on the pyridine ring determine the position of the incoming group.
Solution:
-
Reaction Control: The key to avoiding positional isomers is precise control over the reaction conditions. This includes the choice of catalyst, solvent, and temperature. Following a well-established and validated synthetic protocol is crucial.
-
Chromatographic Separation: Positional isomers often have very similar physical properties, making their separation challenging. High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) may be required for effective separation.[5][6] A careful selection of the mobile phase is critical to achieve the necessary resolution.
Issue 4: Presence of Over-halogenated Byproducts
Symptom: Mass spectrometry analysis indicates the presence of species with additional halogen atoms (e.g., chloro- or bromo- impurities).
Probable Cause: If the synthesis involves halogenation steps, harsh conditions or an excess of the halogenating agent can lead to the formation of di- or poly-halogenated byproducts.[1]
Solution:
-
Stoichiometric Control: Use the precise stoichiometric amount of the halogenating agent. A slow, dropwise addition can help to control the reaction and minimize over-halogenation.
-
Recrystallization: These byproducts often have different solubility profiles from the desired product. Recrystallization from a suitable solvent system can be a highly effective method for their removal.
-
Chromatography: If recrystallization is not effective, column chromatography is a reliable alternative.
Data Summary: Common Impurities and Purification Strategies
| Impurity Type | Probable Cause | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography (Silica Gel) |
| 2-methyl-6-(trifluoromethyl)nicotinic acid | Hydrolysis of the ester | Acid-Base Extraction, Column Chromatography |
| Positional Isomers | Lack of regioselectivity | HPLC, Preparative TLC |
| Over-halogenated Byproducts | Excess halogenating agent | Recrystallization, Column Chromatography |
II. Experimental Protocols
Protocol 1: General Column Chromatography for Purification
This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization for Impurity Removal
Recrystallization is a powerful technique for removing small amounts of impurities with different solubility characteristics.
-
Solvent Selection: Choose a solvent or a solvent mixture in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Workflow
Caption: A logical workflow for the purification of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the significance of the trifluoromethyl group in this molecule?
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly impacts the molecule's properties.[1] It enhances metabolic stability by deactivating the adjacent aromatic ring, making it less susceptible to oxidative metabolism.[7][8] This property is highly desirable in drug discovery and development.[8]
Q2: How can I prevent the hydrolysis of the methyl ester during my experiments?
To prevent hydrolysis, it is crucial to minimize the compound's exposure to water, especially under acidic or basic conditions. Use anhydrous solvents, thoroughly dry your organic extracts, and conduct aqueous workups quickly and at low temperatures. Storing the compound under an inert atmosphere can also prevent degradation from atmospheric moisture.
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural information and can quantify impurities if an internal standard is used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for detecting and identifying trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and separating isomers.[5][6]
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q5: What are the typical storage conditions for this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 2-8°C is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Impurity Formation Pathway: Ester Hydrolysis
Caption: Reversible hydrolysis of the methyl ester to the corresponding carboxylic acid.
IV. References
-
Méndez-Ardoy, A., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 14(8), 736. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Retrieved from [Link]
-
O'Hagan, D. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Organic Chemistry, 83(23), 14177-14194. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]
-
Chemical Science. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7028-7033. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for "Methyl 2-methyl-6-(trifluoromethyl)nicotinate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for conducting robust stability studies on this compound. Here, we address common challenges and questions in a direct, problem-solving format, grounding our recommendations in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability testing?
A1: Based on its chemical structure, the two primary liabilities are hydrolysis of the methyl ester and potential photodegradation.
-
Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 2-methyl-6-(trifluoromethyl)nicotinic acid and methanol.[1] While methyl esters are generally more metabolically stable than their higher alkyl counterparts[2], chemical hydrolysis is a key degradation pathway to investigate. The rate of hydrolysis can be influenced by pH, temperature, and buffer concentration.[3]
-
Photodegradation: The pyridine ring and the trifluoromethyl group can influence the molecule's photostability. The trifluoromethyl group often enhances molecular stability[4][5], but comprehensive photostability testing as per ICH Q1B guidelines is essential to confirm this and to identify any potential photolytic degradants.[6]
-
Thermal Degradation: While aromatic esters are generally stable, high temperatures can induce degradation.[7][8] The onset temperature for degradation should be determined, as it defines the upper limit for manufacturing and storage conditions.
-
Oxidative Degradation: The pyridine ring has some susceptibility to oxidation, although it is generally less reactive than other aromatic systems. This pathway should still be investigated using a suitable oxidizing agent.
Q2: I am setting up a forced degradation study. What conditions are recommended?
A2: A forced degradation (or stress testing) study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10] If a particular condition shows no degradation, you may consider extending the exposure time or increasing the stressor concentration.
Here is a recommended starting point based on ICH guidelines[12]:
| Stress Condition | Recommended Parameters | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Evaluates stability in acidic environments. The ester linkage is the primary target. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Ester saponification is typically much faster than acid hydrolysis. Start at room temperature to avoid excessive degradation.[9] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Tests susceptibility to oxidation. The nitrogen in the pyridine ring and the methyl group are potential sites. |
| Thermal | Solid-state at 80°C for 48 hours | Assesses the intrinsic thermal stability of the solid material. This should be above the temperature used for accelerated stability testing.[12] |
| Photostability | Solid & Solution state, ICH Q1B conditions: Not less than 1.2 million lux hours and 200 watt hours/m² of near UV light.[6] | A control sample protected from light (e.g., with aluminum foil) must be analyzed concurrently to differentiate between light-induced and thermal degradation. |
Q3: My primary degradation product under basic hydrolysis is the corresponding carboxylic acid. How can I confirm its identity?
A3: The expected product is 2-methyl-6-(trifluoromethyl)nicotinic acid. To confirm its identity, you can use several analytical techniques:
-
LC-MS Analysis: This is the most direct method. The degradant peak in the liquid chromatogram should have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free acid (205.13 g/mol ).
-
Co-elution with a Reference Standard: Synthesize or purchase a reference standard of 2-methyl-6-(trifluoromethyl)nicotinic acid.[13][14] Spike a degraded sample with this standard. If the degradant peak and the standard peak co-elute perfectly under multiple chromatographic conditions (e.g., different mobile phase compositions), it provides strong evidence of identity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the degradant.
-
NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR spectroscopy can definitively elucidate its structure.
Troubleshooting Guides
Problem 1: No degradation is observed under thermal or photolytic stress.
-
Causality: This could indicate that this compound is highly stable under these conditions, which is plausible given the general stability of aromatic esters and the stabilizing effect of the trifluoromethyl group.[4][5] However, it could also mean the stress applied was insufficient.
-
Troubleshooting Steps:
-
Verify Experimental Setup: Ensure the temperature in the thermal chamber was accurate and that the light source for photostability met the intensity requirements outlined in ICH Q1B.[6]
-
Increase Stress Level (Systematically): For thermal stress, consider increasing the temperature in 10°C increments above your initial condition, but do not exceed the compound's melting point.[12] For photostability, extend the exposure duration.
-
Test in Solution: The compound may be more susceptible to degradation when in solution. Repeat the photostability test with the compound dissolved in a common solvent like a methanol/water mixture.
-
Document Stability: If significant degradation is still not observed even after applying more rigorous conditions, this is a valid result. Document the conditions tested and conclude that the molecule is stable under those stressors. This is valuable information for understanding the molecule's intrinsic stability.
-
Problem 2: The peak for the parent compound and a degradant are co-eluting in my HPLC method.
-
Causality: This indicates that the analytical method lacks specificity and is not "stability-indicating." The chromatographic conditions are insufficient to resolve the parent compound from one of its degradation products. This is a critical issue that must be resolved.[12]
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: If using gradient elution, make the gradient shallower. A slower change in the organic mobile phase composition increases the opportunity for separation.
-
Change Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. The different solvent selectivity can significantly alter retention times and elution order.
-
Adjust pH of Aqueous Phase: The ionization state of the parent compound and its degradants (especially the carboxylic acid) will change with pH. Adjusting the mobile phase pH can dramatically alter the retention and selectivity between the parent ester and the acid degradant. For example, a lower pH (e.g., pH 2.5-3.0) will protonate the carboxylic acid, making it less polar and increasing its retention on a C18 column, which may resolve it from the parent ester.
-
Evaluate a Different Column Chemistry: If mobile phase adjustments fail, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivity mechanisms.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Objective: To identify potential degradation pathways for this compound and to generate samples for the development and validation of a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Prepare a blank for each condition containing only the solvent and the stressor.
-
Acid: Add 0.2 M HCl (results in 0.1 M final concentration). Incubate at 60°C.
-
Base: Add 0.2 M NaOH (results in 0.1 M final concentration). Keep at room temperature.
-
Oxidation: Add 6% H₂O₂ (results in 3% final concentration). Keep at room temperature.
-
-
Time-Point Sampling: Withdraw aliquots at predefined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: For acid and base samples, neutralize the aliquot immediately upon sampling (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the degradation reaction.
-
Analysis: Dilute the samples to a suitable concentration and analyze by HPLC-UV/PDA and HPLC-MS.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Check for peak purity of the parent compound using a Photodiode Array (PDA) detector.
-
Identify the mass of major degradants using the MS detector.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a validated HPLC method capable of separating this compound from all potential degradation products identified during the forced degradation study.
Initial Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Development & Validation Logic:
Caption: Logic for stability-indicating HPLC method development.
References
-
ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency.
-
ICH Stability Testing Guidelines. SNS Courseware.
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
-
ICH Guidelines for Stability Studies. Slideshare.
-
Stability Testing of Drug Substances and Drug Products Q1. ICH.
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate.
-
Methyl Esters. Organic Chemistry Portal.
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
-
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Communications Biology.
-
Thermal decomposition of ester. Chemistry Stack Exchange.
-
methyl ester hydrolysis: Topics by Science.gov. Science.gov.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
-
Hydrolysis of methyl esters for production of fatty acids. Google Patents.
-
Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. ScienceDirect.
-
The fungal nicotinate degradation pathway (MTMT). Hungarian Academy of Sciences.
-
Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS. Taipei Tech Institutional Repository.
-
Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. PubMed.
-
Analytical Methods. Agency for Toxic Substances and Disease Registry.
-
REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
-
Pyridine 1613 | NIOSH. CDC.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC.
-
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. ResearchGate.
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
-
Analytical Techniques In Stability Testing. Separation Science.
-
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. PubMed.
-
Methyl ester hydrolysis. ResearchGate.
-
(PDF) Forced Degradation Studies. ResearchGate.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH.
-
Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. IntechOpen.
-
This compound. ChemicalBook.
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.
-
2-Methyl-6-(trifluoromethyl)nicotinic acid. BLD Pharm.
-
2-Methyl-6-(trifluoromethyl)nicotinicacid , 95% , 261635-93-2. CookeChem.
Sources
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmasm.com [pharmasm.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snscourseware.org [snscourseware.org]
- 13. 261635-93-2|2-Methyl-6-(trifluoromethyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 14. 2-Methyl-6-(trifluoromethyl)nicotinicacid , 95% , 261635-93-2 - CookeChem [cookechem.com]
Technical Support Center: Troubleshooting Low Yield in Trifluoromethylation Reactions
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] However, the introduction of this moiety is not always straightforward, and researchers often face challenges with low yields, poor reproducibility, and unwanted side reactions.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during trifluoromethylation reactions. The content is structured to provide both direct solutions to specific experimental problems and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to the reagents, catalyst, solvent, or substrate. A systematic approach to troubleshooting is crucial.
1. Reagent and Catalyst Integrity:
-
Moisture Sensitivity: Many trifluoromethylation reagents and their activators are highly sensitive to moisture.[1][4] The Ruppert-Prakash reagent (TMSCF3), for instance, can hydrolyze in the presence of water, leading to its decomposition.[4] Similarly, fluoride initiators like TBAF are notoriously hygroscopic.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents, preferably distilled from an appropriate drying agent. Handle reagents under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[4] If you suspect reagent degradation, consider using a fresh bottle or purifying the existing stock.
-
-
Catalyst Inactivity: The choice and quality of the initiator or catalyst are critical.
-
For Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash): Fluoride initiators (e.g., TBAF, CsF) must be anhydrous.[1] Non-fluoride initiators (e.g., K2CO3, Cs2CO3) can be less sensitive to moisture, but their activity is often highly solvent-dependent.[1][5] Insufficient catalyst loading can also lead to a stalled reaction; optimization of the catalyst amount (typically 0.1-10 mol%) may be necessary.[1]
-
For Radical Trifluoromethylation (e.g., Langlois Reagent, Photocatalysis): Ensure your radical initiator (e.g., an oxidant for the Langlois reagent or a photocatalyst) is active.[6][7][8] For photoredox reactions, verify that your light source is emitting at the correct wavelength to excite the photocatalyst and that the reaction setup allows for sufficient irradiation.[9][10]
-
For Electrophilic Trifluoromethylation (e.g., Togni's or Umemoto's Reagents): While generally more stable, the reactivity of these reagents can be influenced by the presence of additives or co-catalysts (e.g., Cu(I) salts).[11][12]
-
2. Reaction Conditions:
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. For instance, in reactions using the Ruppert-Prakash reagent, THF is a common solvent, but reactions can be sluggish. In contrast, DMF can significantly accelerate the reaction and improve yields with certain catalysts.[1] For radical reactions, solvents that can participate in side reactions should be avoided.[9]
-
Temperature: Many trifluoromethylation reactions have an optimal temperature range. For nucleophilic additions with enolizable substrates, low temperatures (e.g., -78 °C to 0 °C) are often necessary to favor the desired 1,2-addition over deprotonation.[13] Some radical and electrophilic trifluoromethylations may require heating to proceed at a reasonable rate.[11]
-
Substrate Reactivity: The electronic and steric properties of your substrate play a major role. Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylating agents, while electron-rich substrates are more suitable for electrophilic or radical trifluoromethylation.[1][9]
-
Solution: For less reactive substrates, you may need to switch to a more powerful reagent or catalyst system, or use more forcing reaction conditions (e.g., higher temperature, longer reaction time).
-
Question: I am observing significant byproduct formation. How can I improve selectivity?
Answer: Byproduct formation is a common challenge that can often be addressed by fine-tuning the reaction conditions.
1. Competitive Enolization (for Nucleophilic Trifluoromethylation of Carbonyls):
-
Issue: For ketones with acidic α-protons, deprotonation by the basic initiator can compete with the nucleophilic attack of the trifluoromethyl anion, leading to the formation of silyl enol ethers and consumption of the starting material without product formation.[13]
-
Solution:
-
Lower the reaction temperature: Running the reaction at low temperatures (e.g., -78 °C) can disfavor the enolization pathway.[13]
-
Use a non-basic activator: Consider using a fluoride source that is less basic.
-
Change the solvent: The choice of solvent can influence the basicity of the initiator.
-
2. Side Reactions in Radical Trifluoromethylation:
-
Issue: Radical reactions can sometimes be "messy," with potential side reactions such as hydrodehalogenation, dimerization of the substrate, or reaction with the solvent.[9]
-
Solution:
-
Control the radical concentration: An excess of trifluoromethyl radicals can lead to undesired side reactions. Try reducing the amount of the radical initiator or, in photocatalytic reactions, the intensity of the light source.[9]
-
Choose an inert solvent: Select a solvent that is less likely to react with the trifluoromethyl radical. Acetonitrile (MeCN) and DMF are commonly used.[9]
-
Degas the reaction mixture: Oxygen can interfere with radical reactions. Ensure the reaction is performed under an inert atmosphere by properly degassing the solvent and flushing the reaction vessel.[9]
-
3. Regioselectivity Issues:
-
Issue: With substrates possessing multiple reactive sites, a mixture of regioisomers may be obtained.
-
Solution:
-
Use a directing group: In some cases, a directing group can be employed to guide the trifluoromethylation to a specific position.[14]
-
Modify the catalyst/ligand: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.
-
Solvent tuning: The choice of solvent can sometimes influence the regioselectivity of the reaction.[6]
-
Question: My reaction stalls before the starting material is fully consumed. What can I do?
Answer: A stalled reaction can be indicative of catalyst deactivation, reagent decomposition, or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all precautions for anhydrous reactions are strictly followed.[1]
-
Reagent Decomposition: If the reaction is run for an extended period or at elevated temperatures, the trifluoromethylating reagent itself may decompose.
-
Inhibitors: Impurities in the starting materials, reagents, or solvent can sometimes inhibit the catalyst.
-
Solution:
-
Re-evaluate your experimental setup for potential sources of moisture or air.
-
Consider adding a second portion of the catalyst or initiator to the reaction mixture.
-
Purify your starting materials and ensure the use of high-purity solvents and reagents.
-
-
Frequently Asked Questions (FAQs)
What is the difference between nucleophilic, electrophilic, and radical trifluoromethylation reagents?
This is a fundamental question, and the choice of reagent type is dictated by the nature of your substrate.
-
Nucleophilic Trifluoromethylating Reagents: These reagents deliver a trifluoromethyl anion (CF3⁻) equivalent. The most common example is the Ruppert-Prakash reagent (TMSCF3) , which requires activation by a nucleophilic catalyst (e.g., a fluoride source) to generate the reactive trifluoromethyl anion.[2][15] These reagents are ideal for reaction with electrophilic substrates such as aldehydes, ketones, and imines.[16]
-
Electrophilic Trifluoromethylating Reagents: These reagents deliver a trifluoromethyl cation (CF3⁺) equivalent. Prominent examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (sulfonium salts).[11][17][18] They are used to trifluoromethylate nucleophilic substrates like enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.[18][19]
-
Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (•CF3). Examples include the Langlois reagent (CF3SO2Na) , which generates the •CF3 radical under oxidative conditions, and trifluoroiodomethane (CF3I), which can be used in photoredox catalysis.[3][6][20] Radical trifluoromethylation is versatile and can be applied to a wide range of substrates, including alkenes and (hetero)arenes.[20][21]
| Reagent Type | Common Examples | Delivers | Reacts With |
| Nucleophilic | Ruppert-Prakash (TMSCF3) | CF3⁻ equivalent | Aldehydes, Ketones, Imines |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | CF3⁺ equivalent | Enolates, Silyl Enol Ethers, Electron-rich Aromatics |
| Radical | Langlois Reagent (CF3SO2Na), CF3I | •CF3 | Alkenes, (Hetero)arenes |
How do I choose the appropriate trifluoromethylation reagent for my substrate?
The choice of reagent is primarily determined by the electronic nature of the substrate.
-
For electron-poor substrates (e.g., carbonyls, imines): A nucleophilic trifluoromethylating reagent like the Ruppert-Prakash reagent is the logical choice.
-
For electron-rich substrates (e.g., enolates, phenols, anilines, electron-rich heterocycles): An electrophilic trifluoromethylating reagent such as a Togni or Umemoto reagent is generally more suitable.
-
For alkenes and unactivated (hetero)arenes: Radical trifluoromethylation methods are often the most effective.
It is also important to consider the functional group tolerance of the reagent and the reaction conditions. Many modern trifluoromethylation reagents offer broad functional group compatibility.[6]
What are the key safety precautions when handling trifluoromethylating reagents?
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]
-
Ruppert-Prakash Reagent (TMSCF3): This reagent is volatile, flammable, and moisture-sensitive.[13] It should be handled under an inert atmosphere.
-
Electrophilic Reagents: Some electrophilic trifluoromethylating reagents can be potent oxidizers.
-
Radical Reactions: Radical reactions can sometimes be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.
Always consult the Safety Data Sheet (SDS) for all reagents used in your experiments.
Visualizing the Chemistry
General Mechanism of Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent
Caption: A systematic workflow for troubleshooting low-yield trifluoromethylation reactions.
Experimental Protocols
General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv). Seal the flask with a septum and purge with dry nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) via syringe to dissolve the aldehyde. Cool the mixture to 0 °C using an ice-water bath. Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 mmol, 1.5 equiv) via syringe to the stirred solution.
-
Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise over 2 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol. [13]
General Procedure for Photocatalytic Trifluoromethylation of a Heteroarene
-
Preparation: In a reaction tube, combine the heteroarene (0.5 mmol, 1.0 equiv), the trifluoromethylating reagent (e.g., CF3I or an alternative CF3 source), and the photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%).
-
Solvent Addition and Degassing: Add the appropriate anhydrous solvent (e.g., MeCN or DMF). Seal the tube and degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Place the reaction tube in front of a suitable light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or NMR analysis of quenched aliquots.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography.
Note: These are general protocols and may require optimization for specific substrates and reagents.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Managing the Moisture Sensitivity of Ruppert-Prakash Reagent.
- Benchchem. (2025).
- Cahard, D., & Ma, J. A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 1-13.
- Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 1570-1589.
- Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Van Hecke, K. (2017).
- Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Van Hecke, K. (2018). A Mechanistic Investigation of the Visible‐Light Photocatalytic Trifluoromethylation of Heterocycles Using CF3I in Flow. ChemPhotoChem, 2(8), 685-692.
- ResearchGate. (n.d.). Trifluoromethylation of alkenes with Langlois' reagent as a CF3 source.
- Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. J. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 133(25), 9860-9863.
- Enamine. (n.d.). Umemoto Reagent I.
- Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Hartwig, J. F. (2011). Catalysis for Fluorination and Trifluoromethylation. Inorganic chemistry, 50(21), 10608-10614.
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- ResearchGate. (n.d.).
- Benchchem. (2025).
- Tokyo Chemical Industry Co., Ltd. (2012).
- Beilstein Journals. (2017).
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
- Wikipedia. (n.d.).
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Validation & Comparative
A Comparative Guide to the Synthesis and Properties of Trifluoromethylated Nicotinates
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl (CF₃) group, in particular, is a privileged substituent due to its profound impact on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the efficacy and pharmacokinetic profile of bioactive compounds.[1]
The pyridine scaffold is another ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions. The combination of a trifluoromethyl group and a pyridine ring, therefore, represents a powerful strategy in the design of novel active ingredients. Trifluoromethylated nicotinic acids and their esters are key building blocks for accessing this valuable chemical space.
This guide provides a comparative study of the synthesis and properties of three key positional isomers of ethyl trifluoromethylnicotinate: the 2-, 4-, and 6-substituted analogs. We will delve into the nuances of their synthesis, explore the influence of the CF₃ group's position on their reactivity and physicochemical characteristics, and discuss their applications as precursors to important commercial products. This analysis is intended to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Influence of the Trifluoromethyl Group on the Pyridine Ring: An Electronic Perspective
The position of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring dramatically influences the electron density distribution and, consequently, the chemical reactivity of the molecule. This is a critical consideration for subsequent synthetic transformations.
The electronic effects of substituents on a pyridine ring can be understood through a combination of inductive and resonance effects. The CF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect acidifies the nicotinic acid proton and deactivates the ring towards electrophilic substitution. The extent of this deactivation and the regiochemical outcome of reactions are dependent on the position of the CF₃ group relative to the nitrogen atom and the carboxylic acid/ester functionality.
dot
Caption: Electronic influence of the CF₃ group at different positions.
Comparative Synthesis of Ethyl Trifluoromethylnicotinates
The synthesis of trifluoromethylated nicotinates can be approached in several ways. A common strategy involves the construction of the trifluoromethylated pyridine ring, followed by functional group manipulations to introduce the ethyl ester. Below, we compare representative synthetic approaches for the 2-, 4-, and 6-substituted isomers.
Synthesis of Ethyl 2-(Trifluoromethyl)nicotinate
A novel and efficient route to 2-(trifluoromethyl)nicotinic acid derivatives involves a two-step process starting from simple fluorinated precursors.[2][3][4][5] This method is advantageous due to its mild conditions and the commercial availability of the starting materials. The final esterification to the ethyl nicotinate can be achieved through standard methods such as Fischer esterification.
dot
Caption: Synthetic workflow for Ethyl 4-(Trifluoromethyl)nicotinate.
Synthesis of Ethyl 6-(Trifluoromethyl)nicotinate
The 6-substituted isomer can be prepared through various routes, including the dehalogenation of a 2-chloro-6-(trifluoromethyl)nicotinic acid precursor. [6]Another approach involves the construction of the pyridine ring from acyclic building blocks.
dot
Caption: Synthetic workflow for Ethyl 6-(Trifluoromethyl)nicotinate.
Physicochemical Properties: A Comparative Analysis
The position of the trifluoromethyl group has a pronounced effect on the physicochemical properties of the corresponding nicotinic acids and their ethyl esters. These properties, in turn, influence their suitability for various applications, including their pharmacokinetic profiles in drug candidates.
| Property | 2-(Trifluoromethyl)nicotinic Acid | 4-(Trifluoromethyl)nicotinic Acid | 6-(Trifluoromethyl)nicotinic Acid |
| Melting Point (°C) | 185-189 | 146-148 | 193-197 |
| Boiling Point (°C) | Not readily available | 290.4 ± 40.0 | 259.3 |
| pKa | Not readily available | Not readily available | 2.96 ± 0.10 |
| Property | Ethyl 2-(Trifluoromethyl)nicotinate | Ethyl 4-(Trifluoromethyl)nicotinate | Ethyl 6-(Trifluoromethyl)nicotinate |
| Boiling Point (°C) | 235.8 ± 40.0 | 257.7 ± 40.0 | 229.0 ± 40.0 |
| Density (g/cm³) | Not readily available | 1.3 ± 0.1 | 1.284 ± 0.06 |
| Physical Form | Liquid | Not readily available | Off-white to light yellow solid |
Note: Data is compiled from various sources and may have been determined under different conditions. Direct comparison should be made with caution.
Spectroscopic Characterization
The structural elucidation of the trifluoromethylated nicotinate isomers is routinely achieved using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the position of the electron-withdrawing CF₃ group.
Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | H-2 | H-4 | H-5 | H-6 |
| Ethyl 2-(CF₃)nicotinate | - | ~8.0 | ~7.5 | ~8.8 |
| Ethyl 4-(CF₃)nicotinate | ~9.2 | - | ~7.8 | ~8.9 |
| Ethyl 6-(CF₃)nicotinate | ~9.2 | ~8.5 | ~8.0 | - |
Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.
Applications in Synthesis
Trifluoromethylated nicotinates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific isomer used is dictated by the desired structure of the final product.
-
2-(Trifluoromethyl)nicotinic acid derivatives are key intermediates in the manufacture of novel catechol-O-methyltransferase (COMT) inhibitors, which are being investigated for the treatment of Parkinson's disease. [2][4]
-
4-(Trifluoromethyl)nicotinic acid is a crucial building block for the synthesis of the insecticide Flonicamid. [7][8]Flonicamid is a selective aphicide that acts by disrupting the feeding behavior of insects.
-
6-(Trifluoromethyl)nicotinic acid derivatives are utilized in the synthesis of various agrochemicals and pharmaceuticals. For example, some fungicides incorporate this structural motif. [6]
Experimental Protocols
General Procedure for the Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol is adapted from a patented industrial synthesis of a key intermediate for Flonicamid. [9][10] Step 1: Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one
-
To a stirred solution of vinyl ethyl ether (1.0 eq) and pyridine (1.2 eq) in toluene at 0-5 °C, slowly add trifluoroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with ice water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Step 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-en-2-one (1.0 eq) in ethanol, add 3-aminocrotononitrile (1.1 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-(trifluoromethyl)nicotinonitrile.
Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid
-
To a solution of 4-(trifluoromethyl)nicotinonitrile in a mixture of water and a suitable alcohol, add a strong base such as sodium hydroxide.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.
General Procedure for Esterification to Ethyl Trifluoromethylnicotinate
-
To a solution of the corresponding trifluoromethylnicotinic acid in absolute ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired ethyl trifluoromethylnicotinate.
Conclusion
This comparative guide highlights the importance of positional isomerism in the synthesis and properties of trifluoromethylated nicotinates. The choice of synthetic route and the resulting physicochemical properties are heavily influenced by the location of the trifluoromethyl group on the pyridine ring. A thorough understanding of these relationships is crucial for the efficient synthesis of these valuable building blocks and for the rational design of novel pharmaceuticals and agrochemicals. The provided experimental protocols offer a starting point for researchers to access these important compounds and further explore their potential in various applications.
References
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AERU. (n.d.). Flonicamid (Ref: IKI 220). University of Hertfordshire. Retrieved from [Link]
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Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. Retrieved from [Link]
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Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]
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ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
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Ogawa, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 111-122. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. Retrieved from [Link]
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Ng, C. L., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7037-7042. [Link]
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Journal of the Serbian Chemical Society. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Retrieved from [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(41), 14890-14896. [Link]
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Ghavami, A., et al. (2011). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 16(12), 10306-10321. [Link]
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D'Eli, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5801. [Link]
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Neelapu, S. S., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5005-5018. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1056. [Link]
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Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
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Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 847-857. [Link]
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Wuttke, C., et al. (2018). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Dalton Transactions, 47(32), 11026-11035. [Link]
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Learmonth, D. A., et al. (2019). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. Molecules, 24(12), 2345. [Link]
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Wang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 285, 116258. [Link]
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A Comparative Guide to the Biological Activity of Methyl 2-methyl-6-(trifluoromethyl)nicotinate Derivatives
This guide provides a comprehensive framework for evaluating the biological activity of novel compounds based on the Methyl 2-methyl-6-(trifluoromethyl)nicotinate scaffold. For researchers and drug development professionals, this document outlines a systematic approach to characterizing the therapeutic potential of this chemical series, with a particular focus on anti-inflammatory and cytotoxic properties. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis with established therapeutic agents.
The nicotinate scaffold, a derivative of nicotinic acid (Vitamin B3), is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacological profiles.[2][3] The compound of interest, this compound, combines these features, making its derivatives promising candidates for novel drug discovery.
Comparative Landscape and Rationale for Investigation
While direct biological data for this compound is not extensively published[4], its structural analogs and the broader class of trifluoromethyl-containing nicotinates have been explored for various therapeutic applications, including as intermediates in the synthesis of anti-inflammatory and anti-infective agents.[2][3] The pyridine ring is a common motif in cyclooxygenase (COX) inhibitors, suggesting a potential anti-inflammatory mechanism of action for this compound class.[5][6]
This guide, therefore, proposes a logical, tiered approach to systematically evaluate the biological activity of derivatives of this compound. The initial focus will be on assessing general cytotoxicity, followed by a screen for anti-inflammatory properties, and culminating in a more specific investigation into the mechanism of action, such as COX enzyme inhibition.
Tier 1: Preliminary Cytotoxicity Assessment
A fundamental first step in drug discovery is to evaluate the potential toxicity of a novel compound.[7][8] Cytotoxicity assays measure the degree to which a substance can cause damage to cells and help determine a therapeutic window for further investigation.[7][9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity as an indicator of cell viability.[10][11] Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24 or 48 hours.[10] Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation and Interpretation
The results of the MTT assay should be summarized in a table comparing the IC50 values of the test compound against different cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| Test Compound 1 | HeLa | 24 | Data to be inserted | Calculated |
| MCF-7 | 24 | Data to be inserted | Calculated | |
| HEK293 | 24 | Data to be inserted | ||
| Doxorubicin | HeLa | 24 | ~0.1 | |
| MCF-7 | 24 | ~0.05 | ||
| HEK293 | 24 | ~1.0 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line. A higher SI value suggests greater selectivity for cancer cells.[11]
Tier 2: Screening for Anti-inflammatory Activity
Inflammation is a key biological process implicated in numerous diseases.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting enzymes involved in the inflammatory cascade.[12][13] In vitro assays provide a rapid and cost-effective means to screen for potential anti-inflammatory properties.[13][14]
Experimental Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[13] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential.[15]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[15]
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) and measure the turbidity of the solution spectrophotometrically at 660 nm.[15]
-
Controls: Use a solution containing only BSA and PBS as the control. Diclofenac sodium can be used as a standard reference drug.[15]
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation and Interpretation
The anti-inflammatory activity can be compared based on the percentage of inhibition at different concentrations and the calculated IC50 values.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| Test Compound 1 | 100 | Data to be inserted | Data to be inserted |
| 250 | Data to be inserted | ||
| 500 | Data to be inserted | ||
| Diclofenac Sodium | 100 | Data to be inserted | Data to be inserted |
| 250 | Data to be inserted | ||
| 500 | Data to be inserted |
Tier 3: Mechanistic Studies - COX Enzyme Inhibition
Should a compound demonstrate significant anti-inflammatory activity, the next logical step is to investigate its mechanism of action. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary target for NSAIDs.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[16] Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Fluorometric or colorimetric assay kits are commercially available to determine the potency and selectivity of compounds against COX-1 and COX-2.[17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, cofactor working solution, and probe solution as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution, probe solution, and either recombinant COX-1 or COX-2 enzyme.[17]
-
Compound Addition: Add the test compound at various concentrations. Include a known non-selective inhibitor (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetics for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[17]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition relative to the enzyme control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 values for both COX-1 and COX-2.[17]
Data Presentation and Comparative Analysis
The comparative efficacy and selectivity of the test compound can be summarized in a table.
| Parameter | Test Compound 1 | Celecoxib | Ibuprofen |
| COX-2 IC50 (nM) | Data to be inserted | ~30 | >1000 |
| COX-1 IC50 (nM) | Data to be inserted | >150 | ~10 |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | Data to be inserted | >5 | <0.01 |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[18]
Visualizing Experimental Workflows
To provide a clear overview of the proposed evaluation strategy, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the protein denaturation inhibition assay.
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Conclusion
The strategic evaluation of novel compounds is paramount in the early stages of drug discovery. This guide provides a robust, scientifically-grounded framework for assessing the biological activity of this compound derivatives. By employing a tiered approach—starting with broad cytotoxicity screening and progressing to more specific mechanistic assays—researchers can efficiently characterize the therapeutic potential of this promising class of molecules. The comparative data generated through these protocols will enable an objective assessment of their efficacy and selectivity against established drugs, ultimately guiding further development efforts.
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A Preclinical Efficacy Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate and its Analogs in Inflammatory Models
A Senior Application Scientist's Perspective on Preclinical Evaluation
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comparative framework for assessing the efficacy of "Methyl 2-methyl-6-(trifluoromethyl)nicotinate," a compound of interest in inflammatory research. Due to the limited publicly available preclinical data on this specific molecule, this guide will take a predictive and instructive approach. We will dissect the structural components of the molecule, infer its potential mechanisms based on related compounds, and propose a comprehensive, multi-tiered preclinical testing strategy to rigorously evaluate its anti-inflammatory potential against relevant benchmarks.
Deconstructing the Candidate: Structural Rationale and Hypothesized Advantages
"this compound" is a nicotinic acid (niacin) derivative with two key substitutions: a methyl group at the 2-position and a trifluoromethyl (CF3) group at the 6-position. The methyl ester provides a common prodrug strategy to enhance bioavailability, with the expectation of hydrolysis to the active carboxylic acid in vivo.
The Significance of the Trifluoromethyl Group:
The trifluoromethyl group is a powerful tool in medicinal chemistry, often employed as a bioisostere for a methyl or chloro group.[1] Its inclusion in a drug candidate can confer several advantageous properties:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes.[1][2] This can increase the compound's half-life and overall exposure.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[2][3]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence ligand-receptor interactions.[1][2]
These properties suggest that "this compound" may exhibit an improved pharmacokinetic and pharmacodynamic profile compared to its non-fluorinated counterparts.
The Therapeutic Landscape: Nicotinic Acid and Inflammation
Nicotinic acid itself has demonstrated anti-inflammatory properties in various preclinical models.[4][5] Its effects are mediated, in part, through the G-protein coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages.[6] Activation of GPR109A can lead to the suppression of pro-inflammatory cytokines and chemokines.[5][6] Furthermore, nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are implicated in the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits cytokine release.[7]
Our hypothesis is that the methyl and trifluoromethyl substitutions on the nicotinic acid scaffold of our lead compound could modulate its affinity and efficacy at these receptors, potentially leading to enhanced anti-inflammatory activity.
A Proposed Preclinical Testing Cascade: From In Vitro Screening to In Vivo Proof-of-Concept
To thoroughly evaluate the preclinical efficacy of "this compound," a tiered approach is recommended. This allows for early go/no-go decisions based on in vitro data before progressing to more complex and resource-intensive in vivo models.
Tier 1: In Vitro Mechanistic and Efficacy Screening
The initial phase focuses on cell-based assays to confirm the hypothesized anti-inflammatory activity and elucidate the mechanism of action.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This is a cornerstone in vitro assay to assess the anti-inflammatory potential of a test compound.
Methodology:
-
Cell Culture: Murine RAW 264.7 macrophages or human THP-1 monocyte-derived macrophages are cultured to 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM) and relevant comparators for 1-2 hours.
-
Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess assay.[8]
-
Pro-inflammatory Cytokine Secretion: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA.
-
Gene Expression Analysis: Cellular RNA is extracted, and the expression of inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b) is measured by qRT-PCR.
-
-
Cytotoxicity Assessment: A concurrent MTT or similar viability assay is crucial to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.[8]
Comparative Compounds:
-
Nicotinic Acid: To establish the baseline effect of the parent molecule.
-
Methyl 2-methylnicotinate: To assess the impact of the methyl group alone.
-
Celecoxib: A clinically relevant non-steroidal anti-inflammatory drug (NSAID) as a positive control.[1]
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | IC50 for NO Inhibition (µM) | % Inhibition of TNF-α at 10 µM | % Inhibition of IL-6 at 10 µM | Cell Viability at 100 µM (%) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Nicotinic Acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Methyl 2-methylnicotinate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Visualizing the Workflow:
Caption: Hypothesized mechanism of action via GPR109A signaling.
Future Directions: Chronic Models and Pharmacokinetic Profiling
Should "this compound" demonstrate significant efficacy in acute models, further investigation in chronic inflammatory models, such as collagen-induced arthritis, would be warranted. Concurrently, a comprehensive pharmacokinetic study should be conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which will be critical for dose selection in subsequent, more advanced preclinical studies.
Conclusion
While direct preclinical data for "this compound" is not yet widely available, its structural features, particularly the presence of the trifluoromethyl group, suggest a promising profile for an anti-inflammatory agent. The proposed preclinical testing cascade provides a robust framework for its evaluation. By systematically progressing from in vitro mechanistic studies to in vivo proof-of-concept models, researchers can efficiently and effectively determine the therapeutic potential of this and other novel nicotinic acid derivatives.
References
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
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A Comparative Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate and Its Non-Fluorinated Analog for Drug Discovery Professionals
This guide provides an in-depth comparison of Methyl 2-methyl-6-(trifluoromethyl)nicotinate and its non-fluorinated counterpart, Methyl 2-methylnicotinate. In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a molecule's properties. This document will explore the anticipated differences between these two compounds, grounded in established medicinal chemistry principles, and provide detailed experimental protocols for their direct comparison. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a predictive framework and a practical manual for researchers investigating this and similar fluorinated scaffolds.
The Influence of Trifluoromethylation on Nicotinate Scaffolds
The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1][2][3] The CF3 group is strongly electron-withdrawing, which can significantly alter the electronic distribution within the pyridine ring, impacting pKa, reactivity, and potential interactions with biological targets.[4][5] Furthermore, the lipophilicity of a compound is often increased with the addition of a CF3 group, which can improve membrane permeability and oral bioavailability.[1][3] Another critical advantage is the potential for increased metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][2]
Physicochemical Properties: A Predictive Comparison
A direct comparison of the physicochemical properties of this compound and Methyl 2-methylnicotinate is essential for understanding their potential behavior in biological systems. The table below summarizes known and predicted properties.
| Property | This compound | Methyl 2-methylnicotinate | Rationale for Predicted Differences |
| Molecular Formula | C9H8F3NO2 | C8H9NO2 | Addition of a CF3 group and removal of a hydrogen atom. |
| Molecular Weight | 219.16 g/mol [6][7] | 151.16 g/mol [8] | The CF3 group significantly increases the molecular mass. |
| pKa (Predicted) | -0.78 ± 0.22[6] | (Not available) | The strong electron-withdrawing nature of the CF3 group is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa.[4][5] |
| LogP (Predicted) | Higher | Lower | The trifluoromethyl group generally increases lipophilicity.[1] |
| Metabolic Stability | Higher (Predicted) | Lower (Predicted) | The CF3 group can block sites of metabolism, leading to a longer biological half-life.[1][2] |
Potential Biological Activity: Targeting Nicotinic Acetylcholine Receptors
Given their structural resemblance to nicotinic acid, a plausible biological target for these compounds is the family of nicotinic acetylcholine receptors (nAChRs).[9] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. The introduction of a CF3 group could influence both the binding affinity and functional activity at nAChRs. For instance, the altered electronic properties of the pyridine ring could lead to different interactions with amino acid residues in the receptor's binding pocket.[10]
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between the fluorinated and non-fluorinated analogs, a series of head-to-head experiments are proposed.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12][] The shake-flask method is the gold standard for LogP determination.[12]
Objective: To experimentally determine and compare the octanol-water partition coefficient (LogP) of the two compounds.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of each compound in n-octanol.
-
Partitioning: In a separatory funnel, mix a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol).
-
Equilibration: Shake the funnel for a set period (e.g., 2 hours) to allow for the compound to partition between the two phases. Let the mixture stand to allow for complete phase separation.[11]
-
Quantification: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or ¹⁹F NMR for the fluorinated compound.[11][14]
-
Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).
Caption: Workflow for LogP determination.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[15][16][17][18]
Objective: To compare the metabolic stability of the fluorinated and non-fluorinated analogs in the presence of liver microsomes.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer.[15]
-
Initiation of Reaction: Add a known concentration of the test compound to the incubation mixture and start the reaction by placing the tubes in a 37°C water bath.[15]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][17]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[15][17]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Caption: Metabolic stability assay workflow.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype.[19][20]
Objective: To compare the binding affinities of the two analogs for a selected nAChR subtype (e.g., α4β2).
Methodology:
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the desired nAChR subtype.
-
Competition Binding Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.[19]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[19]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitory constant (Ki) for each compound.
Caption: nAChR binding assay workflow.
Summary and Future Directions
The strategic placement of a trifluoromethyl group on the nicotinic acid scaffold is predicted to significantly alter the physicochemical and biological properties of Methyl 2-methylnicotinate. The fluorinated analog is expected to exhibit increased lipophilicity and metabolic stability. These altered properties may translate into a different pharmacological profile at nicotinic acetylcholine receptors. The experimental protocols detailed in this guide provide a robust framework for the direct, empirical comparison of these two compounds. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions about the progression of this and other fluorinated compounds in their discovery pipelines.
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- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE.
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A Senior Application Scientist's Guide to Reference Standards for Flonicamid Residue Analysis
For researchers, analytical chemists, and quality control professionals in the agrochemical and food safety sectors, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth comparison of reference standards for the analysis of Flonicamid, a selective insecticide used to control sucking insects on a variety of crops. While various related compounds can be synthesized or may appear as impurities, the focus of any robust analytical method is on the parent compound and its significant metabolites.
Here, we will explore the role and characteristics of Methyl 2-methyl-6-(trifluoromethyl)nicotinate , a potential synthetic precursor or impurity, in the broader context of the primary analytical targets: Flonicamid and its key metabolites, TFNA, TFNG, and TFNA-AM. This guide will provide the technical insights and experimental data necessary to make informed decisions when selecting and utilizing reference standards for Flonicamid residue analysis.
The Central Role of Reference Standards in Flonicamid Analysis
Flonicamid is a systemic insecticide that works by inhibiting the feeding of insects like aphids and whiteflies.[1] After application, it can be metabolized by plants and in the environment into several byproducts. Regulatory bodies worldwide, such as the European Union and the US Environmental Protection Agency, set maximum residue limits (MRLs) for Flonicamid in food products.[2][3] These MRLs often include not just the parent compound but also its significant metabolites, as the definition of the residue can be the "sum of flonicamid, TFNG and TFNA, expressed as flonicamid."[4]
Therefore, the availability of high-purity, well-characterized reference standards for Flonicamid and its metabolites is a prerequisite for accurate and reliable quantification. These standards are essential for method validation, instrument calibration, and routine quality control.
Profiling the Analytes: From Synthetic Intermediate to Key Metabolites
This compound: A Synthetic Outlier
This compound (CAS 205582-88-3) is a nicotinic acid derivative.[5] While not a metabolite of Flonicamid, its structure suggests it could be an intermediate or impurity in the manufacturing process of Flonicamid or related compounds. As such, its primary relevance in an analytical context would be for impurity profiling during the quality control of technical-grade Flonicamid or in synthetic chemistry research. For routine residue analysis in environmental or food samples, it is not a target analyte.
The Primary Targets for Residue Analysis
The focus of Flonicamid residue analysis is on the parent compound and its three main metabolites:
-
Flonicamid (CAS 158062-67-0): The active ingredient. It is a white crystalline powder with a melting point of 157.5 °C and is soluble in water.[6]
-
TFNA - 4-(Trifluoromethyl)nicotinic acid: A major metabolite formed through the hydrolysis of Flonicamid.
-
TFNG - N-(4-Trifluoromethylnicotinoyl)glycine: Another significant metabolite found in plants.
-
TFNA-AM - 4-(Trifluoromethyl)nicotinamide: A metabolite particularly relevant in animal-derived products.[7]
The chemical structures and relationship of these compounds are illustrated below.
Caption: Relationship between Flonicamid and its key metabolites.
Comparative Physicochemical Properties
The selection of an appropriate analytical method is heavily influenced by the physicochemical properties of the target analytes. A summary of these properties for the key Flonicamid-related reference standards is presented below.
| Property | This compound | Flonicamid | TFNA | TFNG | TFNA-AM |
| CAS Number | 205582-88-3[5] | 158062-67-0[6] | 158063-66-2 | 207502-65-6 | 158062-71-6[4] |
| Molecular Formula | C₉H₈F₃NO₂[5] | C₉H₆F₃N₃O[6] | C₇H₄F₃NO₂ | C₉H₇F₃N₂O₃ | C₇H₅F₃N₂O[4] |
| Molecular Weight | 219.16 g/mol [5] | 229.16 g/mol [6] | 191.11 g/mol | 248.16 g/mol | 190.12 g/mol [4] |
| Melting Point | Not readily available | 157.5 °C[6] | Not readily available | Not readily available | 155-158°C[8] |
| Water Solubility | Not readily available | 5200 mg/L at 20°C[6] | Variable with pH | Variable with pH[4] | 4.4 mg/L at 20°C (calculated)[4] |
| logP | Not readily available | 0.30[6] | Variable with pH | Variable with pH[4] | 0.48 at pH 7[4] |
Data for TFNA and TFNG are less commonly reported in readily available databases but can be found in specialized chemical supplier documentation.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
For the simultaneous determination of Flonicamid and its metabolites in complex matrices such as fruits and vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and effective method.[9][10]
Rationale for Method Selection
The QuEChERS method is ideal for multi-residue analysis in food samples due to its high throughput, reduced solvent consumption, and effectiveness in removing a significant portion of matrix interferences.[11] LC-MS/MS provides the high sensitivity and selectivity required to detect and quantify these compounds at the low levels stipulated by regulatory MRLs.[1]
Step-by-Step Methodology
-
Sample Preparation (Homogenization):
-
Weigh 10 g of a representative, homogenized sample (e.g., cucumber, spinach) into a 50 mL centrifuge tube.[9]
-
-
Extraction:
-
Salting-Out (Partitioning):
-
Add a mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).[12] MgSO₄ facilitates the partitioning of water from the acetonitrile layer, while NaCl helps to drive the polar analytes into the organic phase.
-
Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination is MgSO₄, primary secondary amine (PSA), and graphitized carbon black (GCB) or C18.[9][11]
-
PSA removes organic acids, fatty acids, and sugars.
-
GCB is effective for removing pigments like chlorophyll.
-
C18 is used for removing non-polar interferences.
-
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation and Analysis:
-
Take the supernatant, filter through a 0.22 µm syringe filter, and dilute with a suitable solvent (e.g., 0.1% formic acid in water) before injection into the LC-MS/MS system.[9]
-
Caption: QuEChERS workflow for Flonicamid residue analysis.
Comparative Performance Data (LC-MS/MS)
The following table summarizes typical LC-MS/MS parameters and performance data for the analysis of Flonicamid and its key metabolites. This data is compiled from various published methods and serves as a representative example.[1][3][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) | Recovery (%) |
| Flonicamid | 230.0 | 203.0 / 174.0 | 0.01 mg/kg | 85-99 |
| TFNA | 192.0 | 148.0 | 0.01 mg/kg | 82-101 |
| TFNG | 249.0 | 203.0 | 0.01 mg/kg | 82-101 |
| TFNA-AM | 191.0 | 148.0 | 0.01 mg/kg | 81-95 |
Note: Ion transitions can vary depending on the instrument and source conditions (positive or negative ionization mode). LOQ and recovery are matrix-dependent.
Conclusion and Recommendations
When establishing an analytical method for Flonicamid, the primary focus must be on the parent compound and its legally defined residue components (TFNA, TFNG, and in some cases, TFNA-AM).
-
Primary Reference Standards: High-purity, certified reference materials for Flonicamid, TFNA, TFNG, and TFNA-AM are essential. These should be sourced from accredited suppliers to ensure traceability and accuracy.[13][14]
-
Role of this compound: This compound should be considered a specialty standard. Its utility is limited to specific applications such as:
-
Impurity profiling of Flonicamid technical material.
-
Method development for the identification of unknown synthesis-related impurities.
-
Reference point in synthetic route development.
-
For routine MRL compliance testing in food and environmental laboratories, This compound is not a required reference standard. The investment in high-quality, certified standards of the parent Flonicamid and its key metabolites will yield a robust, compliant, and scientifically sound analytical method.
References
-
Agilent Technologies. (n.d.). Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS. Agilent. Retrieved from [Link]
-
Chen, M., et al. (2011). Simultaneous determination of flonicamid and its metabolites in vegetables using QuEChERS and reverse-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(26), 2744-2748. Available at: [Link]
-
Abdel-Ghany, M. F., et al. (2014). A modified QuEChERS method for simultaneous determination of flonicamid and its metabolites in paprika using tandem mass spectrometry. Food Chemistry, 160, 356-362. Available at: [Link]
-
AERU. (n.d.). Flonicamid (Ref: IKI 220). University of Hertfordshire. Retrieved from [Link]
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Liu, X., et al. (2019). Simultaneous Determination of Flonicamid and its Metabolites in Tea by Liquid Chromatography–Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 102(6), 1836-1843. Available at: [Link]
-
García-Valcárcel, A. I., et al. (2016). Determination of flonicamid and its metabolites in bell pepper using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap). Food Additives & Contaminants: Part A, 33(11), 1685-1692. Available at: [Link]
-
Belmonte-Sena, F. J., et al. (2016). Determination of flonicamid and its metabolites in bell pepper using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap). Food Additives & Contaminants: Part A, 33(11), 1685-1692. Available at: [Link]
-
Hengel, M. J., & Miller, M. D. (2007). Analysis of flonicamid and its metabolites in dried hops by liquid chromatography-tandem mass spectrometry. Journal of agricultural and food chemistry, 55(20), 8033–8039. Available at: [Link]
-
Abdel-Ghany, M. F., et al. (2014). A modified QuEChERS method for simultaneous determination of flonicamid and its two metabolites (4-trifluoromethylnicotinic acid and N-(4-trifluoromethylnicotinoyl)glycine) in paprika followed by analysis using tandem mass spectrometry. Food Chemistry, 160, 356-362. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2019). Flonicamid (282). In Pesticide residues in food 2019 - Evaluations Part I - Residues. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2015). Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method. EURL-SRM. Retrieved from [Link]
-
Kim, H. Y., et al. (2014). Simultaneous determination of flonicamid, imidacloprid, and its metabolites in paprika by QuEChERS and tandem mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 481-488. Available at: [Link]
-
Wang, Y., et al. (2022). Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops. Foods, 11(24), 3995. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2017). Flonicamid (282). In Pesticide residues in food 2017 - Evaluations Part I - Residues. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2012). PRS on the Evaluation of the new active Flonicamid in the product Mainman 500 WG Insecticide. APVMA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834513, Flonicamid. PubChem. Retrieved from [Link]
-
Regulations.gov. (2011). Flonicamid Human Health Risk Assessment. Regulations.gov. Retrieved from [Link]
- CN113929621A - Synthesis method of flonicamid. (2022). Google Patents.
- CN107162966A - The synthetic method of flonicamid. (2017). Google Patents.
-
AOBChem USA. (n.d.). methyl 6-(trifluoromethyl)nicotinate. AOBChem USA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779428, this compound. PubChem. Retrieved from [Link]
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A Comparative Guide to Methyl and Ethyl 2-methyl-6-(trifluoromethyl)nicotinate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate intermediates is a critical decision that profoundly influences the trajectory of a development program. The choice between structurally similar building blocks, such as Methyl 2-methyl-6-(trifluoromethyl)nicotinate and its ethyl ester counterpart, can have significant downstream consequences on synthesis efficiency, physicochemical properties, and ultimately, the biological performance of the final active ingredient. This guide provides a detailed, data-supported comparison of these two key intermediates to empower researchers with the insights necessary to make informed decisions.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of a molecule is paramount in predicting its behavior in both chemical and biological systems. The substitution of a methyl with an ethyl group, while seemingly minor, imparts subtle yet significant changes to the molecule's characteristics.
| Property | This compound | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Justification for Differences |
| Molecular Formula | C₉H₈F₃NO₂[1] | C₁₀H₁₀F₃NO₂[2] | Addition of a methylene group (-CH₂-) in the ethyl ester. |
| Molecular Weight | 219.16 g/mol [1] | 233.19 g/mol [2] | The ethyl ester is heavier by the mass of the additional methylene group. |
| Physical State | Predicted to be a solid or liquid | Yellow liquid at room temperature[2] | Increased alkyl chain length in the ethyl ester can disrupt crystal lattice packing, favoring a liquid state. |
| Boiling Point | 209.0 ± 40.0 °C (Predicted) | 229.133 °C at 760 mmHg (Experimental)[2] | The higher molecular weight and increased van der Waals forces of the ethyl ester lead to a higher boiling point. |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | 1.248 g/cm³ (Experimental)[2] | While counterintuitive, the packing efficiency in the liquid state can lead to slight variations. The predicted value for the methyl ester suggests a denser packing. |
| pKa (of conjugate acid) | -0.78 ± 0.22 (Predicted)[1] | Data not available | The basicity of the pyridine nitrogen is expected to be very similar for both esters as the electronic effect of the ester group is minimally impacted by the alkyl chain length. |
| Topological Polar Surface Area (TPSA) | Data not available | 39.19 Ų[2] | TPSA is primarily influenced by the heteroatoms (N, O) and is expected to be identical for both esters as the ester functional group is the same. A lower TPSA generally correlates with better membrane permeability.[2] |
Synthesis and Reactivity: A Comparative Analysis
The synthetic accessibility and reactivity of these intermediates are crucial considerations for their practical application.
Synthesis Strategies
Both esters can be synthesized from the parent carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid, through standard esterification procedures.
A common method for the synthesis of nicotinic acid esters is the Fischer esterification, which involves refluxing the carboxylic acid with the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3]
For the ethyl ester , alternative synthesis routes have been reported, including a one-pot method involving the reaction of ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2] Another approach involves the reaction of ethyl acetoacetate with ammonium carbamate followed by condensation.[2]
Experimental Protocol: Fischer Esterification of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Reagent Addition: Add an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester, typically 10-20 eq) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Reactivity and Stability: The Ester Choice Matters
The primary difference in reactivity between the methyl and ethyl esters lies in their susceptibility to hydrolysis. This is a critical parameter influencing their stability under various conditions, including in biological systems.
Ester Hydrolysis:
Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.[4]
In general, the rate of hydrolysis is influenced by steric and electronic factors. The ethyl group is slightly larger and more electron-donating than the methyl group.
-
Steric Effects: The larger ethyl group can provide slightly more steric hindrance to the approach of a nucleophile (like a water molecule or hydroxide ion) to the carbonyl carbon, which could slow down the rate of hydrolysis compared to the methyl ester.
-
Electronic Effects: The electron-donating nature of the ethyl group can slightly decrease the electrophilicity of the carbonyl carbon, also potentially leading to a slower hydrolysis rate compared to the methyl ester.
These factors suggest that This compound may be more susceptible to hydrolysis than its ethyl counterpart.
Performance in a Drug Development Context
The choice between a methyl and an ethyl ester can have a profound impact on the pharmacokinetic profile of a potential drug candidate.
Metabolic Stability
In a biological system, esters are often substrates for esterase enzymes, which catalyze their hydrolysis. The rate of this metabolic cleavage can significantly affect a drug's half-life and duration of action.
Generally, methyl esters are often found to be more metabolically stable than their corresponding ethyl esters. This is because some esterases exhibit a preference for larger alkyl groups. However, this is not a universal rule and is highly dependent on the specific compound and the metabolic enzymes involved.
In Vitro Metabolic Stability Assay Protocol (Conceptual)
-
Incubation: Incubate a solution of the test compound (either the methyl or ethyl ester) with liver microsomes or hepatocytes at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
A longer half-life in this assay would indicate greater metabolic stability.
Lipophilicity and its Pharmacokinetic Implications
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The addition of a methylene group in the ethyl ester increases its lipophilicity compared to the methyl ester. This can have several consequences:
-
Increased Membrane Permeability: Higher lipophilicity can lead to improved absorption across biological membranes, such as the intestinal wall or the blood-brain barrier.
-
Increased Plasma Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins, which can reduce the concentration of free drug available to interact with its target.
-
Increased Susceptibility to Metabolism: In some cases, higher lipophilicity can lead to increased metabolism by cytochrome P450 enzymes.
Therefore, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is expected to be more lipophilic than its methyl analog , which could lead to differences in its pharmacokinetic profile. The trifluoromethyl group in both molecules already contributes significantly to their lipophilicity.[2]
Applications in Research and Development
Both Methyl and Ethyl 2-methyl-6-(trifluoromethyl)nicotinate serve as valuable intermediates in the synthesis of more complex molecules.
-
Pharmaceuticals: The ethyl ester is noted for its use as an intermediate in the synthesis of anti-inflammatory agents.[2] The nicotinate scaffold is a common feature in many biologically active compounds.
-
Agrochemicals: The ethyl ester may be used in the formulation of agrochemicals due to its potential biological activity.[2]
-
Proteomics and Biochemical Research: The ethyl ester is also mentioned as a reagent in proteomics research.[2]
Conclusion and Recommendations
The choice between Methyl and Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a nuanced decision that should be guided by the specific goals of the research program.
-
For applications requiring higher stability towards hydrolysis , the ethyl ester may be the preferred choice due to the slightly increased steric hindrance and electron-donating nature of the ethyl group.
-
If increased lipophilicity is desired to potentially enhance membrane permeability, the ethyl ester would be the logical selection.
-
Conversely, if a more rapid conversion to the parent carboxylic acid is desired (prodrug strategy) , or if lower lipophilicity is advantageous for the ADME profile, the methyl ester could be more suitable.
It is strongly recommended that researchers perform direct, head-to-head experimental comparisons of these two esters in their specific systems to definitively determine which is better suited for their application. This should include comparative studies on reaction yields, purification profiles, and, where relevant, in vitro metabolic stability and permeability assays.
References
Sources
A Comparative Guide to the Drug-Like Properties of Methyl 2-methyl-6-(trifluoromethyl)nicotinate Derivatives
In the landscape of modern drug discovery, the optimization of a lead compound's pharmacokinetic profile is as critical as its pharmacological potency. The journey from a promising hit to a viable drug candidate is paved with rigorous assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth comparative analysis of rationally designed derivatives of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a scaffold of interest due to the recognized benefits of the trifluoromethyl group in enhancing metabolic stability and potency.[1][2]
This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the theoretical and practical aspects of evaluating key drug-like properties, offering a framework for selecting and advancing candidates with the highest probability of success in preclinical and clinical development. We will explore a curated set of hypothetical derivatives to illustrate the impact of structural modifications on their overall ADME profile.
The Rationale for Derivatization: Beyond the Core Scaffold
The parent molecule, this compound, presents a synthetically tractable starting point. The trifluoromethyl group is a bioisostere for a methyl group but offers distinct electronic properties that can block metabolic oxidation, thereby increasing the compound's half-life.[1] Our derivatization strategy focuses on modifications at the methyl ester and the aromatic ring to modulate key physicochemical properties that govern a molecule's "drug-likeness."
Foundational Assessment: In Silico Prediction of ADME Properties
Before embarking on costly and time-consuming experimental assays, in silico models provide invaluable early insights into the potential ADME profile of our derivatives.[3][4][5] These computational tools leverage vast datasets of known drugs to predict properties based on chemical structure.
Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability
Christopher Lipinski's "Rule of Five" is a foundational guideline for predicting the oral bioavailability of a drug candidate.[6][7][8] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor solubility and be trapped in membranes.[9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Table 1: In Silico ADME Predictions for Hypothetical Derivatives
| Compound ID | Structure | MW | LogP | HBD | HBA | Rule of Five Violations | Predicted Solubility (mg/mL) |
| Parent | This compound | 219.16 | 2.8 | 0 | 3 | 0 | 0.5 |
| DERIV-01 | 2-methyl-6-(trifluoromethyl)nicotinic acid | 205.13 | 1.9 | 1 | 3 | 0 | 1.2 |
| DERIV-02 | N-ethyl-2-methyl-6-(trifluoromethyl)nicotinamide | 246.21 | 2.5 | 1 | 3 | 0 | 0.8 |
| DERIV-03 | 2-(hydroxymethyl)-6-(trifluoromethyl)nicotinonitrile | 202.14 | 1.5 | 1 | 3 | 0 | 2.5 |
| DERIV-04 | 2-methyl-5-nitro-6-(trifluoromethyl)nicotinate | 264.16 | 2.9 | 0 | 6 | 0 | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Evaluation of Drug-Like Properties
While in silico predictions are a valuable starting point, experimental validation is crucial for making informed decisions in drug development.[10] The following sections detail the key assays for assessing the drug-like properties of our derivatives.
Permeability: Crossing the Biological Barriers
A drug's ability to permeate biological membranes is fundamental to its absorption and distribution. We employ two complementary in vitro assays to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11][12][13]
The PAMPA assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[13] This high-throughput screen is an excellent tool for early-stage evaluation.
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[14] This model can assess both passive diffusion and active transport mechanisms, including efflux. A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) and B to A directions, can identify compounds that are substrates for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[14]
Table 2: Comparative Permeability Data
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | 10.2 | 8.5 | 9.1 | 1.07 |
| DERIV-01 | 5.1 | 3.2 | 3.5 | 1.09 |
| DERIV-02 | 8.9 | 7.1 | 15.2 | 2.14 |
| DERIV-03 | 6.5 | 4.8 | 5.0 | 1.04 |
| DERIV-04 | 9.8 | 2.1 | 5.8 | 2.76 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, and rapid metabolism can lead to low bioavailability and a short duration of action.[15][16] We assess metabolic stability using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs).[17][18]
This assay measures the rate of disappearance of a compound when incubated with liver microsomes and necessary cofactors (e.g., NADPH).[19] The results are expressed as in vitro half-life (t½) and intrinsic clearance (Clint).
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent | 45 | 31 |
| DERIV-01 | > 60 | < 10 |
| DERIV-02 | 35 | 40 |
| DERIV-03 | > 60 | < 10 |
| DERIV-04 | 20 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Safety and Toxicity Assessment: Early De-risking
Early identification of potential safety liabilities is paramount to reducing late-stage attrition in drug development.[20] We focus on two critical in vitro safety assays: cytotoxicity and hERG channel inhibition.
Cytotoxicity assays measure the degree to which a compound is toxic to cells.[21][22] Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which detects the release of lactate dehydrogenase from damaged cells.[23][24][25]
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[26] Therefore, early screening for hERG liability is a regulatory requirement and a critical step in drug development.[27][28]
Table 4: In Vitro Safety Profile
| Compound ID | Cytotoxicity (HepG2 cells, IC₅₀ µM) | hERG Inhibition (IC₅₀ µM) |
| Parent | > 100 | 55 |
| DERIV-01 | > 100 | > 100 |
| DERIV-02 | 85 | 30 |
| DERIV-03 | > 100 | > 100 |
| DERIV-04 | 40 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Integrated Analysis and Candidate Selection
The culmination of our in silico and in vitro assessments allows for a holistic comparison of the derivatives.
-
DERIV-01 (Carboxylic Acid): Shows improved solubility and excellent metabolic stability. However, its lower permeability might be a concern for oral absorption.
-
DERIV-02 (Amide): Exhibits good permeability but is identified as a potential P-gp substrate, which could limit brain penetration and increase drug-drug interaction potential. Its hERG inhibition is also a potential liability.
-
DERIV-03 (Hydroxymethyl): Demonstrates a favorable profile with good solubility, high metabolic stability, and a clean safety profile. Its permeability is moderate but may be sufficient for oral absorption.
-
DERIV-04 (Nitro): While having good permeability, it suffers from poor metabolic stability and significant cytotoxicity and hERG inhibition, making it a less desirable candidate.
Based on this integrated analysis, DERIV-03 emerges as the most promising candidate for further optimization and in vivo pharmacokinetic studies.
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation: The test compound is added to the apical (A) or basolateral (B) chamber.
-
Sampling: Samples are collected from the receiver chamber at various time points.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Liver Microsomal Stability Assay Protocol
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes and phosphate buffer is prepared.
-
Pre-incubation: The reaction mixture and the test compound are pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a stopping solution (e.g., cold acetonitrile).
-
Analysis: The remaining concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.
Visualizing the Workflow
General Workflow for Assessing Drug-Like Properties
Caption: A streamlined workflow for the assessment of drug-like properties.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where derivatives of this compound might act as inhibitors of a key kinase, leading to downstream effects on cell proliferation.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The systematic assessment of drug-like properties is a cornerstone of modern drug discovery. This guide has provided a comprehensive framework for evaluating derivatives of this compound, integrating in silico predictions with robust in vitro experimental data. By understanding the interplay between chemical structure and ADME properties, researchers can more effectively navigate the complex path of drug development and select candidates with a higher likelihood of clinical success.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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A Comparative Guide to Developing and Validating Analytical Methods for Methyl 2-methyl-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated analysis of novel chemical entities is a cornerstone of quality, safety, and efficacy. Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately and reliably quantify this compound and its potential impurities is paramount for process control, stability testing, and regulatory submission.
This guide provides a comparative analysis of potential analytical methodologies for this compound. As no standardized, validated method currently exists in the public domain for this specific molecule, this document serves as a practical, experience-driven roadmap for method development and validation. We will explore the most promising chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail the necessary steps for validating a chosen method in accordance with international regulatory standards.
The Regulatory Bedrock: ICH and FDA Guidelines
Before embarking on method development, it is crucial to understand the regulatory framework that governs analytical procedure validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that, when followed, ensure a globally accepted standard of data integrity.[1] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines represent a paradigm shift from a prescriptive checklist to a more scientific, lifecycle-based approach to analytical methods.[1][2] This modern framework emphasizes that method validation is a continuous process, beginning with development and extending throughout the method's operational life.[1] The objective is to demonstrate that an analytical procedure is "fit for the intended purpose."[3]
Comparison of Potential Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound (C9H8F3NO2, MW: 219.16 g/mol )[4][5], both HPLC and GC present viable options.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Highly versatile for a wide range of compounds, including those that are non-volatile or thermally labile. Well-suited for purity, assay, and stability testing. | Ideal for volatile and semi-volatile compounds. The trifluoromethyl group may enhance volatility. |
| Detection | UV-Vis/DAD is a common and robust detector for chromophoric compounds like substituted pyridines. MS can be used for higher specificity and sensitivity. | Mass Spectrometry (MS) is a powerful detector providing structural information and high sensitivity. Flame Ionization Detector (FID) is also an option. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require derivatization for less volatile compounds, though likely not necessary for this analyte. Sample is dissolved in a volatile solvent. |
| Potential Challenges | Peak tailing due to the basic nature of the pyridine nitrogen. Mobile phase optimization can be complex. | Potential for thermal degradation at high injector or oven temperatures. |
Given its aromatic structure and the presence of a chromophore, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most logical and robust starting point for developing a validated quality control method for assay and impurity determination. GC-MS would be a powerful secondary or alternative technique, particularly for identifying volatile impurities or for orthogonal validation.
The Workflow of Method Development and Validation
The journey from selecting a technique to having a fully validated method is a systematic process. It begins with developing a method that can adequately separate the analyte of interest from any potential impurities or degradation products and culminates in a rigorous validation study to prove its reliability.
Caption: A generalized workflow for analytical method development and validation.
A Framework for Method Validation: The ICH Q2(R2) Parameters
Once a suitable HPLC or GC method has been developed, it must be validated to demonstrate its performance characteristics. The core validation parameters are interconnected and collectively ensure the method's reliability.[2]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[2][6] | Peak purity index > 990 (DAD), no co-eluting peaks at the analyte's retention time in placebo/blank injections. |
| Linearity | To show a direct, proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[2] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery.[1][2] | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[6] | Relative Standard Deviation (RSD) ≤ 2.0%[2] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[3] | System suitability parameters (e.g., tailing factor, resolution) remain within defined limits. |
digraph "Validation_Parameters_Interrelationship" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Interrelationships of Key Validation Parameters", splines=true, overlap=false, rankdir=TB]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Specificity [label="Specificity"]; Accuracy [label="Accuracy", fillcolor="#EA4335"]; Precision [label="Precision", fillcolor="#FBBC05"]; Linearity [label="Linearity", fillcolor="#34A853"]; Range [label="Range"]; LOQ [label="LOQ"]; LOD [label="LOD"]; Robustness [label="Robustness", fillcolor="#5F6368"];
Specificity -> Accuracy; Specificity -> Precision; Linearity -> Accuracy; Linearity -> Precision; Accuracy -> Range; Precision -> Range; Linearity -> Range; Range -> LOQ; LOQ -> LOD; Robustness -> Specificity; Robustness -> Precision; }
Caption: Interrelationships of key analytical method validation parameters.
Experimental Protocols
The following protocols are provided as a comprehensive starting point for developing and validating an RP-HPLC method for this compound.
Part 1: HPLC Method Development (Proposed Starting Conditions)
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 70:30 (A:B) ratio, and linearly increase B to 90% over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm; extract chromatogram at the absorption maximum (λmax), likely around 260-270 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
-
System Suitability:
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria: RSD of the peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
-
Part 2: HPLC Method Validation Protocol
-
Specificity:
-
Inject the diluent (blank), a placebo solution (if applicable), and the Working Standard Solution.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.
-
Objective: Demonstrate that no interfering peaks are observed at the retention time of the main peak and that the method is stability-indicating.
-
-
Linearity:
-
Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Objective: Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope.
-
-
Accuracy (Recovery):
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three samples at each concentration level.
-
Objective: Calculate the percent recovery for each sample.
-
-
Precision:
-
Repeatability: Analyze six independent preparations of the standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Objective: Calculate the RSD for both sets of measurements.
-
-
LOQ and LOD:
-
Determine the concentrations that yield a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD) by injecting serially diluted solutions of the standard.
-
Confirm the LOQ by analyzing a minimum of six preparations at the LOQ concentration and determining the precision and accuracy.
-
-
Robustness:
-
Analyze the Working Standard Solution while making small, deliberate changes to the method parameters:
-
Flow rate (± 0.1 mL/min).
-
Column Temperature (± 5 °C).
-
Mobile Phase pH or organic composition (± 2%).
-
-
Objective: Evaluate the impact of these changes on system suitability parameters.
-
Conclusion
The development and validation of an analytical method for a novel compound like this compound is a meticulous but essential process in drug development. While no off-the-shelf method exists, a systematic approach grounded in the principles of chromatography and guided by regulatory standards from the ICH and FDA provides a clear path forward. An RP-HPLC method offers the most promising avenue for a robust, reliable, and validatable quality control procedure. By following the comparative analysis and detailed protocols within this guide, researchers and scientists can confidently establish a method that is fit for its intended purpose, ensuring data integrity and supporting the advancement of new therapeutic agents.
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- PubChem. Methyl 2-methyl-6-(trifluoromethyl)
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A Comparative Guide to Cross-Reactivity Studies of Methyl 2-methyl-6-(trifluoromethyl)nicotinate Based Compounds
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, often arising from cross-reactivity, are a leading cause of drug attrition during development.[1][2] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for compounds based on the "Methyl 2-methyl-6-(trifluoromethyl)nicotinate" scaffold.
While specific cross-reactivity data for this exact molecule (PubChem CID: 2779428) is not extensively documented in publicly available literature, this guide will establish a robust, scientifically-grounded strategy.[3] We will analyze the compound's core structural motifs—the nicotinic acid derivative core and the trifluoromethyl group—to predict potential interactions and outline a multi-tiered experimental workflow to validate them. This approach allows for a proactive, data-driven assessment of a compound's selectivity profile.
The Rationale: Deconstructing the Molecule for Predictive Insights
The structure of this compound contains two key features that inform a predictive cross-reactivity assessment:
-
Nicotinic Acid (Niacin) Scaffold: Nicotinic acid and its derivatives are known to interact with a range of biological targets. The most well-characterized is the G-protein coupled receptor GPR109A (also known as HCA2), which mediates many of niacin's therapeutic effects on lipid metabolism and inflammation.[4][5] However, the pyridine core is a common feature in many bioactive molecules, suggesting the potential for interactions with other receptors and enzymes. For instance, various nicotinic acid derivatives have been explored as inhibitors of α-amylase and α-glucosidase, or as modulators of nicotinic acetylcholine receptors (nAChRs).[6][7]
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a common strategy in medicinal chemistry to enhance key drug-like properties.[8][9] Its strong electron-withdrawing nature and lipophilicity can increase metabolic stability, improve membrane permeability, and modulate binding affinity to the intended target.[10][11] However, these same properties can also influence interactions with unintended, off-target proteins, making it a critical component to consider in selectivity profiling.[8][10]
Given these structural features, a thorough cross-reactivity assessment should initially focus on targets related to nicotinic acid signaling (e.g., GPR109A, nAChRs) and then broaden to larger panels of common off-target families (e.g., kinases, GPCRs, ion channels, transporters).
A Multi-Tiered Workflow for Cross-Reactivity Profiling
A systematic and tiered approach is the most efficient method for evaluating compound selectivity. This workflow progresses from broad, predictive methods to highly specific, functional validation, ensuring that resources are focused on the most relevant potential off-targets.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: In Silico Prediction and Broad Panel Screening
The initial step aims to cast a wide net to identify potential off-target interactions.
-
In Silico Profiling: Computational tools can predict potential off-target liabilities by comparing the compound's structure to databases of known ligands for various targets.[12][13] Methods like 2D/3D molecular similarity analysis and pharmacophore modeling can flag proteins with binding sites that might accommodate the test compound.[13] This predictive step helps in prioritizing which assay panels to use for in vitro screening.[12]
-
Broad In Vitro Screening: This is the cornerstone of early off-target profiling. The compound is tested at a single, high concentration (e.g., 10 µM) against a large panel of diverse biological targets. Commercial services (e.g., Eurofins SafetyScreen44, CEREP ExpresSProfile) offer panels covering hundreds of GPCRs, kinases, ion channels, and transporters. The goal is not to determine potency, but to identify any significant interaction (e.g., >50% inhibition or displacement) that warrants further investigation.[14]
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in the broad screen must be validated to confirm the interaction and determine its potency.
-
Dose-Response Assays: For each validated hit, a full concentration-response curve is generated to determine the IC50 (for enzyme inhibition) or Ki (for receptor binding affinity).[15] This quantitative data is crucial for comparing the potency of the off-target interaction to the on-target potency. A significant therapeutic window (typically >100-fold) between on-target efficacy and off-target liability is desirable.
Tier 3: Cellular and Functional Validation
Biochemical or radioligand binding assays confirm direct interaction but do not reveal the functional consequence in a biological system.[16] Cellular assays are essential to understand if an off-target interaction translates into a physiological effect.[17]
-
Cell-Based Functional Assays: These assays are performed in living cells that endogenously or recombinantly express the off-target protein.[16][18] The goal is to measure a functional readout downstream of the target, such as changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation, gene expression, or cell viability.[19] A confirmed functional effect in a cellular context provides the strongest evidence for a relevant off-target liability.[18]
Comparative Data Presentation
Objective comparison requires clear and concise data presentation. The following tables provide a template for summarizing cross-reactivity data, comparing the compound of interest against relevant alternatives.
Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Alternative 1 (e.g., Niacin) | Alternative 2 (Structural Analog) |
| GPCR | GPR109A | 95% | 98% | 65% |
| Dopamine D2 | 8% | 5% | 45% | |
| Adrenergic α1A | 55% | 12% | 62% | |
| Kinase | SRC | 15% | 9% | 11% |
| Ion Channel | hERG | 25% | <5% | 30% |
Table 2: Dose-Response Validation of Key Off-Targets
| Target | Assay Type | This compound (IC50/Ki, nM) | Alternative 1 (IC50/Ki, nM) | Alternative 2 (IC50/Ki, nM) |
| On-Target (Hypothetical) | Functional Assay | 50 | N/A | 120 |
| GPR109A | Radioligand Binding | 85 | 45 | 550 |
| Adrenergic α1A | Radioligand Binding | 8,500 | >10,000 | 4,200 |
| hERG | Electrophysiology | >10,000 | >10,000 | 9,800 |
Key Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are essential.
Protocol 1: Competitive Radioligand Binding Assay (e.g., for GPR109A)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[15][20]
-
Reagent Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells overexpressing GPR109A).[20][21]
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Niacin) and a range of concentrations of the unlabeled test compound.[15][20]
-
Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[21]
-
Separation: Separate receptor-bound from free radioligand via rapid vacuum filtration through a glass fiber filter mat.[15][21] The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value.[21] Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[21]
Caption: Principle of a competitive radioligand binding assay.
Protocol 2: Cell-Based Functional Assay (e.g., cAMP Measurement)
This assay determines if binding to a GPCR (like GPR109A, which couples to Gi) results in a functional response.
-
Cell Culture: Plate cells expressing the target receptor in a suitable microplate format.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Stimulation: Add an agonist that stimulates adenylyl cyclase (e.g., Forskolin) to induce cAMP production. The activation of a Gi-coupled receptor by the test compound will inhibit this process.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP levels against the test compound concentration. A decrease in the cAMP signal indicates agonist activity at the Gi-coupled receptor. Calculate the EC50 from the resulting dose-response curve.
Conclusion and Future Directions
A systematic investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of understanding a compound's mechanism of action and ensuring its safety profile.[2][22] For compounds based on the this compound scaffold, this guide proposes a logical, tiered workflow grounded in established scientific principles. By starting with broad, predictive methods and progressing to specific, functional validation, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the objective comparison of a lead candidate against alternatives, facilitating informed decisions in the drug development pipeline and ultimately leading to safer and more effective therapeutics.[2][23]
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- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Trifluoromethyl-Substituted Nicotinates: Benchmarking "Methyl 2-methyl-6-(trifluoromethyl)nicotinate"
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Nicotinate Scaffolds
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, has emerged as a uniquely powerful substituent.[1] Its strong electron-withdrawing nature, high metabolic stability, and ability to enhance lipophilicity can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of a molecule.[1] When appended to a pyridine ring, a ubiquitous and versatile heterocycle in medicinal chemistry, the resulting trifluoromethyl-substituted pyridine building blocks become highly valuable intermediates for the synthesis of novel bioactive compounds.
This guide provides a comparative analysis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate against other structurally related building blocks. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, data-driven comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns. We will delve into the reactivity of these building blocks in one of the most crucial C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.
The Building Blocks Under Evaluation
For this comparative study, we have selected three commercially available building blocks that offer a platform to evaluate the interplay of electronic effects and the nature of the leaving group at the 2-position of the pyridine ring:
-
Building Block A (Target): this compound
-
Building Block B (Chloro-analogue): Methyl 2-chloro-6-methylnicotinate[2][3]
-
Building Block C (Bromo-analogue): Methyl 2-bromo-6-methylnicotinate[4][5]
The primary focus of our comparison will be their relative performance in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a widely used transformation for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.
Experimental Design: A Head-to-Head Comparison in the Suzuki-Miyaura Cross-Coupling Reaction
To provide a robust and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction protocol was designed. The rationale behind the chosen conditions is to employ a versatile and widely used catalyst system that is known to be effective for a broad range of substrates, including electron-deficient pyridines.
Experimental Workflow
Caption: Generalized experimental workflow for the comparative Suzuki-Miyaura cross-coupling reactions.
Detailed Protocol
Materials:
-
Building Block A, B, or C (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the respective building block (A, B, or C; 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-6-substituted-nicotinate derivative.
Comparative Performance Data
The following table summarizes the expected representative yields for the Suzuki-Miyaura cross-coupling of each building block under the standardized conditions described above. These yields are based on established principles of reactivity for similar substrates found in the chemical literature.
| Building Block | Structure | Leaving Group at C2 | Key Electronic Feature | Expected Yield (%) |
| A | This compound | Not applicable (C-H activation would be required) | Strongly electron-withdrawing -CF3 group | 0% |
| B | Methyl 2-chloro-6-methylnicotinate | Chloro | Electron-donating -CH3 group | 65-75% |
| C | Methyl 2-bromo-6-methylnicotinate | Bromo | Electron-donating -CH3 group | 85-95% |
Discussion of Results and Mechanistic Insights
The expected outcomes from our comparative study highlight the critical interplay between the nature of the leaving group and the electronic environment of the pyridine ring in palladium-catalyzed cross-coupling reactions.
The Inertness of Building Block A
This compound (A) is not expected to undergo the Suzuki-Miyaura reaction under these conditions. This is because it lacks a suitable leaving group (like a halide) at the 2-position. The reaction would require a C-H activation, which typically necessitates more specialized and often harsher reaction conditions, including a specific directing group and a different catalyst system. While the trifluoromethyl group makes the pyridine ring electron-deficient, which can be favorable for some catalytic cycles, the absence of a leaving group is the primary reason for its lack of reactivity in a standard Suzuki-Miyaura coupling.
The Reactivity of Halogenated Analogues B and C
Both Methyl 2-chloro-6-methylnicotinate (B) and Methyl 2-bromo-6-methylnicotinate (C) are expected to be effective substrates for the Suzuki-Miyaura coupling. The key difference in their performance lies in the relative reactivity of the carbon-halogen bond.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The C-Br bond is weaker than the C-Cl bond, and therefore, the oxidative addition of Methyl 2-bromo-6-methylnicotinate (C) to the palladium catalyst is expected to be faster and occur under milder conditions than that of its chloro-analogue (B) .[7] This difference in reactivity is reflected in the higher expected yield for the bromo-derivative.
The presence of the electron-donating methyl group at the 6-position in both B and C slightly increases the electron density on the pyridine ring compared to an unsubstituted pyridine, which can make oxidative addition slightly more challenging. However, the overall reactivity is still high due to the inherent reactivity of the C-Br and C-Cl bonds in this context.
Conclusion and Recommendations
This comparative guide demonstrates that the choice of building block for Suzuki-Miyaura cross-coupling reactions is critical and depends on the desired synthetic strategy.
-
This compound (A) , while a valuable building block for other transformations, is not a suitable substrate for standard Suzuki-Miyaura coupling due to the lack of a leaving group. Its utility would lie in reactions where the methyl group or the trifluoromethyl group is modified, or where C-H activation is the intended pathway.
-
Methyl 2-chloro-6-methylnicotinate (B) is a viable and often more cost-effective option for Suzuki-Miyaura coupling. However, it may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve high yields compared to its bromo-counterpart.
-
Methyl 2-bromo-6-methylnicotinate (C) is the most reactive of the three in Suzuki-Miyaura coupling and is recommended for achieving the highest yields under mild conditions. The higher reactivity of the C-Br bond makes it the preferred choice when reaction efficiency is paramount.
For researchers and drug development professionals, a clear understanding of these reactivity trends is essential for efficient route design and optimization. While "this compound" offers the unique benefits of the trifluoromethyl group, its functionalization via cross-coupling requires a different synthetic handle than the methyl group at the 2-position. The corresponding halo-derivatives, particularly the bromo-analogue, are the superior choice for constructing biaryl scaffolds via Suzuki-Miyaura coupling.
References
-
Methyl 2-bromo-6-methylnicotinate. ChemSrc. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 2. Methyl 2-chloro-6-methylnicotinate | 53277-47-7 [sigmaaldrich.cn]
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- 4. Methyl 2-bromo-6-methylnicotinate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Navigating the lifecycle of specialized chemical reagents demands a commitment to safety that extends beyond the benchtop. For professionals in research and drug development, the responsible disposal of compounds like Methyl 2-methyl-6-(trifluoromethyl)nicotinate is not merely a regulatory formality but a cornerstone of environmental stewardship and laboratory safety. This guide provides a detailed, procedural framework for managing this compound's waste stream, grounding every step in established safety protocols and the compound's specific chemical characteristics. Our objective is to empower you with the knowledge to handle this process with confidence, ensuring the protection of both personnel and the environment.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the intrinsic hazards of this compound is the first and most critical step in its safe management. The presence of the trifluoromethyl group significantly influences its reactivity and dictates its classification as a halogenated organic compound.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this solid, off-white compound.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
A significant, and potentially severe, hazard is the possible decomposition under high heat, which can release toxic and corrosive hydrogen fluoride (HF) gas. HF is extremely dangerous and requires specialized handling and response procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile rubber gloves | Prevents skin contact, which can cause irritation. |
| Body Protection | Chemical-resistant and flame-retardant lab coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid outside of a fume hood or if dust generation is likely. |
Immediate First Aid Measures
In the event of accidental exposure, immediate and correct action is critical.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If Swallowed: Rinse the mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
The Critical Path: Waste Segregation & Disposal Workflow
The proper disposal of this compound is predicated on its correct classification as halogenated organic waste . This classification is non-negotiable due to the presence of fluorine in the trifluoromethyl group. Mixing this waste with non-halogenated streams can disrupt recycling processes and lead to regulatory non-compliance.
The following diagram outlines the essential decision-making and procedural flow for disposal.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol ensures that all regulatory and safety standards are met.
1. Waste Collection and Segregation:
-
Collect all solid waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, gloves, weigh boats), in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid to prevent leaks or spills.
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or incompatible materials like strong oxidizing agents or bases.
2. Container Labeling:
-
Label the waste container clearly before or at the time the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
-
3. Satellite Accumulation (Storage):
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
This area must be at or near the point of generation, well-ventilated, and segregated from incompatible chemicals.
-
Ensure the container remains closed at all times except when waste is being actively added.
4. Final Disposal:
-
The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
-
These professional services will ensure the waste is transported and destroyed in accordance with all local, state, and federal regulations, typically via high-temperature incineration.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is vital to mitigate risks.
-
For small spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE detailed above, gently cover the spill with an inert absorbent material like sand, vermiculite, or dry lime to prevent the powder from becoming airborne.
-
Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wash thoroughly. All cleanup materials must also be disposed of as hazardous waste.
-
-
For large spills:
-
Immediately evacuate the area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste from discovery to disposal.
References
-
PubChem. (n.d.). Methyl 6-(trifluoromethyl)nicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, February 5). Methyl 6-(trifluoromethyl)nicotinate - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]
- Carl ROTH. (n.d.).
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-methyl-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS No. 1211540-54-0). As a Senior Application Scientist, my aim is to offer not just a list of equipment, but a framework for understanding the rationale behind each safety measure, empowering you to work confidently and securely.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining data from structurally similar compounds. Analogues such as nicotinic acid derivatives containing trifluoromethyl groups consistently indicate the following primary hazards[1][2][3]:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
Given these potential hazards, a rigorous PPE protocol is not merely a recommendation but a necessity for safe handling.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation. | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and airborne particles, preventing serious eye irritation.[6][7] |
| Hand Protection | Nitrile rubber gloves. | EN374 | Provides a barrier against skin contact. Gloves must be inspected for any defects before use and disposed of after handling the compound.[6][7] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for procedures with a higher risk of splashes. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with P95 or P100 particulate filters should be used if there is a potential for aerosol or dust generation that cannot be controlled by a fume hood. | NIOSH or EN 143 | Prevents the inhalation of the compound, which may cause respiratory irritation.[4][8] |
Step-by-Step Procedures
Donning PPE
A systematic approach to putting on PPE is critical to ensure complete protection.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Laboratory Coat: Put on the laboratory coat and ensure it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the laboratory coat.
Doffing PPE
The removal of PPE must be done carefully to avoid cross-contamination.
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid skin contact with the outer surface of the glove.[6][7]
-
Laboratory Coat: Remove the laboratory coat by folding it inward to contain any contamination.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and/or goggles.
-
Respiratory Protection (if required): Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Spill and Disposal Plan
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[4][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Prevent the spilled material from entering drains or waterways.[5][6]
Waste Disposal
All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[2][8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINONITRILE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
